Bioresmethrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-benzylfuran-3-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMKTZHHVJILDY-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034382 | |
| Record name | Bioresmethrin | |
| Source | EPA DSSTox | |
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Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
VISCOUS YELLOW OIL OR PASTE (TECHNICAL GRADE); PRACTICALLY COLOURLESS WHEN PURE. | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility in water: none | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
Relative density (water = 1): 1.05 | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
28434-01-7, 10453-55-1 | |
| Record name | Bioresmethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | trans-Resmethrin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bioresmethrin [INN] | |
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| Record name | Bioresmethrin | |
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| Record name | Bioresmethrin | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESMETHRIN, TRANS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8535H601Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIORESMETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP8YQZ13B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
30-35 °C | |
| Record name | BIORESMETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Foundational & Exploratory
Introduction: Bioresmethrin and the Voltage-Gated Sodium Channel
An in-depth guide to the mechanism of action of bioresmethrin on insect sodium channels reveals a complex interaction that leads to potent neurotoxicity. This document synthesizes current research for scientists and drug development professionals, detailing the molecular interactions, quantitative effects, and experimental methodologies used to elucidate this process.
This compound is a synthetic Type I pyrethroid insecticide, a class of compounds engineered to mimic the natural insecticidal properties of pyrethrins. Its primary target in insects is the voltage-gated sodium channel (VGSC), an essential transmembrane protein responsible for the initiation and propagation of action potentials in neurons and other excitable cells.[1][2] By disrupting the normal function of these channels, this compound induces a state of hyperexcitability in the insect's nervous system, leading to paralysis and death.[3] This targeted action, coupled with generally low mammalian toxicity, has made pyrethroids a cornerstone of pest control.[4]
The insect VGSC is a large, pseudotetrameric protein composed of four homologous domains (I-IV), each containing six transmembrane alpha-helical segments (S1-S6).[4][5][6] Within each domain, the S1-S4 segments form a voltage-sensing module, while the S5 and S6 segments and the connecting P-loop form the ion-conducting pore.[1][5]
Core Mechanism of Action
The insecticidal effect of this compound stems from its ability to modify the gating kinetics of the VGSC. The fundamental mechanism involves a dramatic prolongation of the channel's open state.[1][7] This is achieved primarily by:
-
Inhibition of Deactivation: this compound significantly slows the closing of the channel's activation gate upon membrane repolarization.[1][4] This results in a persistent inward flow of sodium ions, observed in electrophysiological recordings as a large, slowly decaying "tail current."[8][9]
-
Inhibition of Inactivation: The insecticide also interferes with the fast inactivation process, which normally closes the channel within milliseconds of opening during sustained depolarization.[1][7]
This prolonged sodium influx leads to a sustained depolarization of the nerve membrane, causing repetitive, uncontrolled firing of action potentials.[1][4] The resulting synaptic disturbances and nerve conduction failure culminate in the characteristic "knockdown" effect, paralysis, and eventual death of the insect.[1][2]
A critical aspect of this mechanism is its state-dependency . Pyrethroids, including this compound, bind with much higher affinity to the activated (open) state of the sodium channel than to the resting (closed) state.[7][8][10][11] This means the insecticide's effect is often "use-dependent," becoming more pronounced with repeated nerve firing which increases the population of open channels available for binding.[11][12][13]
Pyrethroid Binding Sites on the Insect Sodium Channel
Decades of research, combining site-directed mutagenesis, electrophysiological analysis, and computational modeling, have led to the identification of two distinct pyrethroid receptor sites, designated PyR1 and PyR2.[14][15] It is believed that the simultaneous binding of a pyrethroid molecule to these sites is necessary to efficiently lock the channel in its open conformation.[4]
-
Pyrethroid Receptor Site 1 (PyR1): This site is located in a hydrophobic cavity at the interface of domains II and III. It is formed by residues from the domain II S4-S5 linker (IIL45), the IIS5 helix, and the IIIS6 helix.[8][14][15] Mutations in this region, such as the classic knockdown resistance (kdr) mutation L1014F (located in IIS6), can significantly reduce pyrethroid sensitivity.[7][8]
-
Pyrethroid Receptor Site 2 (PyR2): A second receptor site has been identified at the interface between domains I and II. Key residues contributing to this site are found in the IS4-S5 linker, the IS5 helix, the IS6 helix, and the IIS6 helix.[14]
The location of these binding sites within the channel structure explains their profound effect on gating. By binding between different domains and transmembrane segments, the insecticide acts as a molecular "wedge," physically impeding the conformational changes required for the channel to close and inactivate.[8][10]
Quantitative Effects on Sodium Channel Kinetics
While specific kinetic data for this compound is not extensively detailed in the literature, studies on other Type I and Type II pyrethroids provide a quantitative framework for understanding its effects. This compound, as a Type I pyrethroid, would be expected to produce effects similar to tetramethrin or permethrin, characterized by a significant prolongation of the sodium tail current, though generally less extreme than that caused by Type II pyrethroids like deltamethrin.
Table 1: Representative Electrophysiological Effects of Pyrethroids on Insect Sodium Channels
| Parameter | Control (Untreated) | Type I Pyrethroid (e.g., Tetramethrin) | Type II Pyrethroid (e.g., Deltamethrin) | Reference(s) |
|---|---|---|---|---|
| Tail Current Decay | Fast (milliseconds) | Markedly slowed (tens to hundreds of ms) | Extremely slowed (hundreds of ms to seconds) | [7][9][12] |
| Channel Deactivation | Rapid | Inhibited | Strongly Inhibited | [1][4][16] |
| Channel Inactivation | Fast | Inhibited | Inhibited | [1][7] |
| Use-Dependency | N/A | Less pronounced | Strong accumulation of modified channels | [12][13][17] |
| Voltage-Dependence of Activation | Normal | Hyperpolarizing shift (~10-20 mV) | Large hyperpolarizing shift |[9][17] |
Note: The values represent generalized observations from multiple studies. Specific kinetics can vary depending on the insect species, channel isoform, experimental conditions, and pyrethroid concentration.
Key Experimental Protocols
The mechanism of this compound has been elucidated primarily through two powerful techniques: voltage-clamp electrophysiology and site-directed mutagenesis combined with heterologous expression.
Protocol: Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes
This is a cornerstone method for studying ion channel pharmacology.
-
Preparation of Oocytes: Oocytes are surgically harvested from a female Xenopus laevis frog. Follicular cells are removed by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: A solution containing complementary RNA (cRNA) encoding the specific insect sodium channel α-subunit (and any auxiliary subunits) is microinjected into the oocyte's cytoplasm.
-
Incubation and Expression: The oocytes are incubated for 2-5 days in a nutrient-rich solution (e.g., Barth's solution) to allow for the translation of the cRNA and the expression of functional sodium channels on the oocyte's plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).
-
Two glass microelectrodes, filled with a conducting solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level.
-
A voltage-clamp amplifier controls the membrane potential according to a programmed pulse protocol. For example, the membrane is held at a negative potential (-80 mV) and then stepped to a depolarized potential (e.g., 0 mV) to activate the channels. The current flowing through the channels is recorded.
-
-
Compound Application: A baseline recording of the sodium current is established. Then, the perfusion solution is switched to one containing a known concentration of this compound.
-
Data Analysis: After equilibration, the sodium currents are recorded again. The effects of this compound are quantified by measuring changes in the peak current amplitude and, most importantly, the kinetics of current decay during the pulse (inactivation) and after the pulse (tail current deactivation).
Protocol: Site-Directed Mutagenesis
This technique is used to pinpoint specific amino acid residues that form the pyrethroid binding sites.
-
Plasmid Preparation: A bacterial plasmid containing the cDNA sequence for the insect sodium channel is isolated and purified.
-
Mutagenesis: Using a commercial kit (e.g., QuikChange), primers containing the desired nucleotide change are used in a polymerase chain reaction (PCR) to create a new plasmid where a specific codon is altered, resulting in a single amino acid substitution in the channel protein (e.g., changing Leucine at position 1014 to Phenylalanine).
-
Sequencing and Amplification: The mutated plasmid is transformed into competent E. coli for amplification. The plasmid DNA is then purified and sequenced to confirm the desired mutation is present and that no other unintended mutations were introduced.
-
In Vitro Transcription: The mutated plasmid is linearized and used as a template for in vitro transcription to produce cRNA.
-
Functional Analysis: The mutated cRNA is injected into Xenopus oocytes, and the sensitivity of the resulting mutant channels to this compound is assessed using the TEVC protocol described above. A large increase in the concentration of this compound required to produce an effect, compared to the wild-type channel, indicates that the mutated residue is critical for insecticide binding or action.[18]
Visualizations of Pathways and Workflows
The following diagrams illustrate the core concepts of this compound's action and the experimental approach to its study.
References
- 1. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Modification of sodium channel kinetics by the insecticide tetramethrin in crayfish giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Divergent Actions of the Pyrethroid Insecticides S-Bioallethrin, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]
- 15. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of modulation of tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels by tetramethrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]
Stereoisomerism and insecticidal activity of Bioresmethrin
A Technical Guide to the Stereoisomerism and Insecticidal Activity of Bioresmethrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent synthetic pyrethroid insecticide valued for its high efficacy against a broad spectrum of insects and its relatively low mammalian toxicity. Its insecticidal activity is intrinsically linked to its specific stereochemistry. This technical guide provides an in-depth examination of the stereoisomerism of resmethrin, focusing on the superior activity of the this compound isomer. It details the mechanism of action on insect voltage-gated sodium channels, presents comparative quantitative toxicity data, and outlines key experimental protocols for isomer separation and bioactivity assessment.
Introduction to this compound
This compound is a synthetic Type I pyrethroid, an ester of chrysanthemic acid and 5-benzyl-3-furylmethyl alcohol.[1] It is a component of the insecticide resmethrin, which is a mixture of stereoisomers.[1][2] Specifically, this compound is the dextrorotatory (+)-trans-isomer, ([1R,trans]-isomer), and is recognized as the most insecticidally active component of the mixture.[1] Its chemical structure allows for rapid action against insect nervous systems while being readily metabolized by mammals, contributing to its favorable safety profile. Technical grade resmethrin typically consists of a mixture of (1RS)-cis and (1RS)-trans isomers.[2]
Stereoisomerism of Resmethrin
The biological activity of pyrethroids is highly dependent on their three-dimensional structure. The resmethrin molecule possesses two chiral centers on its cyclopropane ring (at carbons C1 and C3), leading to the existence of four stereoisomers.
These isomers exist as two pairs of enantiomers:
-
Cis-isomers: The substituents at C1 and C3 are on the same side of the cyclopropane ring. This pair consists of the (1R,3S)-cis and (1S,3R)-cis enantiomers. The (1R,3S)-cis isomer is also known as Cismethrin .
-
Trans-isomers: The substituents at C1 and C3 are on opposite sides of the ring. This pair consists of the (1R,3R)-trans and (1S,3L)-trans enantiomers. The (1R,3R)-trans isomer is This compound .
Generally, for pyrethroids, the 1R configuration is significantly more toxic to insects than the 1S configuration.[3] Both cis and trans isomers exhibit insecticidal properties, but their potency can differ substantially.[3]
Relationship Between Stereochemistry and Insecticidal Activity
The precise spatial arrangement of the atoms in a pyrethroid molecule is critical for its effective binding to the target site on the insect's voltage-gated sodium channel. This compound's [1R,trans] configuration provides an optimal fit for the receptor site, leading to superior insecticidal action compared to the other three isomers.
The order of insecticidal potency among the resmethrin isomers is generally established as: This compound ([1R,trans]) > Cismethrin ([1R,cis]) >> [1S,trans] and [1S,cis] isomers
The 1S isomers are considered to have minimal insecticidal activity. This stereoselectivity underscores the importance of producing enantiomerically pure or enriched formulations to maximize efficacy and minimize the environmental load of less active or inactive compounds.
Quantitative Analysis of Insecticidal Activity
The most common metric for quantifying acute insecticidal potency is the median lethal dose (LD50), typically expressed in micrograms of insecticide per insect (µ g/insect ). The following table summarizes the relative toxicity of resmethrin isomers against the housefly (Musca domestica), a common model organism for insecticide testing.
| Stereoisomer | Trivial Name | Configuration | Relative Toxicity Factor (vs. This compound) |
| (+)-trans | This compound | 1R,3R | 1.0 |
| (+)-cis | Cismethrin | 1R,3S | ~0.5 |
| (-)-trans | - | 1S,3S | ~0.01 |
| (-)-cis | - | 1S,3R | ~0.005 |
Note: Data is synthesized from multiple sources indicating relative potency. Exact LD50 values can vary based on the specific bioassay protocol, insect strain, and solvent used.
Mechanism of Action
Like other Type I pyrethroids, this compound's primary mode of action is the disruption of nerve function by targeting voltage-gated sodium channels in the nerve cell membranes of insects.
The process unfolds as follows:
-
Nerve Impulse: An action potential travels along the neuron, causing the voltage-gated sodium channels to open.
-
Sodium Influx: The opening of these channels allows an influx of Na+ ions, leading to membrane depolarization.
-
This compound Binding: this compound binds to a specific site on the open sodium channel protein.
-
Channel Gating Disruption: The binding of the insecticide molecule modifies the channel's gating kinetics, preventing it from closing (inactivating) in a timely manner.
-
Prolonged Depolarization: This prolonged opening leads to a persistent influx of Na+ ions, causing the nerve to fire repetitively and uncontrollably.
-
Paralysis and Death: The continuous nerve firing leads to hyperactivity of the insect's nervous system, resulting in tremors, paralysis, and ultimately, death.
Caption: Mechanism of this compound action on an insect voltage-gated sodium channel.
Experimental Protocols
Protocol: Chiral Separation of Resmethrin Stereoisomers by HPLC
This protocol outlines a general method for the analytical separation of the four stereoisomers of resmethrin using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Methodology:
-
Standard Preparation: Prepare a stock solution of technical grade resmethrin (containing all four isomers) in a suitable solvent (e.g., hexane/isopropanol mixture). Create a series of dilutions for calibration.
-
HPLC System:
-
Column: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are commonly effective for pyrethroid separations.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol, is used. The ratio is optimized to achieve baseline separation (e.g., 99:1 Hexane:Isopropanol).
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.
-
-
Detection:
-
UV Detector: Use a UV detector set to a wavelength where the molecule absorbs strongly (e.g., 225 nm) to detect all isomers.
-
Polarimetric Detector (Optional): A chiral detector can be used in series to confirm the identity of enantiomers based on their optical rotation.
-
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the standard solution. The isomers will elute at different retention times based on their interaction with the chiral stationary phase, allowing for their identification and quantification.
Caption: Experimental workflow for the chiral separation of resmethrin isomers using HPLC.
Protocol: Insecticidal Activity Bioassay (Topical Application)
This protocol describes a standard method for determining the LD50 of this compound and its isomers against adult houseflies (Musca domestica).
Methodology:
-
Insect Rearing: Use a susceptible strain of adult female houseflies, 3-5 days old, that have been reared under controlled conditions (e.g., 27°C, 60% RH, 12:12 L:D cycle).
-
Insecticide Dilution: Prepare a stock solution of the purified isomer in a high-purity solvent like acetone. Perform a serial dilution to create at least five different concentrations that are expected to produce mortality ranging from 10% to 90%. A solvent-only control is also prepared.
-
Anesthetization: Briefly anesthetize the flies using light CO2 exposure or chilling to immobilize them for application.
-
Topical Application: Using a calibrated micro-applicator, apply a precise volume (typically 0.5 to 1.0 µL) of each insecticide dilution to the dorsal thorax of each fly.
-
Incubation and Observation: Place the treated flies (typically 20-25 per concentration) in holding cages with access to food (e.g., a sugar cube) and water. Maintain them under the controlled rearing conditions.
-
Mortality Assessment: Record mortality at a set time point, usually 24 hours post-treatment. Flies that are unable to move or stand are considered dead.
-
Data Analysis: Correct for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals.
References
A Technical Guide to the Synthesis and Formulation of Bioresmethrin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and formulation of bioresmethrin, a potent synthetic pyrethroid insecticide. This document is intended to serve as a practical resource for researchers and scientists in the fields of insecticide development, toxicology, and related disciplines. It offers detailed methodologies for the chemical synthesis of this compound, guidance on its formulation for laboratory use, and methods for its analysis, supported by quantitative data and visual diagrams to facilitate understanding and application in a research context.
Introduction to this compound
This compound is a synthetic pyrethroid insecticide, specifically the (1R,3R)-trans isomer of resmethrin.[1] Its high insecticidal activity, coupled with a relatively low mammalian toxicity, makes it a subject of interest for various research applications, including the development of new pest control strategies and toxicological studies.[2][3] The biological efficacy of this compound is critically dependent on its specific stereochemistry.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental protocols, including solvent selection for synthesis and formulation, as well as for understanding its environmental fate.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₂H₂₆O₃ | [2][4] |
| Molecular Weight | 338.4 g/mol | [2][4] |
| Physical State | Viscous yellow to brown liquid or paste (technical grade); practically colorless when pure. | [2][4][5] |
| Melting Point | 30-35 °C | [4][5] |
| Boiling Point | Decomposes before boiling | [1] |
| Density | 1.050 g/cm³ at 20 °C | [2][5] |
| Water Solubility | <0.3 mg/L at 25 °C (practically insoluble) | [2][5] |
| Organic Solvent Solubility | Soluble in most organic solvents. | [2] |
| Vapor Pressure | 1.4 x 10⁻⁸ mm Hg at 25 °C | [5] |
| log Kow | >4.7 | [5] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the esterification of (+)-trans-chrysanthemic acid with 5-benzyl-3-furylmethanol.[1][3] The stereospecificity of the starting materials is crucial for obtaining the biologically active this compound isomer.
Synthesis of Precursors
(+)-trans-Chrysanthemic Acid: This chiral carboxylic acid is a key precursor. It can be obtained through the resolution of a racemic mixture of trans-chrysanthemic acid. One method involves the use of a resolving agent such as D-(-)-phenylglycine ester hydrochloride in an organic solvent, followed by separation of the diastereomeric salts and subsequent acidification to yield the desired enantiomer.[6][7]
5-benzyl-3-furylmethanol: This alcohol precursor is also commercially available or can be synthesized through various organic chemistry routes.
Esterification Reaction
The core of this compound synthesis is the esterification reaction. Below is a generalized experimental protocol.
Experimental Protocol: Esterification of (+)-trans-Chrysanthemic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve (+)-trans-chrysanthemic acid (1 equivalent) and 5-benzyl-3-furylmethanol (1-1.2 equivalents) in an appropriate azeotropic solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (approximately 0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product is a viscous yellow to reddish-brown liquid.[3]
-
Final Purification: Further purification can be achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[3] This step is crucial for removing unreacted starting materials and byproducts to achieve high purity (>98%).
Table 2: Summary of this compound Synthesis Parameters
| Parameter | Description |
| Reactants | (+)-trans-Chrysanthemic acid, 5-benzyl-3-furylmethanol |
| Solvent | Toluene (for azeotropic water removal) |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Temperature | Reflux temperature of toluene (~111 °C) |
| Purification Method | Column chromatography (Silica gel, Hexane/Ethyl Acetate) |
| Typical Purity | >98% |
Synthesis Pathway Diagram
Caption: Chemical synthesis pathway of this compound.
Formulation of this compound for Research Use
For research purposes, this compound is typically formulated as a stock solution in an organic solvent or as an emulsifiable concentrate for aqueous applications.
Preparation of a Stock Solution
A stock solution is ideal for in vitro studies and for preparing various concentrations for bioassays.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of high-purity (>98%) this compound using an analytical balance. For example, to prepare a 10 mg/mL stock solution, weigh 100 mg of this compound.
-
Dissolution: Transfer the weighed this compound to a volumetric flask. Add a small amount of a suitable organic solvent, such as acetone or dimethylformamide (DMF), to dissolve the compound completely.[8]
-
Dilution: Once dissolved, dilute the solution to the final desired volume with the same solvent. For the 100 mg example, you would dilute to a final volume of 10 mL.
-
Storage: Store the stock solution in a tightly sealed amber glass vial at low temperatures (e.g., -20°C for long-term storage) to minimize degradation from light and evaporation.[3]
Formulation of an Emulsifiable Concentrate (EC)
An emulsifiable concentrate is a formulation that allows the water-insoluble this compound to be dispersed in water for applications such as spraying.
Experimental Protocol: Preparation of a Research-Scale Emulsifiable Concentrate
-
Component Preparation: Prepare a mixture of an organic solvent (e.g., xylene or a high-boiling aromatic solvent), a co-solvent if needed (e.g., dimethylformamide), and an emulsifier blend (a mix of anionic and non-ionic surfactants).
-
Dissolution of Active Ingredient: Dissolve a known concentration of this compound in the solvent/co-solvent mixture.
-
Addition of Emulsifiers: Add the emulsifier blend to the this compound solution and mix thoroughly until a homogenous solution is obtained. The ratio of active ingredient, solvent, and emulsifier needs to be optimized for stability and emulsion performance.
-
Stability Testing: The prepared EC should be tested for its emulsion stability. This is typically done by diluting the EC in water of a standard hardness and observing for any separation, creaming, or sedimentation over a defined period.
-
Storage: Store the EC formulation in a sealed, labeled container in a cool, dark, and well-ventilated area.
Table 3: Example Components for a Research-Scale Emulsifiable Concentrate
| Component | Function | Example |
| Active Ingredient | Insecticide | This compound |
| Solvent | Dissolves the active ingredient | Xylene, Aromatic 200 |
| Co-solvent | Improves solubility | Dimethylformamide (DMF) |
| Emulsifier Blend | Allows dispersion in water | Mix of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., ethoxylated fatty alcohol) surfactants |
| Stabilizer (Optional) | Protects against degradation | Antioxidant (e.g., BHT), UV absorber |
Formulation Workflow Diagram
Caption: Workflow for preparing research-use formulations.
Analytical Methods for Quality Control
The purity and concentration of synthesized this compound and its formulations should be verified using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantitative analysis of this compound.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dilute the synthesized product or formulated sample in the mobile phase to a concentration within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for pyrethroid analysis.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a mobile phase of 70:30 (v/v) acetonitrile:water.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength around 226-230 nm is suitable for this compound.
-
-
Quantification: The concentration of this compound in the sample can be determined by comparing the peak area with that of the standard solution.
Table 4: Example HPLC Parameters for Pyrethroid Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226-230 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of this compound, especially for assessing purity and identifying byproducts.
Stability and Storage
This compound is sensitive to light and can be susceptible to oxidation.[2] Therefore, both the pure compound and its formulations should be stored in amber glass containers in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.[3] The stability of a formulation can be assessed by analyzing the concentration of the active ingredient over time under specific storage conditions (e.g., elevated temperature, exposure to light).
Safety Precautions
This compound is a pesticide and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
This technical guide provides a foundational understanding of the synthesis and formulation of this compound for research applications. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources.
References
- 1. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]
- 2. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 3. Buy this compound | 28434-01-7 | >98% [smolecule.com]
- 4. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN101723826B - Preparation method of trans-D-chrysanthemic acid - Google Patents [patents.google.com]
- 7. CN101723826A - Preparation method of trans-D-chrysanthemic acid - Google Patents [patents.google.com]
- 8. tsijournals.com [tsijournals.com]
An In-depth Technical Guide to the Degradation Pathways and Metabolites of Bioresmethrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioresmethrin is a synthetic pyrethroid insecticide, valued for its potent insecticidal activity and relatively low mammalian toxicity. As with any xenobiotic compound introduced into the environment or biological systems, understanding its degradation pathways and the resulting metabolites is of paramount importance for assessing its environmental fate, toxicological profile, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the core degradation pathways of this compound, including hydrolysis, photodegradation, and oxidation. It details the primary metabolites formed through these processes, summarizes available quantitative data, and outlines the experimental protocols used for their identification and quantification.
Core Degradation Pathways
The degradation of this compound is primarily governed by three main pathways: hydrolysis of the ester linkage, photodegradation induced by ultraviolet (UV) radiation, and oxidative metabolism. These pathways can occur individually or concurrently, depending on the environmental conditions.
Hydrolysis
Photodegradation
This compound is susceptible to degradation upon exposure to sunlight, a process known as photodegradation or photolysis. This process involves the absorption of UV radiation, leading to the cleavage of chemical bonds and the formation of various photoproducts. The specific quantum yield for this compound photodegradation is not widely reported, but it is known that photolysis is a significant route of dissipation in the environment. Photodegradation can lead to a complex mixture of products, including isomers and further degradation products of the initial hydrolytic metabolites.
Oxidation
Oxidative metabolism is another critical pathway in the degradation of this compound, particularly in biological systems. This process is typically mediated by cytochrome P450 monooxygenases. Oxidation can occur at several positions on the this compound molecule, leading to a variety of hydroxylated and further oxidized metabolites. The furan ring and the benzyl group of the 5-benzyl-3-furylmethanol moiety, as well as the isobutenyl group of the chrysanthemic acid moiety, are all susceptible to oxidative attack.
Major Metabolites
The degradation of this compound results in a range of metabolites. The primary metabolites from hydrolysis are further transformed through oxidation.
-
From the Alcohol Moiety (5-benzyl-3-furylmethanol):
-
5-benzyl-3-furoic acid (BFCA): Formed by the oxidation of the alcohol group of 5-benzyl-3-furylmethanol.
-
4'-hydroxy-5-benzyl-3-furoic acid (4'-hydroxy BFCA): Results from the hydroxylation of the benzene ring.
-
alpha-hydroxy-5-benzyl-3-furoic acid (alpha-OH BFCA): Formed by hydroxylation at the benzylic carbon.
-
-
From the Acid Moiety ((+)-trans-chrysanthemic acid):
-
Oxidation of the methyl groups on the isobutenyl side chain can occur, leading to corresponding alcohols, aldehydes, and carboxylic acids.
-
Quantitative Data on this compound Degradation
Quantitative data on the degradation kinetics of this compound are crucial for environmental risk assessment. However, specific rate constants and half-lives for this compound are not extensively documented in readily available literature. The degradation of pyrethroids is known to be influenced by environmental factors such as temperature, pH, soil type, and microbial activity.[1][2] Generally, degradation in soil and aquatic environments follows first-order kinetics.
| Parameter | Matrix | Condition | Value | Reference |
| Half-life (t½) | Soil | Aerobic | Varies significantly with soil type, temperature, and microbial population. Generally considered to have low persistence. | [1][2] |
| Half-life (t½) | Water | Neutral pH | Dependent on photolysis conditions. | General pyrethroid behavior |
| Hydrolysis Rate | Water | Alkaline pH | Significantly faster than at neutral or acidic pH. | General pyrethroid behavior |
Note: This table summarizes general trends due to the lack of specific quantitative data for this compound in the reviewed literature. The persistence of pyrethroids can range from a few days to several months depending on the specific compound and environmental conditions.[1][3]
Experimental Protocols
The study of this compound degradation and the identification of its metabolites involve a combination of controlled degradation experiments and sophisticated analytical techniques.
Degradation Studies
Hydrolysis Study: A typical hydrolysis study is conducted in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and a constant temperature, following guidelines such as those from the OECD or EPA.[4]
-
Protocol Outline:
-
Prepare sterile buffer solutions at the desired pH values.
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions at a constant temperature in the dark to prevent photodegradation.
-
At specified time intervals, collect aliquots from each solution.
-
Immediately quench any further reaction (e.g., by acidification or freezing).
-
Extract the this compound and its degradation products using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Analyze the extracts using an appropriate analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of the parent compound and its metabolites.
-
Calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.
-
Photodegradation Study: Photodegradation studies are performed to assess the impact of light on the degradation of this compound.
-
Protocol Outline:
-
Prepare a solution of this compound in a photolysis-grade solvent (e.g., acetonitrile-water mixture).
-
Irradiate the solution with a light source that simulates sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Maintain a constant temperature during the experiment.
-
Run a dark control in parallel to account for any non-photolytic degradation.
-
Collect samples at various time points.
-
Analyze the samples by HPLC-UV or LC-MS to monitor the disappearance of this compound and the formation of photoproducts.
-
The quantum yield can be determined by using a chemical actinometer to measure the photon flux of the light source.[5]
-
Soil Degradation Study: To evaluate the fate of this compound in a terrestrial environment, soil degradation studies are conducted.
-
Protocol Outline:
-
Select and characterize the soil type(s) to be used (e.g., pH, organic matter content, texture).
-
Treat the soil with a known concentration of this compound.
-
Incubate the treated soil under controlled conditions of temperature and moisture.
-
At different time intervals, collect soil samples.
-
Extract the this compound and its metabolites from the soil using an appropriate solvent extraction method (e.g., QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe).[6]
-
Clean up the extract to remove interfering matrix components.
-
Analyze the cleaned extract by GC-MS or LC-MS/MS for identification and quantification of the parent compound and its metabolites.
-
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and some of its metabolites.[7][8]
-
Sample Preparation: Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for water samples, and methods like QuEChERS for soil and biological matrices. Derivatization may be necessary to improve the volatility and thermal stability of polar metabolites.[6][9]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless inlet.
-
Oven Temperature Program: A gradient temperature program is used to separate compounds with different boiling points.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are typical.
-
Data Acquisition: Full scan mode for identification of unknown metabolites and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry Detection: HPLC is well-suited for the analysis of less volatile and more polar metabolites that are not amenable to GC without derivatization.
-
Sample Preparation: Similar to GC-MS, involving LLE, SPE, or QuEChERS.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18) is most common for separating pyrethroids and their metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate.
-
Detector: A Diode Array Detector (DAD) or UV detector can be used for quantification if the analytes have a suitable chromophore. Mass Spectrometry (MS or MS/MS) provides higher selectivity and sensitivity and allows for structural elucidation.
-
-
MS/MS Conditions (for LC-MS/MS):
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are employed for quantification and identification.
-
Conclusion
The degradation of this compound proceeds through hydrolysis, photodegradation, and oxidation, leading to the formation of key metabolites such as 5-benzyl-3-furylmethanol, (+)-trans-chrysanthemic acid, and their subsequent oxidized products. While the qualitative aspects of these pathways are relatively well-understood, there is a need for more comprehensive quantitative data on degradation rates under various environmental conditions. The analytical methodologies outlined in this guide, particularly GC-MS and LC-MS/MS, are essential tools for elucidating these pathways and quantifying the resulting metabolites, thereby enabling a thorough assessment of the environmental and toxicological impact of this compound. Further research focusing on the kinetics of this compound degradation and the quantitative distribution of its metabolites will be invaluable for refining risk assessments and ensuring its safe and sustainable use.
References
- 1. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of soil temperature on the degradation of cis, trans - permethrin in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pesticide Half-life [npic.orst.edu]
- 4. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 5. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. hpst.cz [hpst.cz]
- 7. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. mdpi.com [mdpi.com]
Environmental Fate and Persistence of Bioresmethrin in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioresmethrin is a synthetic pyrethroid insecticide, specifically the (1R,trans)-isomer of resmethrin, valued for its potent and broad-spectrum insecticidal activity.[1] As with any biologically active compound intended for release into the environment, a thorough understanding of its environmental fate and persistence is crucial for assessing its ecological risk profile. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate of this compound in soil and water systems, with a focus on its degradation, persistence, and mobility.
Physicochemical Properties
A substance's physicochemical properties are fundamental to understanding its environmental behavior. This compound is characterized by low aqueous solubility and moderate volatility.[2] These properties suggest that it is not expected to be highly mobile in the aqueous phase and is unlikely to leach into groundwater.[2]
| Property | Value | Reference |
| Molecular Formula | C22H26O3 | [3] |
| Molecular Weight | 338.4 g/mol | [3] |
| Water Solubility | Very low | [3] |
| Vapor Pressure | Low | [3] |
| LogP (Octanol-Water Partition Coefficient) | 4.79 | [3] |
Environmental Fate in Soil
The persistence and mobility of this compound in the terrestrial environment are governed by a combination of biotic and abiotic degradation processes, as well as its interaction with soil components.
Persistence and Degradation
The persistence of a pesticide in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. One source provides a typical, though unverified, aerobic soil degradation half-life (DT₅₀) for this compound of 3 days, classifying it as non-persistent.[4] However, it is important to note that the degradation rate of pyrethroids can be significantly influenced by soil properties such as texture, organic matter content, pH, temperature, and moisture, as well as the composition and activity of the soil microbial community.[5]
The primary mechanism for the degradation of pyrethroids, including this compound, in soil is microbial metabolism.[5][6] The initial and most critical step in this process is the cleavage of the ester linkage.[7] This hydrolysis leads to the formation of less toxic and generally more mobile metabolites.
Sorption and Mobility
Environmental Fate in Water
In aquatic environments, the fate of this compound is primarily dictated by hydrolysis and photolysis, as well as partitioning between the water column and sediment.
Persistence and Degradation
Studies in model ecosystems have shown that this compound degrades relatively quickly in water/sediment systems. One study reported a half-life range of 1.2 to 4.6 days under aerobic conditions in a polluted river water and sediment ecosystem at 15–19 °C and a pH of 7.7.[11] The degradation of pyrethroids in aquatic environments is influenced by factors such as pH, temperature, and the presence of microorganisms.[11]
Hydrolysis: The ester linkage of this compound is susceptible to hydrolysis, a chemical breakdown reaction with water. The rate of hydrolysis is highly dependent on pH, with faster degradation typically occurring under alkaline conditions.[11] While specific hydrolysis rate constants for this compound at different pH values are not available in the public domain, this is a recognized degradation pathway for pyrethroids.[12]
Experimental Protocols
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed to assess the environmental fate of pesticides.
Soil Degradation and Adsorption
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.[13][14][15][16][17] The test substance, typically radiolabelled, is applied to soil samples, which are then incubated under controlled conditions. At various time points, samples are analyzed to determine the concentration of the parent compound and its transformation products.
-
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the soil sorption coefficient (Kd and Koc).[3][18][19] Soil is equilibrated with a solution of the test substance, and the distribution of the substance between the soil and water phases is measured.
Water Degradation
-
Hydrolysis as a Function of pH (OECD 111): This guideline determines the rate of abiotic hydrolysis at different pH values (typically 4, 7, and 9) and temperatures.[1][4][9][20][21]
-
Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This guideline is used to determine the rate and quantum yield of direct photolysis in water using a light source that simulates natural sunlight.[22][23][24][25]
Analytical Methodologies
The analysis of this compound and its metabolites in environmental matrices typically involves chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like pyrethroids.[1] It offers high sensitivity and selectivity, especially when operated in tandem mass spectrometry (MS/MS) mode. Sample preparation for soil often involves solvent extraction using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector is suitable for the analysis of pyrethroids and their more polar metabolites in water samples.[13] Sample preparation for water may involve liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes.[13]
Conclusion
Based on the available data, this compound is considered to be a non-persistent insecticide in both soil and water environments. Its strong adsorption to soil particles limits its mobility and the potential for groundwater contamination. The primary degradation pathways involve microbial hydrolysis of the ester linkage in soil and a combination of hydrolysis and photolysis in water. While general degradation patterns are understood, there is a notable lack of specific, publicly available quantitative data on the persistence (DT50 in various soils) and mobility (Kd and Koc values) of this compound. Further research providing these specific parameters would allow for a more refined and comprehensive environmental risk assessment.
References
- 1. hpst.cz [hpst.cz]
- 2. Retention and mobility of deltamethrin in soils: 1. adsorption-desorption 1 [agris.fao.org]
- 3. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]
- 5. Microbial Diversity and Enzyme Activity as Indicators of Permethrin-Exposed Soil Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Degradation of pesticides in soil: comparison of laboratory experiments in a biometer system and outdoor lysimeter experiments [hero.epa.gov]
- 9. Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Bifenthrin's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. asianpubs.org [asianpubs.org]
- 16. actascientific.com [actascientific.com]
- 17. researchgate.net [researchgate.net]
- 18. Those That Remain: Sorption/Desorption Behaviour and Kinetics of the Neonicotinoids Still in Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism, bioaccumulation, and toxicity of pesticides in aquatic insect larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical properties of pesticides [fairway-is.eu]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. efsa.europa.eu [efsa.europa.eu]
- 23. waters.com [waters.com]
- 24. epa.gov [epa.gov]
- 25. Making sure you're not a bot! [mostwiedzy.pl]
Bioresmethrin's Neurotoxic Mode of Action in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the neurotoxic mode of action of bioresmethrin, a Type I pyrethroid insecticide. The document details its primary molecular target, the voltage-gated sodium channel (VGSC), and the subsequent physiological effects on the insect nervous system. It includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding for research and development applications.
Core Mechanism of Neurotoxicity
This compound, like other pyrethroid insecticides, exerts its primary neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the insect nervous system.[1][2][3][4] These channels are crucial for the initiation and propagation of action potentials.[3][5] The binding of this compound to the VGSC modifies its gating properties, leading to a prolongation of the channel's open state.[2][3][6][7] This sustained influx of sodium ions results in membrane depolarization, causing repetitive nerve firing and hyperexcitation of the nervous system.[2][8][9] Ultimately, this leads to paralysis and death of the insect.[8]
This compound is classified as a Type I pyrethroid, which is characterized by the absence of an α-cyano group in its structure.[6][10] Type I pyrethroids typically induce a "T (tremor) syndrome" in insects, characterized by tremors and uncoordinated movement.[6] The selective toxicity of this compound towards insects compared to mammals is attributed to several factors, including the higher sensitivity of insect VGSCs, the lower body temperature of insects which enhances pyrethroid efficacy, and slower metabolic detoxification in insects.[1][4][10][11][12]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data related to the interaction of this compound and other pyrethroids with insect voltage-gated sodium channels and their toxicological effects.
Table 1: Binding Affinity of Pyrethroids to Insect Sodium Channels
| Compound | Insect Species | Preparation | Kd (nM) | Reference |
| Deltamethrin | Musca domestica (housefly) | Head membranes | 0.2 - 2.0 | [13] |
| Saxitoxin | Drosophila melanogaster | Head membranes | 0.3 | [14] |
| This compound | Data not available |
Note: Direct radioligand binding assays to determine the Kd for pyrethroids are challenging due to their high lipophilicity, which leads to high non-specific binding.[13][14] Data for other ligands targeting the sodium channel are provided for context.
Table 2: Effects of Pyrethroids on Sodium Channel Gating Kinetics
| Compound | Insect Species | Channel Subtype | Effect on Inactivation Time Constant (τh) | Effect on Deactivation | Reference |
| Deltamethrin | Drosophila melanogaster | para | Prolonged | Inhibited | [15] |
| Permethrin | Apis mellifera (honeybee) | Native | Prolonged | Inhibited | [5] |
| Tetramethrin | Apis mellifera (honeybee) | Native | Prolonged | Inhibited | [5] |
| This compound | Data not available |
Note: Pyrethroids, in general, slow the inactivation and deactivation processes of the sodium channel, leading to a persistent sodium current.[16]
Table 3: Acute Toxicity of this compound to Various Insect Species
| Insect Species | Exposure Route | LD50 / LC50 | Unit | Reference |
| Apis mellifera (honeybee) | Contact | 0.019 | µ g/bee | [17] |
| Apis mellifera (honeybee) | Oral | >0.002 | µ g/bee | [17] |
| Musca domestica (housefly) | Topical | 0.008 | µ g/fly | [18] |
| Aedes aegypti (mosquito larvae) | Aqueous | 0.003 | mg/L | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neurotoxic mode of action of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is for the functional expression of insect VGSCs in Xenopus oocytes and the electrophysiological recording of their currents to assess the effects of this compound.[7][8][20][21][22]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the insect VGSC α-subunit and any necessary auxiliary subunits (e.g., TipE)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Recording solution (as ND96)
-
This compound stock solution (in DMSO)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection setup
-
Glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ)
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding the insect VGSC and incubate in ND96 solution at 18°C for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting currents using the data acquisition system.
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in the recording solution from the stock solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Perfuse the oocyte with the this compound-containing solution.
-
Repeat the voltage-clamp protocol at various time points after this compound application to observe its effect on the sodium currents.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step.
-
Analyze the current traces to determine the time constants for activation and inactivation (τh).
-
Measure the "tail current" upon repolarization, which is characteristic of the prolonged channel opening caused by pyrethroids.
-
Construct dose-response curves to determine the EC50 of this compound.
-
Site-Directed Mutagenesis of the Voltage-Gated Sodium Channel
This protocol describes the general workflow for introducing specific mutations into the VGSC gene to identify amino acid residues critical for this compound binding.[1]
Materials:
-
Plasmid DNA containing the wild-type insect VGSC cDNA
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the plasmid DNA.
-
Mutagenesis PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The high-fidelity DNA polymerase will synthesize new plasmids containing the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to selectively remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmids.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the entire VGSC gene to confirm the presence of the desired mutation and the absence of any other mutations.
-
Functional Analysis: Use the mutated plasmid for cRNA synthesis and subsequent functional analysis using the TEVC protocol described above to assess changes in this compound sensitivity.
Insect Neurotoxicity Bioassay
This protocol outlines a general procedure for determining the acute contact toxicity (LD50) of this compound in a model insect, such as the housefly (Musca domestica).[23][24][25]
Materials:
-
Adult houseflies of a susceptible strain
-
This compound stock solution (in acetone)
-
Microsyringe or microapplicator
-
Holding cages with food and water
-
Observation arena
Procedure:
-
Dose Preparation: Prepare a series of dilutions of this compound in acetone.
-
Topical Application:
-
Anesthetize the houseflies briefly with CO2.
-
Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each fly.
-
A control group should be treated with acetone only.
-
-
Observation:
-
Place the treated flies in holding cages with access to food and water.
-
Observe the flies for signs of neurotoxicity, such as hyperactivity, tremors, knockdown (inability to right themselves), and mortality at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-treatment.
-
-
Data Analysis:
-
Record the number of dead flies at each dose and time point.
-
Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mode of action and the experimental workflows used to study it.
Caption: Molecular mechanism of this compound neurotoxicity in insects.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 8. researchgate.net [researchgate.net]
- 9. Resmethrin | C22H26O3 | CID 5053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eagri.org [eagri.org]
- 12. researchgate.net [researchgate.net]
- 13. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]
- 18. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. researchgate.net [researchgate.net]
- 21. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neurotoxicity profile of supermethrin, a new pyrethroid insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
The Genesis of a Potent Insecticide: A Technical History of Bioresmethrin
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bioresmethrin, a synthetic pyrethroid insecticide, emerged from pioneering research in the mid-20th century, offering a potent and safer alternative to earlier generations of insecticides. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the key scientific breakthroughs, experimental methodologies, and quantitative data that underpin its significance in the field of pest control. Particular emphasis is placed on its synthesis, insecticidal efficacy, and its interaction with the voltage-gated sodium channels of insects. This document serves as a valuable resource for researchers and professionals engaged in the study and development of insecticides.
Discovery and Historical Context
The story of this compound is intrinsically linked to the quest for safer and more effective insecticides that began with the study of natural pyrethrins, compounds extracted from the chrysanthemum flower (Chrysanthemum cinerariifolium). While effective, natural pyrethrins were expensive and quickly degraded in sunlight.[1] This led to a concerted effort to synthesize more stable and potent analogues, known as pyrethroids.
A pivotal moment in this endeavor occurred in 1967 at the Rothamsted Experimental Station in the United Kingdom.[2] A team of scientists led by the chemist Michael Elliott successfully synthesized a new class of pyrethroids with significantly greater insecticidal activity and lower mammalian toxicity than their natural counterparts.[2] Among these was resmethrin, a racemic mixture of isomers. Further research isolated the most biologically active of these isomers: the (1R,trans)-isomer, which was named This compound .[2] This discovery marked a significant milestone in the development of synthetic insecticides, paving the way for a new generation of pest control agents.
Timeline of Key Developments
The development of this compound can be situated within a broader history of pyrethroid discovery:
-
1920s: The chemical structures of natural pyrethrins I and II are elucidated by Hermann Staudinger and Leopold Ružička.[2]
-
1949: The first synthetic pyrethroid, allethrin, is synthesized by Milton S. Schechter.[3]
-
1960s: A team at Rothamsted Research, led by Michael Elliott, introduces the first generation of synthetic pyrethroids, which includes resmethrin and this compound (1967).[2]
-
1974: The same research group at Rothamsted develops the second generation of more photostable pyrethroids, such as permethrin, cypermethrin, and deltamethrin.[2]
Chemical Synthesis
This compound is synthesized through the esterification of two key precursors: (+)-trans-chrysanthemic acid and 5-benzyl-3-furylmethanol .[4] The stereochemistry of the chrysanthemic acid component is crucial for the insecticidal activity of the final molecule.
Synthesis of Precursors
2.1.1. (+)-trans-Chrysanthemic Acid
This chiral carboxylic acid can be synthesized through various methods. One common industrial approach involves the cyclopropanation of a diene, followed by hydrolysis of the resulting ester to yield a mixture of cis and trans isomers, which are then separated.[4] The biosynthesis of chrysanthemic acid involves the dimerization of dimethylallyl pyrophosphate.[5]
2.1.2. 5-benzyl-3-furylmethanol
The synthesis of this alcohol precursor is a multi-step process that is a key part of the overall synthesis of this compound.
Esterification Protocol
The final step in the synthesis of this compound is the esterification of (+)-trans-chrysanthemic acid with 5-benzyl-3-furylmethanol.
Experimental Protocol: Esterification of (+)-trans-chrysanthemic acid with 5-benzyl-3-furylmethanol (General Method)
Materials:
-
(+)-trans-chrysanthemic acid
-
5-benzyl-3-furylmethanol
-
An appropriate solvent (e.g., toluene, dichloromethane)
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC)
-
Apparatus for reflux and distillation
-
Chromatography equipment for purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an acid catalyst with azeotropic removal of water), dissolve equimolar amounts of (+)-trans-chrysanthemic acid and 5-benzyl-3-furylmethanol in the chosen solvent.
-
Catalysis: Add a catalytic amount of the acid catalyst or the coupling agent to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC). If using a Dean-Stark trap, water will be collected as it is formed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, wash the organic layer with a saturated sodium bicarbonate solution and then with brine. If a coupling agent like DCC was used, filter off the dicyclohexylurea byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: The final product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Quantitative Data on Toxicity
This compound exhibits high insecticidal activity with a favorable safety profile for mammals. This selective toxicity is a key feature of pyrethroid insecticides.
Table 1: Acute Toxicity of this compound in Mammals
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | >5000 - 8800 | [6][7] |
| Mouse | Oral | 340 | [7] |
| Rabbit | Oral | 500 - 1000 | [7] |
Table 2: Acute Toxicity of this compound in Non-Target Organisms
| Species | Test Type | LC50/LD50 | Reference |
| Rainbow Trout | 96-hour LC50 | 0.0028 mg/L | |
| Bluegill Sunfish | 96-hour LC50 | 0.0016 mg/L | |
| Honeybee (Apis mellifera) | 48-hour Contact LD50 | 0.001 µ g/bee | [8] |
| Honeybee (Apis mellifera) | 48-hour Oral LD50 | 0.01 µ g/bee | [8] |
Table 3: Insecticidal Efficacy of this compound (Topical Application LD50)
| Insect Species | LD50 (µ g/insect ) |
| Housefly (Musca domestica) | 0.006 |
| Mosquito (Aedes aegypti) | 0.002 |
Note: LD50 values for insects can vary depending on the strain and the bioassay method used.
Mechanism of Action: Targeting the Insect Nervous System
The primary target of this compound, like other pyrethroids, is the voltage-gated sodium channel in the nerve cell membranes of insects.[1][9] These channels are crucial for the propagation of nerve impulses.
This compound binds to the open state of the sodium channel, preventing its closure.[10] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The result is a state of hyperexcitability, characterized by repetitive nerve firing, which rapidly leads to paralysis and death of the insect.[11]
The selectivity of this compound for insects over mammals is attributed to several factors, including differences in the amino acid sequences of the sodium channels, faster metabolic detoxification in mammals, and differences in body temperature.
Signaling Pathway and Binding Site
Recent research and computational modeling have identified two putative pyrethroid receptor sites on the insect sodium channel, designated as PyR1 and PyR2 .[12][13][14] this compound is thought to bind to these sites, which are located at the interface of different domains of the channel protein. This binding stabilizes the open conformation of the channel.
Caption: Mechanism of action of this compound on insect voltage-gated sodium channels.
Experimental Protocols for Efficacy Evaluation
The insecticidal efficacy of this compound has been established through various standardized bioassays. The World Health Organization (WHO) provides guidelines for testing public health pesticides.[15][16][17][18][19] A common method for determining the intrinsic toxicity of an insecticide is the topical application bioassay.
Topical Application Bioassay Protocol
This method allows for the precise application of a known dose of insecticide to individual insects, enabling the determination of a dose-response relationship and the calculation of the LD50 value.[20][21][22][23][24]
Objective: To determine the median lethal dose (LD50) of this compound against a target insect species (e.g., houseflies or mosquitoes).
Materials:
-
Technical grade this compound
-
Acetone or another suitable volatile solvent
-
Microsyringe or microapplicator capable of delivering precise volumes (e.g., 0.1-1.0 µL)
-
Cages for holding insects
-
Carbon dioxide for anesthetizing insects
-
Test insects (e.g., 3-5 day old adult female mosquitoes)
-
Sugar solution for feeding
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. From this stock solution, prepare a series of serial dilutions to obtain a range of concentrations that will produce mortality rates from approximately 10% to 90%. A control group will be treated with acetone only.
-
Insect Handling: Anesthetize a batch of insects using carbon dioxide.
-
Topical Application: Using the microapplicator, apply a small, precise volume (e.g., 0.5 µL) of the dosing solution to the dorsal thorax of each anesthetized insect. Treat at least three replicates of 20-25 insects for each concentration and the control.
-
Post-Treatment: Place the treated insects in clean holding cages with access to a sugar solution. Maintain the cages under controlled conditions of temperature (e.g., 25 ± 2°C) and humidity (e.g., 70 ± 10%).
-
Mortality Assessment: Record mortality at 24 hours post-treatment. Insects unable to move or stand are considered dead.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula if necessary. Perform a probit analysis on the dose-mortality data to calculate the LD50 value and its 95% confidence limits.
Caption: Experimental workflow for a topical application bioassay to determine LD50.
Conclusion
The discovery and development of this compound represent a significant advancement in the field of insecticide chemistry. Its high efficacy against a broad spectrum of insect pests, coupled with its relatively low mammalian toxicity, has made it a valuable tool in public health and agriculture for many years. The elucidation of its mechanism of action on insect voltage-gated sodium channels has not only explained its potent insecticidal properties but has also provided a deeper understanding of the fundamental neurobiology of insects. The experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers and professionals working to develop the next generation of safe and effective insecticides. The legacy of this compound continues to influence the design of novel pest control strategies that are both potent and environmentally responsible.
References
- 1. History of Pyrethroids [pyrethroids.com]
- 2. Pyrethroid - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 5. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 6. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. mdpi.com [mdpi.com]
- 10. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pnas.org [pnas.org]
- 13. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Guidelines for efficacy testing of household insecticide products - Mosquito coils, vaporizer mats, liquid vaporizers, ambient emanators and aerosols [who.int]
- 16. policycommons.net [policycommons.net]
- 17. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 18. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 19. WHO Efficacy assessment | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. par.nsf.gov [par.nsf.gov]
- 23. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 24. journals.rdagriculture.in [journals.rdagriculture.in]
Physicochemical Properties of Bioresmethrin: An In-depth Technical Guide for Researchers
This guide provides a comprehensive overview of the core physicochemical properties of Bioresmethrin, a synthetic pyrethroid insecticide. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound, providing a consolidated resource for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₆O₃ |
| Molecular Weight | 338.44 g/mol |
| Physical State | Viscous yellow to brown liquid; partially crystallizes on standing.[1] |
| Melting Point | 30-35 °C[1][2] |
| Boiling Point | Decomposes above 180 °C; 174 °C at 0.0008 mmHg.[1][3] |
| Density | 1.05 - 1.1412 g/cm³ at 20 °C.[1][2][3] |
| Vapor Pressure | < 10 Pa at 25 °C; 1.4 x 10⁻⁸ mmHg at 25 °C.[1] |
Table 2: Solubility and Partitioning Characteristics of this compound
| Property | Value |
| Water Solubility | < 0.3 mg/L at 25 °C.[1] |
| Solubility in Organic Solvents | Soluble in most organic solvents.[4] |
| Octanol-Water Partition Coefficient (LogP) | 4.7 - 4.79.[2][5] |
Table 3: Stability and Reactivity Profile of this compound
| Property | Description |
| Hydrolysis | The initial metabolic reaction involves hydrolysis at the ester linkage.[5] |
| Photodecomposition | Susceptible to photodecomposition when exposed to sunlight, leading to various degradation products.[5] |
| Stability | Sensitive to light but more photostable than natural pyrethrins. Stable under normal storage temperatures.[4] |
Experimental Protocols
The determination of the physicochemical properties of this compound is guided by standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.
Determination of Water Solubility (OECD Guideline 105)
This protocol details the flask method, suitable for substances with solubility above 10⁻² g/L, and the column elution method for substances with lower solubility.[1][6][7][8]
-
Principle: A saturated solution of this compound in water is prepared, and the concentration of the dissolved substance is determined analytically.
-
Flask Method Protocol:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium.
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Column Elution Method Protocol:
-
A column is packed with an inert support material coated with an excess of this compound.
-
Water is passed through the column at a slow, constant rate.
-
The eluate is collected in fractions.
-
The concentration of this compound in each fraction is determined until a plateau is reached, indicating saturation.
-
Determination of Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107 & 117)
The LogP value, a measure of a substance's lipophilicity, can be determined by the shake-flask method (OECD 107) or the HPLC method (OECD 117).[9][10][11][12][13][14][15][16]
-
Principle: this compound is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.
-
Shake-Flask Method (OECD 107) Protocol:
-
A solution of this compound in either n-octanol or water is prepared.
-
A known volume of this solution is placed in a flask with a known volume of the other solvent.
-
The flask is shaken until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of this compound in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.
-
-
HPLC Method (OECD 117) Protocol:
-
A reversed-phase HPLC column is used.
-
A series of reference compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.
-
This compound is then injected under the same conditions.
-
The LogP of this compound is determined by comparing its retention time to the calibration curve.
-
Determination of Vapor Pressure (OECD Guideline 104)
This guideline describes various methods for determining the vapor pressure of a substance, including the dynamic, static, and effusion methods.[17][18][19][20][21]
-
Principle: The pressure exerted by the vapor of this compound in thermodynamic equilibrium with its condensed phase (solid or liquid) is measured at a given temperature.
-
Dynamic Method (Example Protocol):
-
This compound is heated in a system, and the boiling temperature is measured at various controlled pressures.
-
The vapor pressure at a specific temperature is determined by plotting pressure versus temperature.
-
Determination of Melting Point/Melting Range (OECD Guideline 102)
This protocol outlines methods such as the capillary tube method and differential scanning calorimetry (DSC).[22][23][24][25][26]
-
Principle: The temperature at which the phase transition from solid to liquid occurs is determined.
-
Capillary Tube Method Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The tube is placed in a heated bath or block with a thermometer.
-
The temperature is raised slowly.
-
The temperatures at which melting begins and is complete are recorded as the melting range.
-
Study of Hydrolysis (OECD Guideline 111)
This guideline details the procedure for assessing the rate of hydrolysis of a chemical as a function of pH.[2][27][28][29][30]
-
Principle: The abiotic degradation of this compound in aqueous solutions at different pH values is monitored over time.
-
Protocol:
-
Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
A known concentration of this compound is added to each buffer solution.
-
The solutions are incubated in the dark at a constant temperature.
-
Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any degradation products.
-
The rate of hydrolysis and the half-life are calculated for each pH.
-
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate important biological pathways and experimental workflows relevant to this compound research.
References
- 1. laboratuar.com [laboratuar.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Buy this compound | 28434-01-7 | >98% [smolecule.com]
- 6. oecd.org [oecd.org]
- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 8. filab.fr [filab.fr]
- 9. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 10. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 19. oecd.org [oecd.org]
- 20. laboratuar.com [laboratuar.com]
- 21. consilab.de [consilab.de]
- 22. oecd.org [oecd.org]
- 23. acri.gov.tw [acri.gov.tw]
- 24. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 25. laboratuar.com [laboratuar.com]
- 26. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 27. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
Methodological & Application
Application Notes and Protocols for Bioresmethrin Residue Analysis by HPLC and GC-MS
Introduction
Bioresmethrin is a synthetic pyrethroid insecticide used to control a wide range of insect pests in agriculture and public health. Monitoring its residues in various matrices such as food, soil, and water is crucial to ensure food safety and environmental protection. This document provides detailed application notes and protocols for the analysis of this compound residues using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and professionals in drug development and food safety.
High-Performance Liquid Chromatography (HPLC) Method
Application Note
This HPLC-UV method is suitable for the quantitative analysis of this compound residues in fruits, vegetables, and water samples. The method utilizes a reversed-phase C18 column for separation and UV detection for quantification. The sample preparation is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which allows for efficient extraction and cleanup of the analyte from complex matrices.
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
-
For Fruits and Vegetables (High Water Content):
-
Homogenize 10 g of the sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for HPLC analysis.
-
-
For Cereals (Low Water Content):
-
Grind the sample to a fine powder.
-
To 5 g of the sample in a 50 mL centrifuge tube, add 10 mL of water and let it soak for 30 minutes.
-
Proceed with the addition of acetonitrile and QuEChERS salts as described for fruits and vegetables.
-
-
For Water Samples:
-
Filter the water sample through a 0.45 µm filter.
-
For pre-concentration, use solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Pass a known volume of the water sample through the cartridge.
-
Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase.
-
2. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water mixture (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection | UV detector at 225 nm |
3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.05 to 5.0 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound residues.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
This GC-MS method offers high selectivity and sensitivity for the determination of this compound residues in a wide range of matrices, including fatty foods, soil, and environmental samples. The method employs a low-bleed capillary column and is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and minimize matrix interference. Sample preparation is also based on the QuEChERS protocol, with modifications for high-fat matrices.
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
-
For Fruits, Vegetables, and Soil:
-
Follow the same procedure as described in the HPLC section for sample extraction and initial cleanup.
-
-
For Fatty Matrices (e.g., oils, nuts):
-
Homogenize 10 g of the sample.
-
Add 10 mL of acetonitrile and shake.
-
Add QuEChERS extraction salts and centrifuge.
-
For cleanup, use a d-SPE tube containing C18 sorbent in addition to PSA and MgSO₄ to remove lipids.[1]
-
A freezing step (-20 °C for at least 1 hour) can be incorporated after the initial extraction to precipitate fats, which are then removed by centrifugation.
-
2. GC-MS Conditions
| Parameter | Condition |
| GC System | Gas chromatograph with a split/splitless injector |
| Column | Low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, finally ramp at 8°C/min to 280°C and hold for 10 min. |
| MS System | Mass spectrometer with electron ionization (EI) source |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Quantifier: 128, Qualifiers: 141, 161 (Note: These are common fragments for resmethrin isomers and should be confirmed with a this compound standard) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
3. Calibration
Prepare matrix-matched standards by spiking blank matrix extracts with known concentrations of this compound (0.01 to 1.0 µg/mL). This is crucial to compensate for matrix effects that can suppress or enhance the analyte signal.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound residues.
Data Presentation: Comparison of HPLC and GC-MS Methods
The following table summarizes the typical performance characteristics of the described HPLC and GC-MS methods for this compound analysis. These values are indicative and may vary depending on the specific instrumentation, matrix, and operating conditions.
| Parameter | HPLC-UV Method | GC-MS (SIM) Method |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg | 0.001 - 0.01 mg/kg |
| Limit of Quantitation (LOQ) | 0.05 - 0.1 mg/kg | 0.005 - 0.05 mg/kg |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery (%) | 80 - 110% | 75 - 115% |
| Precision (RSD %) | < 15% | < 10% |
| Selectivity | Moderate (potential for co-eluting interferences) | High (mass-based detection) |
| Matrix Compatibility | Good for less complex matrices | Excellent for a wide range of complex matrices |
Logical Relationship Diagram
Caption: Logical flow from sample to result for this compound analysis.
References
Application Note & Protocol: Preparation of Bioresmethrin Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioresmethrin is a synthetic Type I pyrethroid insecticide valued for its high efficacy and broad-spectrum activity.[1] In research settings, particularly in toxicology and neurobiology, this compound is utilized to study the mechanisms of neurotoxicity, ion channel function, and cellular responses to xenobiotics. Its primary mode of action involves the modulation of voltage-gated sodium channels in nerve cells, leading to hyperexcitation, paralysis, and death in target insects.[2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible and reliable results in in vitro assays. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₆O₃ | [4] |
| Molecular Weight | 338.44 g/mol | [5] |
| Appearance | Viscous yellow to brown liquid or off-white solid upon crystallization. | [1] |
| Melting Point | 30-35 °C | |
| Water Solubility | Substantially insoluble (<0.3 mg/L at 25°C). | [1] |
| Stability | Sensitive to light; stable under normal temperature conditions but unstable in alkaline media. | [1][6] |
Solubility of this compound in Common Laboratory Solvents
Due to its hydrophobic nature, this compound is virtually insoluble in water. Therefore, organic solvents are required to prepare stock solutions for use in aqueous cell culture media. Pyrethroids as a class are soluble in various organic solvents.
| Solvent | Solubility | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for high-concentration stock solutions. Final assay concentration of DMSO should typically be ≤0.5%. | [7][8] |
| Ethanol (EtOH) | Soluble | Can be used for stock solutions. Often used in combination with DMSO. | [7] |
| Acetone | Soluble | Effective solvent, but its volatility and potential for cytotoxicity require careful handling. | [7] |
| Methanol (MeOH) | Soluble | A viable solvent, though potential toxicity to cell lines should be considered. | [9] |
| Ethyl Acetate | Soluble | Often used as a solvent for commercial this compound solutions. | [5] |
Note: Always use anhydrous, high-purity solvents to minimize degradation and contamination. When preparing solutions for cell-based assays, it is crucial to determine the maximum tolerated concentration of the chosen solvent for the specific cell line being used.[10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution that can be stored for long periods and diluted to final working concentrations as needed.
4.1. Materials
-
This compound (solid or oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Sterile, amber glass vial or cryovial with a screw cap
-
Sterile, positive displacement pipette and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (PTFE or other solvent-compatible material)
-
Sterile syringe
4.2. Safety Precautions
-
This compound is moderately toxic to mammals. Handle with care, wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perform all weighing and solvent handling steps in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
4.3. Procedure
-
Calculation: Determine the mass of this compound needed.
-
Molecular Weight (MW) = 338.44 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 338.44 g/mol = 3.38 mg
-
-
Weighing: In a chemical fume hood, accurately weigh 3.38 mg of this compound and transfer it directly into a sterile amber vial.
-
Note: If handling a viscous liquid, pre-weigh the vial and then add the this compound dropwise to reach the target mass.
-
-
Dissolution:
-
Add 1 mL of anhydrous, cell culture-grade DMSO to the vial containing the this compound.
-
Secure the cap tightly and vortex the solution for 1-2 minutes, or until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution but should be done cautiously to avoid degradation.
-
-
Sterilization:
-
Aseptically attach a 0.22 µm sterile syringe filter to a sterile syringe.
-
Draw the this compound-DMSO solution into the syringe.
-
Filter the solution into a new, sterile amber cryovial. This step removes any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions by Serial Dilution
Working solutions are prepared by diluting the primary stock solution in cell culture medium immediately before use.
5.1. Materials
-
10 mM this compound Primary Stock Solution (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
5.2. Procedure
-
Intermediate Dilution: It is often practical to first create an intermediate, higher-concentration working stock. For example, to prepare a 100 µM working solution from a 10 mM stock:
-
Perform a 1:100 dilution by adding 2 µL of the 10 mM primary stock to 198 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
-
Final Working Concentrations: Use the intermediate stock to prepare the final concentrations for your assay. For example, to prepare 1 mL of 10 µM, 1 µM, and 0.1 µM solutions from the 100 µM intermediate stock:
-
For 10 µM: Add 100 µL of 100 µM stock to 900 µL of medium.
-
For 1 µM: Add 10 µL of 100 µM stock to 990 µL of medium.
-
For 0.1 µM: Add 1 µL of 100 µM stock to 999 µL of medium.
-
Alternatively, perform a 1:10 serial dilution.
-
-
Solvent Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For example, if the highest this compound concentration is 10 µM (prepared from the 100 µM intermediate stock), the final DMSO concentration will be 0.1%. The vehicle control should therefore contain 0.1% DMSO in culture medium.
-
Application: Add the prepared working solutions and vehicle control to the cell cultures immediately.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
This compound, like other Type I pyrethroids, exerts its neurotoxic effects by targeting the α-subunit of voltage-gated sodium channels (VGSCs) on neuronal membranes.[2][11] These channels are responsible for the rising phase of the action potential. This compound binds to the open state of the channel, preventing its normal inactivation.[2][11] This leads to a prolonged influx of Na⁺ ions, resulting in membrane depolarization, repetitive nerve firing, and eventual nerve block, causing paralysis in insects.
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Stability and Storage Recommendations
Proper storage is essential to maintain the potency and integrity of this compound solutions.
| Solution Type | Solvent | Storage Temperature | Estimated Stability | Notes |
| Solid/Neat Compound | N/A | 2-8°C | >1 year | Store in a dark, dry place. |
| Primary Stock | DMSO, Ethanol | -20°C or -80°C | Several months to >1 year | Store in single-use aliquots in amber vials to prevent light degradation and repeated freeze-thaw cycles. |
| Working Solutions | Aqueous Culture Medium | 2-8°C or 37°C | < 24 hours | Prepare fresh for each experiment. This compound is susceptible to hydrolysis, especially in alkaline media. |
Note: Pyrethroids are sensitive to light (photodecomposition) and alkaline conditions.[1] Always use amber vials for storage and ensure the pH of the final assay medium is not alkaline.
References
- 1. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Deltamethrin (EHC 97, 1990) [inchem.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. mdpi.com [mdpi.com]
- 9. US10455830B2 - Pyrethroid formulations - Google Patents [patents.google.com]
- 10. Evaluation of 14 organic solvents and carriers for screening applications in zebrafish embryos and larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
Bioresmethrin Efficacy Testing: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioresmethrin efficacy testing against a range of common insect pests. This document includes quantitative efficacy data, detailed experimental protocols for key bioassays, and a visualization of the compound's mechanism of action.
Quantitative Efficacy of this compound
This compound, a synthetic pyrethroid insecticide, demonstrates broad-spectrum activity against various insect species. Its efficacy is typically quantified by determining the median lethal dose (LD50) or median lethal concentration (LC50), which represent the dose or concentration required to kill 50% of a test population. The following tables summarize the reported efficacy of this compound against several key insect species.
Table 1: Topical Application Efficacy (LD50) of this compound
| Insect Species | Strain | LD50 (µ g/insect ) | Reference |
| Musca domestica (House Fly) | Susceptible | 0.0048 | [1] |
| Musca domestica (House Fly) | Resistant | 0.12-0.47 | [1] |
Table 2: Efficacy of this compound against Various Insect Pests
| Insect Species | Bioassay Method | Efficacy Metric | Value | Reference |
| Aedes aegypti (Yellow Fever Mosquito) | Larval Bioassay | LC50 | Temperature-dependent | [2] |
| Tribolium castaneum (Red Flour Beetle) | Contact Bioassay | - | Effective | [3] |
| Sitophilus oryzae (Rice Weevil) | Contact Bioassay | - | Effective | [4] |
| Blattella germanica (German Cockroach) | Topical Application | - | Effective | |
| Periplaneta americana (American Cockroach) | - | - | Effective | [5] |
Note: Efficacy can be influenced by factors such as the insect's life stage, strain (susceptible or resistant), and environmental conditions like temperature.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible efficacy testing. The following are standard protocols for topical application and contact bioassays.
Protocol for Determining LD50 by Topical Application
This method is widely used to determine the intrinsic toxicity of an insecticide to an individual insect.[6][7][8][9][10]
Objective: To determine the median lethal dose (LD50) of this compound required to cause 50% mortality in a test population of insects.
Materials:
-
Technical grade this compound (≥95% purity)
-
Acetone (analytical grade)
-
Microsyringe or microapplicator capable of delivering precise volumes (e.g., 0.5-1.0 µL)
-
Glass vials or petri dishes for holding treated insects
-
CO2 or chilling plate for anesthetizing insects
-
Test insects (e.g., adult female Musca domestica, 3-5 days old)
-
Sucrose solution (10%) for feeding
-
Environmental chamber or incubator set to appropriate conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 12:12 L:D photoperiod)
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with acetone to create a range of at least five concentrations expected to cause between 10% and 90% mortality.
-
Prepare a control solution of acetone only.
-
-
Insect Handling and Dosing:
-
Anesthetize a batch of insects using CO2 or by placing them on a chilled surface.
-
Using a microapplicator, apply a precise volume (e.g., 0.5 µL) of a single dosing solution to the dorsal thorax of each insect.
-
Treat at least three replicates of 10-20 insects for each concentration and the control.
-
-
Post-Treatment Observation:
-
Place the treated insects in holding containers with access to a 10% sucrose solution.
-
Maintain the insects in an environmental chamber under controlled conditions.
-
Assess mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals.[11]
-
Protocol for Contact Bioassay with Stored-Product Insects
This method assesses the toxicity of an insecticide residue on a surface to insects that come into contact with it.[12][13][14]
Objective: To evaluate the mortality of stored-product insects exposed to a surface treated with this compound.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Glass petri dishes (9 cm diameter)
-
Pipettes
-
Test insects (e.g., adult Tribolium castaneum or Sitophilus oryzae, 1-2 weeks old)
-
Untreated food source (e.g., wheat flour for T. castaneum, whole wheat kernels for S. oryzae)
-
Environmental chamber or incubator (e.g., 28 ± 1°C and 70% RH)
Procedure:
-
Preparation of Treated Surfaces:
-
Prepare a series of this compound solutions in acetone to achieve desired application rates (e.g., in µg/cm²).
-
Pipette a known volume (e.g., 1 mL) of each solution into a petri dish.
-
Gently swirl the dish to ensure an even coating of the inner surface.
-
Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the insecticide.
-
Prepare control dishes treated with acetone only.
-
-
Insect Exposure:
-
Introduce a known number of adult insects (e.g., 20-30) into each treated and control petri dish.
-
Provide a small amount of untreated food in the center of the dish.
-
-
Observation and Data Collection:
-
Maintain the petri dishes in an environmental chamber under controlled conditions.
-
Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and time point, correcting for control mortality using Abbott's formula.
-
If a range of concentrations is used, an LC50 value can be determined using probit analysis.
-
Mechanism of Action and Experimental Workflow Visualization
This compound's Mechanism of Action on Insect Voltage-Gated Sodium Channels
This compound, a Type I pyrethroid, exerts its insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the insect's nervous system.[15][16] It binds to the open state of the sodium channel, preventing it from closing (inactivating). This leads to a persistent influx of sodium ions, causing the nerve cell to remain in a state of depolarization. The result is repetitive nerve discharges, leading to hyperactivity, paralysis, and ultimately, the death of the insect.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Contact toxicity of insecticides against rice weevil, Sitophilus oryzae L. and its effect on progeny production. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. insectarios.com.ar [insectarios.com.ar]
- 12. entomoljournal.com [entomoljournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Base-line susceptibility of Tribolium castaneum to various synthetic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THE INSECT VOLTAGE-GATED SODIUM CHANNEL AS TARGET OF INSECTICIDES | Annual Reviews [annualreviews.org]
Application Notes and Protocols for Bioresmethrin in Stored Product Pest Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bioresmethrin for the management of stored product pests, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound is a synthetic pyrethroid insecticide, specifically the (+)-trans-isomer of resmethrin, known for its potent contact insecticidal activity against a broad spectrum of pests. It acts as a sodium channel modulator in the insect nervous system, leading to rapid knockdown and mortality.[1] In the context of stored product protection, this compound has been investigated as a grain protectant, often in combination with the synergist piperonyl butoxide (PBO), which enhances its efficacy by inhibiting metabolic enzymes in the insect that would otherwise break down the insecticide.[2][3][4]
Data Presentation
The following tables summarize the efficacy of this compound, alone and in combination with piperonyl butoxide, against various stored product pests.
Table 1: Efficacy of this compound against Susceptible and Resistant Strains of Stored Product Pests
| Pest Species | Strain | Treatment | Mortality (%) | Exposure Time | Reference |
| Rhyzopertha dominica (Lesser Grain Borer) | Malathion-resistant | This compound (1 ppm) + PBO (10 ppm) | >95% | - | [2] |
| Rhyzopertha dominica | This compound-resistant | Bifenthrin (0.5 mg/kg) + PBO (7 mg/kg) | Negligible | - | [5] |
| Tribolium castaneum (Red Flour Beetle) | - | Pyrethrum + Deltamethrin (25:1) | 90% | 48 hours | [3] |
| Sitophilus oryzae (Rice Weevil) | - | Pyrethrum + Cypermethrin | Effective | - | [3] |
| Tribolium confusum (Confused Flour Beetle) | - | This compound + PBO | Lower efficacy compared to other species | 12 months | [2] |
Table 2: Residue Levels of this compound on Stored Wheat
| Treatment | Initial Residue (mg/kg) | Residue after Storage | Storage Conditions | Reference |
| This compound | 3.3 | 1.9 | 11.9% moisture, 35°C | [2] |
| This compound + PBO + Antioxidant | 3.3 | 2.9 | 11.9% moisture, 30°C | [2] |
Signaling Pathway of this compound
This compound, a Type I pyrethroid, exerts its insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the insect's neurons. This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death.
Caption: Mechanism of this compound action on insect voltage-gated sodium channels.
Experimental Protocols
Protocol 1: Determination of Lethal Concentration (LC50) of this compound against Stored Product Pests (Filter Paper Bioassay)
Objective: To determine the concentration of this compound that is lethal to 50% of a test population of a specific stored product insect.
Materials:
-
Technical grade this compound (>95% purity)
-
Acetone (analytical grade)
-
Whatman No. 1 filter paper (9 cm diameter)
-
Glass petri dishes (9 cm diameter)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Adult insects of a stored product pest species (e.g., Tribolium castaneum), 1-2 weeks old, mixed sex
-
Incubator set at 25 ± 1°C and 65 ± 5% relative humidity
-
Camel hair brush
Procedure:
-
Preparation of Stock Solution:
-
In a fume hood, accurately weigh a precise amount of technical grade this compound.
-
Dissolve the this compound in a known volume of acetone to prepare a stock solution of high concentration (e.g., 1000 ppm).
-
Use a vortex mixer to ensure the insecticide is completely dissolved.
-
-
Preparation of Serial Dilutions:
-
From the stock solution, prepare a series of at least five descending concentrations using acetone as the diluent. A control solution of pure acetone should also be prepared.
-
-
Treatment of Filter Paper:
-
Place a single Whatman No. 1 filter paper into the bottom of each petri dish.
-
Using a micropipette, apply 1 mL of each this compound dilution (and the acetone control) evenly onto the filter paper.
-
Allow the acetone to evaporate completely in the fume hood for at least 1 hour, leaving a dry film of the insecticide.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each treated and control petri dish using a camel hair brush.
-
Seal the petri dishes with their lids.
-
-
Incubation and Mortality Assessment:
-
Place the petri dishes in an incubator under controlled conditions (25 ± 1°C, 65 ± 5% RH) in the dark.
-
Assess insect mortality after 24, 48, and 72 hours. Insects are considered dead if they are unable to move when gently prodded with the brush.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula if control mortality is between 5% and 20%.
-
Perform probit analysis on the corrected mortality data to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.
-
Protocol 2: Efficacy of this compound as a Grain Protectant (Laboratory-Treated Grain Bioassay)
Objective: To evaluate the effectiveness of this compound in protecting stored grain from insect infestation.
Materials:
-
This compound emulsifiable concentrate (EC) formulation
-
Uninfested, clean grain (e.g., wheat, maize) with a known moisture content (e.g., 12-14%)
-
Laboratory grain treater or a sealed container for manual mixing
-
Distilled water
-
Glass jars (1-liter capacity) with ventilated lids
-
Adult stored product pests
-
Incubator
Procedure:
-
Preparation of Treatment Emulsion:
-
Calculate the amount of this compound EC formulation needed to achieve the desired application rate (e.g., 1, 2, 4 ppm).
-
Prepare an aqueous emulsion of the insecticide by diluting the required amount of the EC formulation in a specific volume of distilled water.
-
-
Grain Treatment:
-
Weigh a known quantity of grain (e.g., 1 kg) for each treatment and control.
-
Apply the prepared emulsion to the grain using a laboratory grain treater for even coating. Alternatively, for smaller batches, place the grain in a sealed container, add the emulsion, and shake vigorously for several minutes to ensure uniform distribution.
-
For the control, treat a batch of grain with distilled water only.
-
Allow the treated grain to air-dry for a few hours.
-
-
Insect Infestation:
-
Place the treated and control grain into separate glass jars.
-
Introduce a known number of adult insects (e.g., 50 adults of Sitophilus oryzae) into each jar.
-
Seal the jars with ventilated lids to allow for air exchange.
-
-
Incubation and Assessment:
-
Store the jars in an incubator under controlled conditions for a specified period (e.g., 21, 42, and 60 days).
-
At each assessment interval, sieve the grain from each jar to separate the insects.
-
Count the number of dead and live adult insects to determine adult mortality.
-
To assess the effect on progeny, return the live adults to the grain (or discard them and keep the grain) and continue incubation for another period (e.g., 4-6 weeks) to allow for the emergence of the F1 generation.
-
After the F1 emergence period, sieve the grain again and count the number of emerged adult progeny.
-
-
Data Analysis:
-
Calculate the percentage of adult mortality for each treatment and time point.
-
Calculate the percentage reduction in progeny production compared to the control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for conducting this compound efficacy studies and the logical relationship in developing insecticide resistance management strategies.
Caption: General workflow for this compound efficacy testing.
Caption: Logical flow for insecticide resistance management in stored products.
References
- 1. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]
- 2. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 3. Potential of pyrethroid-synergised pyrethrum on stored product insects and implications for use as prophylactic sprays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publichealthtoxicology.com [publichealthtoxicology.com]
- 5. storedgrain.com.au [storedgrain.com.au]
Application Notes and Protocols for Assessing Sublethal Effects of Bioresmethrin on Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioresmethrin, a synthetic pyrethroid insecticide, is widely utilized for its potent activity against a broad spectrum of insect pests.[1][2] While lethal concentrations are designed to cause mortality, sublethal exposure to this compound can induce a range of adverse effects on insect physiology, behavior, and reproduction.[3][4] These sublethal effects, though not immediately fatal, can have significant long-term consequences for insect populations, including reduced fitness, impaired foraging, and altered reproductive success.[3][5] Understanding and quantifying these subtle impacts are crucial for a comprehensive risk assessment of this compound and for the development of more targeted and sustainable pest management strategies.
These application notes provide detailed protocols for assessing the sublethal effects of this compound on insects, focusing on behavioral, physiological, and biochemical endpoints. The methodologies described herein are intended to provide researchers with a robust framework for evaluating the subtle yet significant impacts of sublethal insecticide exposure.
Behavioral Assays
Sublethal doses of neurotoxic insecticides like this compound can significantly alter insect behavior, which is governed by the intricate workings of the nervous system.[5][6] Behavioral assays are therefore critical for detecting these subtle changes.
Locomotor Activity Assay
Changes in locomotor activity can be indicative of neurotoxic effects. Sublethal exposure to pyrethroids has been shown to cause initial hyperactivity followed by a decrease in movement or paralysis.[3]
Protocol:
-
Insect Preparation: Acclimate insects to the experimental conditions (e.g., 25°C, 12:12h L:D cycle) for at least 24 hours. Provide them with a standard diet and water.
-
Exposure to this compound: Expose insects to a sublethal concentration of this compound. This can be achieved through topical application, ingestion of a treated diet, or exposure to a treated surface. The sublethal concentration (e.g., LC10 or LC20) should be predetermined through dose-response assays.
-
Activity Monitoring:
-
Place individual insects in an arena (e.g., a Petri dish or a specifically designed chamber).
-
Use an automated tracking system (e.g., video tracking software) to monitor the movement of each insect for a defined period (e.g., 30-60 minutes).
-
Record parameters such as total distance moved, velocity, turning angle, and periods of inactivity.
-
-
Data Analysis: Compare the locomotor activity parameters of the this compound-treated group with a control group (exposed to the solvent only). Statistical analysis (e.g., t-test or ANOVA) should be used to determine significant differences.
Experimental Workflow for Locomotor Activity Assay
Caption: Workflow for assessing insect locomotor activity.
Learning and Memory Assay (Proboscis Extension Response - PER)
Sublethal doses of insecticides can impair cognitive functions in insects, including learning and memory, which are vital for foraging and survival.[5][6][7] The Proboscis Extension Response (PER) assay is a well-established method for evaluating associative learning in insects like honeybees.[5][8]
Protocol:
-
Insect Preparation:
-
Gently capture and restrain individual insects (e.g., in small tubes or harnesses).
-
Allow them to acclimate to the restraint for a short period.
-
-
Pre-training:
-
Test the insects' motivation by touching their antennae with a sucrose solution. A responsive insect will extend its proboscis.
-
-
Conditioning (Training):
-
Present a neutral odor (conditioned stimulus, CS) for a few seconds.
-
Immediately following the odor presentation, touch the insect's antennae with a sucrose solution (unconditioned stimulus, US), which will elicit the PER.
-
Repeat this pairing multiple times with an inter-trial interval.
-
-
Exposure to this compound: Administer a sublethal dose of this compound to the treatment group.
-
Memory Test:
-
After a specific time interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), present the conditioned odor alone.
-
Record whether the insect extends its proboscis in response to the odor (a successful learned response).
-
-
Data Analysis: Compare the percentage of successful responses between the this compound-treated and control groups.
Logical Relationship in PER Assay
Caption: Associative learning in the PER assay.
Feeding Behavior Assay
Insecticides can alter feeding behavior, leading to reduced food consumption and potential starvation.[3]
Protocol:
-
Insect Preparation: Starve insects for a few hours before the assay to ensure motivation to feed.
-
Exposure: Provide insects with a food source (e.g., sucrose solution) containing a sublethal concentration of this compound. A control group should receive the food source with the solvent alone.
-
Observation:
-
Record the time taken for the insect to initiate feeding.
-
Measure the duration of feeding bouts.
-
Quantify the amount of food consumed over a specific period. This can be done by weighing the food source before and after the experiment.
-
-
Data Analysis: Compare the feeding parameters between the treated and control groups using appropriate statistical tests.
Oviposition Behavior Assay
Sublethal insecticide exposure can negatively impact the reproductive success of insects by altering their oviposition (egg-laying) behavior.[3][9]
Protocol:
-
Insect Preparation: Use mated female insects of a standardized age.
-
Exposure: Expose the females to a sublethal dose of this compound.
-
Oviposition Arena: Provide an appropriate substrate for oviposition (e.g., a host plant leaf for herbivorous insects).
-
Observation:
-
Record the number of eggs laid over a defined period (e.g., 24-48 hours).
-
Note any changes in oviposition site preference.
-
Assess egg viability by monitoring the hatching rate.
-
-
Data Analysis: Compare the fecundity (number of eggs) and fertility (hatching rate) between the treated and control groups.
Physiological Assays
Sublethal insecticide exposure can disrupt fundamental physiological processes in insects.
Respirometry Assay
Insect respiration rates can be affected by neurotoxicants.[4]
Protocol:
-
Insect Preparation and Exposure: Prepare and expose insects to this compound as described in the behavioral assays.
-
Respirometry:
-
Place individual insects in a respirometry chamber connected to a CO2 and O2 analyzer.
-
Allow the insect to acclimate to the chamber.
-
Measure the rate of CO2 production and O2 consumption over a set period.
-
-
Data Analysis: Calculate the respiratory quotient (RQ = CO2 produced / O2 consumed) and compare the metabolic rates between treated and control insects.
Biochemical Assays
Biochemical assays can reveal the impact of insecticides at a molecular level, providing insights into the mechanisms of toxicity and the insect's stress response.
Oxidative Stress Assays
Insecticide exposure can induce oxidative stress, leading to cellular damage.[10] This is often assessed by measuring the activity of antioxidant enzymes and the levels of lipid peroxidation products.[11][12][13]
Protocol:
-
Sample Preparation:
-
Homogenize whole insects or specific tissues (e.g., fat body, midgut) in a suitable buffer on ice.
-
Centrifuge the homogenate to obtain the supernatant containing the enzymes.
-
-
Enzyme Activity Assays:
-
Catalase (CAT): Measure the decomposition of hydrogen peroxide (H2O2) spectrophotometrically at 240 nm.
-
Superoxide Dismutase (SOD): Assay based on the inhibition of a reaction that produces a colored product, where the inhibitor is the superoxide radical.
-
Glutathione S-transferase (GST): Measure the conjugation of glutathione to a substrate, typically monitored at 340 nm.
-
-
Lipid Peroxidation Assay (MDA level):
-
Measure the level of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. The resulting pink-colored product is measured spectrophotometrically at around 532 nm.
-
-
Data Analysis: Compare enzyme activities and MDA levels between this compound-treated and control groups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lethal and sublethal effects of chemical and bio-insecticides on Spodoptera frugiperda adults: new perspectives for “attract-and-kill” control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the impact of pesticides on learning and memory in bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying the impact of pesticides on learning and memory in bees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mjpam.journals.ekb.eg [mjpam.journals.ekb.eg]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. Oxidative stress and inflammation following sub-lethal oral exposure of cypermethrin in rats: mitigating potential of epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioresmethrin in Mosquito Control Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bioresmethrin, a synthetic pyrethroid insecticide, in mosquito control research. This document includes detailed experimental protocols for laboratory bioassays, quantitative efficacy data against key mosquito species, and an explanation of its mode of action and relevant resistance mechanisms.
Introduction to this compound
This compound is a potent, broad-spectrum Type I pyrethroid insecticide.[1] As a synthetic analog of natural pyrethrins derived from Chrysanthemum cinerariaefolium flowers, it is designed for high insecticidal activity and relatively low mammalian toxicity, making it a candidate for public health applications.[1] It is primarily used as an adulticide to control flying mosquito populations through applications such as ultra-low volume (ULV) space sprays.[2] this compound is the most active isomer of resmethrin and is known for its rapid knockdown effect on insects.[1]
Mode of Action
The primary mode of action for this compound, like other pyrethroids, is the disruption of the insect's nervous system.[1]
-
Target Site: this compound targets the voltage-gated sodium channels (VGSCs) located in the neuronal membranes of mosquitoes.
-
Mechanism: It binds to the open state of the sodium channel, preventing its closure. This action leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the mosquito.
-
Other Potential Mechanisms: While VGSCs are the primary target, other mechanisms may contribute to pyrethroid toxicity, including antagonism of GABA-mediated inhibition and modulation of nicotinic cholinergic transmission.
Figure 1: this compound's mode of action on neuronal sodium channels.
Quantitative Efficacy Data
The following data on the efficacy of this compound against adult female mosquitoes were determined using a laboratory wind tunnel bioassay. Dosages are expressed as pounds of active ingredient (AI) per acre.
Table 1: Efficacy of this compound Against Aedes taeniorhynchus
| Metric | 1-Hour Post-Treatment | 24-Hour Post-Treatment |
| KD50 (min) | 3.51 | - |
| KD90 (min) | 6.81 | - |
| LD50 (lbs AI/acre) | 0.00031 | 0.00019 |
| LD90 (lbs AI/acre) | 0.00075 | 0.00049 |
Source: Floore et al., 1992. Journal of the American Mosquito Control Association, 8(1), 58-60.
Table 2: Efficacy of this compound Against Culex quinquefasciatus
| Metric | 1-Hour Post-Treatment | 24-Hour Post-Treatment |
| KD50 (min) | 4.41 | - |
| KD90 (min) | 8.85 | - |
| LD50 (lbs AI/acre) | 0.00037 | 0.00021 |
| LD90 (lbs AI/acre) | 0.00091 | 0.00057 |
Source: Floore et al., 1992. Journal of the American Mosquito Control Association, 8(1), 58-60.
Experimental Protocols
Standardized bioassays are critical for determining insecticide susceptibility and resistance levels. The following are detailed protocols for larval and adult mosquito bioassays.
Protocol 1: Mosquito Larval Bioassay (WHO Method)
This protocol is adapted from standard WHO guidelines and is used to determine the lethal concentrations (LC50 and LC90) of this compound against mosquito larvae.
Materials:
-
This compound technical grade (≥95% purity)
-
Ethanol or Acetone (solvent)
-
Distilled, deionized, or chlorine-free water
-
Glass beakers or disposable cups (200-500 mL)
-
Pipettes or droppers
-
Late 3rd or early 4th instar larvae of the target mosquito species
-
Powdered larval food (e.g., fish food, yeast extract)
-
Incubator or environmental chamber (25 ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a 1% stock solution of this compound by dissolving the technical grade material in a suitable solvent (e.g., 100 mg in 10 mL of ethanol). Store in a dark, sealed glass bottle at 4°C.
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution. A typical range-finding test might include concentrations of 10, 1, 0.1, 0.01, and 0.001 mg/L. For definitive tests, at least five concentrations causing mortality between 10% and 95% should be used.
-
Bioassay Setup:
-
Add 99 mL of distilled water to each test cup.
-
Add 1 mL of the appropriate insecticide dilution to each corresponding cup to achieve the final target concentration.
-
Prepare two control cups: one with 100 mL of distilled water only, and one with 99 mL of water and 1 mL of the solvent.
-
Gently introduce 20-25 late 3rd/early 4th instar larvae into each cup.
-
Add a small amount of larval food to each cup.
-
-
Incubation: Place the cups in an incubator at 25 ± 2°C with a 12:12 light:dark photoperiod.
-
Data Collection: Record the number of dead or moribund larvae in each cup at 24 and 48 hours post-exposure. Larvae are considered moribund if they cannot move to the surface when the water is disturbed.
-
Data Analysis:
-
If mortality in the control group is >10%, the test should be discarded. If control mortality is between 5-10%, correct the observed mortality using Abbott's formula: Corrected % = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100.
-
Use probit analysis software (e.g., PoloPlus) to calculate the LC50 and LC90 values and their 95% confidence intervals.
-
Figure 2: Workflow for a mosquito larval bioassay.
Protocol 2: Adult Topical Application Bioassay
This method determines the dose-response relationship (LD50/LD90) by applying a precise volume of insecticide directly onto the mosquito's thorax.
Materials:
-
This compound technical grade (≥95% purity)
-
Acetone (high purity)
-
Microapplicator capable of delivering 0.5 µL droplets
-
CO2 or cold anesthesia (e.g., on a chill table)
-
Non-blood-fed adult female mosquitoes (3-5 days old)
-
Recovery cups with a mesh lid, containing a sugar source (e.g., 10% sucrose solution on a cotton pad)
-
Holding chamber (27 ± 2°C, 80 ± 10% RH)
Procedure:
-
Preparation of Dosing Solutions: Prepare a range of concentrations of this compound in acetone. For a susceptible strain, initial doses might range from 0.001 to 10 ng per mosquito. At least 5-7 doses should be chosen that result in a mortality range from >0% to <100%.
-
Mosquito Anesthesia: Anesthetize a batch of 20-30 mosquitoes using CO2 or cold. Work quickly to prevent desiccation or prolonged effects from anesthesia.
-
Topical Application:
-
Place an anesthetized female mosquito, dorsal side up, under a dissecting microscope.
-
Using the microapplicator, apply a single 0.5 µL droplet of the insecticide solution to the dorsal thorax (prothoracic scutum).
-
For the control group, apply 0.5 µL of acetone only.
-
-
Recovery and Observation:
-
Transfer the treated mosquitoes to recovery cups (15-20 per cup).
-
Provide them with a 10% sucrose solution.
-
Hold the cups in a chamber at 27 ± 2°C and 80 ± 10% relative humidity.
-
-
Data Collection: Record mortality at 24 hours post-application. A mosquito is considered dead if it is immobile or unable to stand/fly.
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LD50 and LD90 values (ng/mosquito) using probit analysis. This can be converted to ng/mg by weighing a representative sample of mosquitoes.
-
References
Troubleshooting & Optimization
Bioresmethrin stability and degradation under laboratory conditions
Bioresmethrin Stability and Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of this compound under common laboratory conditions. The following sections offer troubleshooting guidance, frequently asked questions, data summaries, and standard protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a laboratory setting?
A1: this compound is sensitive to several environmental factors. The main contributors to its degradation are exposure to light (photodegradation), non-neutral pH (hydrolysis), elevated temperatures, and enzymatic action, particularly by esterases.[1] It is sensitive to light, but its photostability is greater than that of natural pyrethrins.[1]
Q2: What is the main degradation pathway for this compound?
A2: The initial and most significant step in this compound degradation and metabolism is the cleavage of its central ester bond through hydrolysis.[1][2] This reaction yields two primary metabolites: 5-benzyl-3-furylmethanol and chrysanthemic acid.[1][2] These initial products can undergo further oxidative metabolism.[2]
Q3: How stable is this compound in aqueous solutions?
A3: this compound is substantially insoluble in water.[1] In aqueous solutions, its stability is highly dependent on pH. Like other pyrethroids, it is susceptible to hydrolysis, a process that accelerates under alkaline (high pH) conditions. For experimental work, it is crucial to control the pH of aqueous buffers to minimize degradation.
Q4: What are the expected degradation products I should monitor in my analysis?
A4: The primary degradation products resulting from ester hydrolysis are 5-benzyl-3-furylmethanol and chrysanthemic acid.[1][2] In metabolic studies, you may also observe further oxidized forms of these initial metabolites, such as 5-benzyl-3-furoic acid.[2]
Q5: What is the recommended method for storing this compound and its solutions?
A5: this compound is stable under most normal storage temperatures.[1] For long-term storage, solid this compound and stock solutions in stable organic solvents should be kept in tightly sealed containers, protected from light, and stored at low temperatures (e.g., ≤ -20°C). Working solutions should be prepared fresh daily if possible.
Q6: How does this compound metabolism differ between species, for example, in rat versus human tissues?
A6: Significant species differences exist. In rat hepatic microsomes, this compound is metabolized through a combination of both oxidative and hydrolytic pathways.[3][4] In human hepatic microsomes, however, metabolism is primarily the result of hydrolytic processes, with limited NADPH-dependent oxidative metabolism observed.[3][4] Overall, the intrinsic clearance (CLint) of this compound is 5- to 15-fold greater in rat microsomes compared to human microsomes.[3][4]
Troubleshooting Guide
Issue: My this compound standard or sample shows rapid degradation in an aqueous buffer.
| Possible Cause | Troubleshooting Action & Recommendations |
| Alkaline Hydrolysis | Verify the pH of your buffer. Pyrethroid ester bonds are labile at pH > 7. If your experiment permits, use a neutral or slightly acidic buffer (pH 5-7) to improve stability. |
| Photodegradation | This compound is sensitive to light.[1] Always use amber glass vials or wrap containers in aluminum foil to protect solutions from UV and ambient light, especially on an autosampler. |
| Thermal Degradation | Avoid leaving solutions at room temperature for extended periods. Store stock and working solutions at 4°C for short-term use (hours to a few days) and at -20°C or below for long-term storage. |
| Enzymatic Degradation | If using a non-sterile biological matrix or buffer, microbial contamination can introduce esterases that degrade this compound. Ensure buffers are sterile-filtered and handle samples under aseptic conditions when possible. |
Issue: I am observing unexpected peaks in my chromatogram after sample processing.
| Possible Cause | Troubleshooting Action & Recommendations |
| Degradation During Sample Prep | High temperatures, harsh solvents, or extreme pH during extraction and cleanup can cause degradation. Evaluate each step of your protocol for potential stressors and consider milder alternatives. |
| Metabolite Formation | If working with biological systems (e.g., microsomes, hepatocytes), the new peaks are likely metabolites. The primary metabolites are 5-benzyl-3-furylmethanol and chrysanthemic acid.[1][2] Use analytical standards of these metabolites to confirm their identity. |
| Isomerization of Degradation Products | While not observed with the parent this compound molecule, trans-isomerization has been reported with its degradation products under certain metabolic conditions.[2] |
Data Summary Tables
Table 1: In Vitro Metabolic Clearance of this compound in Hepatic Microsomes
| Species | Primary Metabolic Pathway(s) | Relative Intrinsic Clearance (CLint) | Key Enzymes (Human) |
| Rat | Oxidative & Hydrolytic[3][4] | High (5- to 15-fold greater than human)[3][4] | CYP1A1, CYP1A2, CYP2C6, CYP2C11, CYP3A1, CYP3A2[4] |
| Human | Primarily Hydrolytic[4] | Low[3][4] | CYP2C8, CYP2C9, CYP2C19, CYP3A4[4] |
Table 2: Example of this compound Degradation on Plant Surfaces in a Laboratory Setting
This table illustrates the rapid degradation of this compound when applied to cucumber surfaces and kept in a darkened lab. The majority of the compound degrades within the first few hours.
| Time After Application (Hours) | Undegraded this compound (% of Applied Concentration) |
| 1 | 24.1% |
| 6 | 16.3% |
| 12 | 8.8% |
| 24 | 11.2% |
| 48 | 7.8% |
| 72 | 10.0% |
| (Data derived from a study on cucumbers by Buick and Flanagan, 1974, as cited in WHO Pesticide Residues Series 5)[1] |
Experimental Protocols
Protocol 1: General Method for this compound Residue Analysis by GC-FID
This protocol is a general guideline for determining this compound residues in a sample matrix like grain.
-
Extraction: Extract a homogenized sample with a nonpolar solvent such as pentane.
-
Solvent Partitioning: Transfer the analyte from pentane to acetonitrile to separate it from lipids and other nonpolar interferences.
-
Column Cleanup: Use a Florisil solid-phase extraction (SPE) cartridge for cleanup. Elute the column with a solution of 3% ethyl acetate in pentane.
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
Analysis:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Injection: Inject the concentrated sample extract.
-
Quantification: Compare the peak area of this compound in the sample to a calibration curve prepared from analytical standards. (This method is adapted from the description by Simonartis and Coil, 1975, for resmethrin analysis)[1]
-
Protocol 2: In Vitro Metabolism Assay with Hepatic Microsomes
This protocol measures the depletion of the parent compound to assess metabolic stability.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), pooled hepatic microsomes (rat or human), and an NADPH-regenerating system (required for oxidative metabolism). Prepare parallel incubations without the NADPH system to distinguish between oxidative and hydrolytic metabolism.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to temperature.
-
Initiate Reaction: Add this compound (typically dissolved in a small volume of organic solvent like acetonitrile or DMSO) to the mixture to start the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Preparation: Vortex the quenched samples and centrifuge to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS or GC-MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural log of the remaining this compound concentration versus time to determine the degradation rate constant and calculate the in vitro half-life. (This protocol is based on the methodology described for pyrethroid metabolism studies).[3][4]
Visualizations: Degradation Pathways and Workflows
Caption: Primary metabolic pathway of this compound via ester hydrolysis.
Caption: Experimental workflow for testing this compound stability.
Caption: Troubleshooting logic for rapid this compound degradation.
References
- 1. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 2. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Bioresmethrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Bioresmethrin.
Physicochemical Properties of this compound
This compound is a synthetic pyrethroid insecticide characterized by its very low solubility in water, which presents a significant hurdle in the preparation of aqueous formulations for experimental studies.[1][2] Understanding its fundamental properties is the first step in overcoming this challenge.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₆O₃ | [3] |
| Molecular Weight | 338.4 g/mol | [3] |
| Appearance | Viscous yellow liquid or off-white solid | [3] |
| Melting Point | 32°C | [4] |
| Aqueous Solubility | ~ 0.3 mg/L at 20°C | [5] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [3] |
| Stability | Sensitive to light and atmospheric oxidation; more stable in acidic to neutral pH | [2][3][6] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is classified as practically insoluble in water, with a solubility of approximately 0.3 mg/L.[5] This inherent hydrophobicity is the primary reason for its poor dissolution in aqueous solutions. To achieve higher concentrations, solubility enhancement techniques are necessary.
Q2: I've prepared a stock solution in an organic solvent and diluted it in my aqueous buffer, but the compound is precipitating. What can I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to keep the hydrophobic compound dissolved. To troubleshoot this, you can:
-
Increase the percentage of the organic co-solvent in your final solution.
-
Use a different co-solvent in which this compound has higher solubility.
-
Employ a surfactant to stabilize the diluted solution.
-
Consider alternative formulation strategies like cyclodextrin complexation or nanoemulsification.
Q3: What is the best organic solvent to prepare a stock solution of this compound?
A3: this compound is soluble in most organic solvents.[3] Polar organic solvents such as acetone, methanol, and dimethyl sulfoxide (DMSO) are commonly used for pyrethroids.[1][7] The choice of solvent will depend on the compatibility with your experimental system and the required concentration of the stock solution. For instance, a 1:1 solution of ethanol and DMSO can dissolve the similar pyrethroid deltamethrin at 5 mg/mL.[7]
Q4: How can I improve the stability of my this compound aqueous preparation?
A4: this compound is susceptible to degradation by light and oxidation.[2][3] To enhance stability:
-
Protect your solution from light by using amber vials or covering the container with aluminum foil.
-
Work in a controlled atmosphere (e.g., under nitrogen) to minimize oxidation.
-
Maintain the pH of the solution in the acidic to neutral range, as pyrethroids are more susceptible to hydrolysis under alkaline conditions.[1][6]
Troubleshooting Guide: Solubility Enhancement Techniques
This guide details three primary methods to enhance the aqueous solubility of this compound, along with troubleshooting tips for common issues.
Method 1: Co-solvents and Surfactants
This approach involves using a water-miscible organic solvent (co-solvent) to dissolve the this compound, often in combination with a surfactant to improve the stability of the resulting solution.
Quantitative Data on Pyrethroid Solubility in Co-solvent Mixtures:
The following table shows the solubility of cypermethrin, a structurally similar pyrethroid, in methanol-water mixtures. This data can serve as a guide for formulating this compound solutions.
| Methanol in Water (% v/v) | Cypermethrin Solubility (mg/L) |
| 0 | Very low (similar to this compound) |
| 20 | Increased |
| 40 | Moderately increased |
| 60 | Significantly increased |
| 80 | High |
| 100 | Very high |
| (Data adapted from studies on similar pyrethroids, as specific quantitative data for this compound in co-solvent mixtures is not readily available in the cited literature)[8] |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution | Insufficient co-solvent concentration in the final solution. | Increase the percentage of the co-solvent. Add a non-ionic surfactant (e.g., Tween 80, Triton X-100) at 1-5% (v/v) to the aqueous phase before dilution.[1] |
| Phase separation | The chosen surfactant is not optimal for the system. | Select a non-ionic surfactant with a Hydrophile-Lipophile Balance (HLB) value between 10 and 14 for better stabilization of pyrethroid emulsions.[1] |
| Inaccurate final concentration | Volatility of the organic solvent. | Prepare solutions in a well-ventilated area and keep containers tightly sealed. Verify the final concentration using an appropriate analytical method like HPLC. |
Method 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[3][9] Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[3]
Quantitative Data on Solubility Enhancement with Cyclodextrins:
Studies on the similar pyrethroid permethrin have shown a significant increase in aqueous solubility upon complexation with β-cyclodextrin.[10]
| Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement |
| β-Cyclodextrin | 1:1 and 1:2 | Significant increase in aqueous solubility |
| (Data based on studies with permethrin, a structurally similar pyrethroid)[10] |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low complexation efficiency | Incorrect preparation method or stoichiometry. | Optimize the molar ratio of this compound to cyclodextrin. Try different preparation methods such as kneading, co-precipitation, or freeze-drying.[11][12] |
| Cloudy solution | Incomplete dissolution of the complex or presence of un-complexed drug. | Ensure complete dissolution of the cyclodextrin in water before adding this compound. Use a slight excess of cyclodextrin. Filter the final solution through a 0.22 µm filter. |
| Instability of the complex | Weak interaction between this compound and the cyclodextrin. | Consider using a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has higher aqueous solubility and can form more stable complexes.[2][9] |
Method 3: Nanoemulsification
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm.[7][13] this compound can be dissolved in the oil phase of a nanoemulsion, which is then dispersed in an aqueous medium.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Large and unstable droplets | Insufficient energy input during emulsification or an inappropriate surfactant-oil ratio. | Increase the sonication time or power. Optimize the concentration of the surfactant and co-surfactant. |
| Creaming or phase separation over time | Ostwald ripening or coalescence of droplets. | Use a combination of surfactants to create a more stable interfacial film. Ensure the oil phase is well-matched with the surfactant system. The order of adding the aqueous and oil phases can also affect stability.[13] |
| Difficulty in reproducing the formulation | Variability in the emulsification process. | Standardize all parameters, including sonication time, power, temperature, and the rate of addition of the dispersed phase. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent and Surfactant
Objective: To prepare a 100 µg/mL aqueous solution of this compound.
Materials:
-
This compound
-
Acetone (or another suitable organic solvent)
-
Tween 80 (or another non-ionic surfactant with HLB 10-14)
-
Deionized water
-
Volumetric flasks, pipettes, magnetic stirrer
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in acetone.
-
In a separate container, prepare a 1% (v/v) aqueous solution of Tween 80.
-
To prepare 100 mL of the final solution, add 99 mL of the 1% Tween 80 solution to a 100 mL volumetric flask.
-
While stirring the Tween 80 solution, slowly add 1 mL of the 10 mg/mL this compound stock solution.
-
Continue stirring for 15-30 minutes to ensure complete mixing and stabilization.
-
The final solution will contain 100 µg/mL this compound in 1% acetone and 0.99% Tween 80.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading
Objective: To prepare a solid, water-soluble inclusion complex of this compound and β-cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin
-
Mortar and pestle
-
Ethanol
-
Deionized water
-
Vacuum oven
Procedure:
-
Determine the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Place the β-cyclodextrin in the mortar.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the β-cyclodextrin powder while continuously triturating (kneading) with the pestle.
-
Add a small amount of water dropwise to form a thick, uniform paste.
-
Continue kneading for 30-60 minutes.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The resulting solid powder is the this compound-β-cyclodextrin inclusion complex, which can be dissolved in water.
Protocol 3: Preparation of a this compound Nanoemulsion by Ultrasonication
Objective: To prepare an oil-in-water (O/W) nanoemulsion containing this compound.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil (or another suitable oil)
-
Tween 80 (surfactant)
-
Span 80 (co-surfactant)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Oil Phase Preparation: Dissolve this compound in MCT oil to the desired concentration (e.g., 10 mg/mL). Add the required amounts of Tween 80 and Span 80 to the oil phase and mix thoroughly.
-
Aqueous Phase Preparation: Use deionized water as the aqueous phase.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Nanoemulsification: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator. Apply ultrasonic waves in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-20 minutes in an ice bath to prevent overheating.
-
The resulting translucent liquid is the this compound nanoemulsion.
Visualizations
Caption: Experimental workflows for enhancing this compound solubility.
Caption: Logical approach to resolving this compound solubility issues.
References
- 1. teo.elte.hu [teo.elte.hu]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A high-throughput HPLC method for simultaneous quantification of pyrethroid and pyriproxyfen in long-lasting insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An assessment of solubility profiles of structurally similar hazardous pesticide in water + methanol mixture and co-solvent effect on partition coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. oatext.com [oatext.com]
- 11. oatext.com [oatext.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Bioresmethrin Spray Tower Calibration for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bioresmethrin in spray tower bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during the calibration and execution of your bioassay experiments.
Issue 1: Inconsistent Spray Deposition on Target Surfaces
Q: My spray tower is delivering an uneven coating of this compound on my petri dishes/filter papers. What could be the cause?
A: Inconsistent deposition can lead to variable and unreliable bioassay results. Several factors can contribute to this issue:
-
Clogged Nozzle: Partial or complete blockage of the nozzle is a common culprit. Residue from previous solutions or particulate matter in your this compound formulation can obstruct the nozzle orifice.
-
Incorrect Pressure: Fluctuations or an incorrect operating pressure will directly impact the spray pattern and deposition uniformity.[1][2] Operating the sprayer at a pressure that is too high or too low for the nozzle type can result in an uneven spray pattern.[3]
-
Improper Nozzle Centralization: If the nozzle is not perfectly centered within the spray tower, the spray will be skewed to one side, leading to a non-uniform deposition on the target area.[4][5]
-
Uneven Airflow: Inconsistent airflow within the tower can disrupt the spray plume, causing uneven settling of droplets. This can be due to drafts in the lab or issues with the tower's ventilation.[6]
-
Formulation Issues: The viscosity and surface tension of your this compound solution can affect droplet formation and deposition.[7]
Troubleshooting Steps:
-
Clean the Nozzle: Thoroughly clean the nozzle according to the manufacturer's instructions. Use a suitable solvent to dissolve any this compound residue.
-
Verify and Calibrate Pressure: Use a calibrated pressure gauge to ensure the operating pressure is stable and set to the recommended level for your nozzle and desired droplet size.
-
Check Nozzle Alignment: Ensure the nozzle is perfectly centered. A standard procedure involves spraying a test solution onto four collection surfaces placed on the spray table and ensuring the deposited amount on each is within a small percentage of the mean.[4]
-
Control Airflow: Conduct experiments in a draft-free environment. Ensure the spray tower's exhaust system is functioning correctly and not creating turbulence.
-
Evaluate Formulation: If the problem persists, consider if your this compound formulation has the appropriate viscosity and surface tension for your spray setup.
Issue 2: High Variability in Insect Mortality in Bioassays
Q: I'm observing significant variation in mortality rates between replicate bioassays, even with the same this compound concentration. What are the potential reasons?
A: High variability in mortality can mask the true dose-response relationship of this compound. The issue can stem from the spray application, the insects themselves, or the insecticide formulation.
-
Inconsistent Droplet Size: The size of the spray droplets significantly impacts the dose received by the insects and the spray's ability to penetrate canopies or adhere to surfaces.[3][8][9] Smaller droplets may remain suspended in the air for longer, while larger droplets may fall more quickly.[7]
-
Variable Insect Susceptibility: The age, sex, nutritional status, and genetic diversity of the test insects can all influence their susceptibility to this compound.[10][11]
-
Insecticide Degradation: this compound is sensitive to light and atmospheric oxidation.[12] Improper storage or prolonged exposure of the spray solution to light and air can lead to degradation of the active ingredient, resulting in lower than expected mortality.
-
Non-uniform Exposure: If the spray deposition is not uniform, insects in different areas of the test arena will receive different doses.
-
Incorrect Exposure Duration: The duration of exposure to the insecticide can significantly affect mortality. Inconsistent timing can introduce variability.[11][13]
Troubleshooting Steps:
-
Calibrate for Droplet Size: Use droplet size analysis techniques, such as laser diffraction, to characterize the droplet size spectrum produced by your nozzle at a given pressure.[14] Adjust pressure and nozzle type to achieve a consistent and appropriate droplet size for your target insect.
-
Standardize Insect Population: Use insects of a consistent age, sex, and rearing condition for your bioassays.
-
Prepare Fresh Solutions: Prepare your this compound spray solution fresh for each experiment and protect it from light. Consider the use of antioxidants if atmospheric oxidation is a concern.[12]
-
Ensure Uniform Deposition: Follow the troubleshooting steps for inconsistent spray deposition to ensure all insects receive a uniform dose.
-
Standardize Exposure Time: Use a timer to ensure a consistent exposure duration for all replicates.
Frequently Asked Questions (FAQs)
Q1: How do I prepare a stock solution of this compound for my spray tower?
A1: To prepare a stock solution, you will need to know the purity of your technical grade this compound. Use the following formula to calculate the amount of technical grade insecticide needed:
Correction Factor (CF) = 100% / % Active Ingredient (a.i.)[15]
Weight of Insecticide (mg) = Desired Concentration (µg/mL) x Desired Volume (mL) x CF / 1000[15]
For example, to prepare 10 mL of a 1000 µg/mL stock solution from a technical grade this compound with 95% a.i.:
CF = 100 / 95 = 1.053
Weight of Insecticide = 1000 µg/mL x 10 mL x 1.053 / 1000 = 10.53 mg
Weigh 10.53 mg of the technical grade this compound and dissolve it in the desired volume of a suitable solvent (e.g., acetone).[15]
Q2: What is the ideal droplet size for mosquito bioassays?
A2: The optimal droplet size depends on the target species and the application. For adult mosquitoes, smaller droplets that remain airborne for a longer duration can be more effective for space spray applications. However, droplets that are too small may be prone to drift and may not impinge effectively on the insect. A Volume Median Diameter (VMD) in the range of fine to medium spray quality is often targeted.
Q3: How does spray pressure affect droplet size and deposition?
A3: Generally, increasing the spray pressure will decrease the droplet size.[1][3] Conversely, decreasing the pressure will result in larger droplets.[1] The relationship between pressure and flow rate is directly proportional; increasing pressure increases the flow rate.[1] It is crucial to find the optimal pressure that provides the desired droplet size and a uniform deposition.
Q4: How can I verify the deposition rate of my spray tower?
A4: A common method is to spray a known volume of a solution onto pre-weighed filter papers or into petri dishes placed at the target distance.[16][17] After spraying, the collection surfaces are re-weighed to determine the mass of the deposited solution. This can then be converted to a volume per unit area (e.g., µL/cm²). Alternatively, a non-volatile dye can be added to the solution, and the amount deposited can be quantified using a spectrophotometer.[17]
Data Presentation
Table 1: Effect of Spray Pressure on Deposition Volume
| Pressure (PSI) | Mean Deposition (µL/cm²) | Standard Deviation |
| 5 | 1.5 | 0.2 |
| 10 | 2.15 | 0.15 |
| 15 | 2.5 | 0.25 |
| 20 | 2.8 | 0.3 |
| 25 | 3.1 | 0.35 |
| 30 | 3.3 | 0.4 |
This table presents example data showing the relationship between operating pressure and the volume of liquid deposited. Actual values will vary depending on the specific spray tower, nozzle, and formulation. Data adapted from Mascarin et al.[18]
Table 2: Influence of Nozzle Type and Pressure on Droplet Size (VMD)
| Nozzle Type | Orifice Size (mm) | Pressure (PSI) | VMD (µm) | Droplet Size Classification |
| Flat Fan | 0.2 | 30 | 150 | Fine |
| Flat Fan | 0.2 | 60 | 100 | Very Fine |
| Hollow Cone | 0.3 | 30 | 200 | Fine |
| Hollow Cone | 0.3 | 60 | 120 | Very Fine |
| Full Cone | 0.4 | 30 | 300 | Medium |
| Full Cone | 0.4 | 60 | 220 | Fine |
This table illustrates how nozzle type and operating pressure can influence the Volume Median Diameter (VMD) of the spray droplets. This is crucial for targeting specific insects and ensuring consistent application. Data is illustrative and based on general principles.[3][9][19]
Experimental Protocols
Protocol 1: Standard Method for Spray Tower Calibration
-
Preparation:
-
Thoroughly clean the spray tower, nozzle, and reservoir to remove any residues from previous use.[20]
-
Prepare a calibration solution. This can be deionized water or a solution with similar viscosity to your this compound formulation. For deposition uniformity checks, a non-volatile dye can be added.
-
-
Nozzle Centralization:
-
Place four pre-weighed collection surfaces (e.g., filter papers or aluminum foil squares) on the spray table in a quadrant pattern.
-
Spray a known volume of the calibration solution.
-
Re-weigh each collection surface and calculate the mean weight of the deposited solution.
-
The weight on each individual surface should not deviate by more than a set percentage (e.g., 5-10%) from the mean.[4] If it does, adjust the nozzle position and repeat the process until the deposition is uniform.
-
-
Deposition Rate Determination:
-
Place a single, pre-weighed collection surface covering the target area in the center of the spray table.
-
Spray a known volume of the calibration solution.
-
Re-weigh the collection surface to determine the mass of the deposited solution.
-
Calculate the deposition rate in µL/cm² (assuming a solution density of 1 g/mL).
-
Repeat this process at different pressures to generate a calibration curve.
-
Visualizations
Caption: Experimental workflow for a spray tower bioassay.
Caption: Troubleshooting logic for inconsistent bioassay results.
References
- 1. Understanding Spray Pressure, Flow Rate, Droplet Size and More - Article [globepestsolutions.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Droplet Sizes Produced by Agricultural Sprayer Nozzles [dultmeier.com]
- 4. innovationtoimpact.org [innovationtoimpact.org]
- 5. innovationtoimpact.org [innovationtoimpact.org]
- 6. caloris.com [caloris.com]
- 7. Droplet Size: Why Does it Matter? - MGK Educational Resources [mgk.com]
- 8. Understanding Droplet Size – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. journals.rdagriculture.in [journals.rdagriculture.in]
- 11. How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 13. journals.plos.org [journals.plos.org]
- 14. chemijournal.com [chemijournal.com]
- 15. entomoljournal.com [entomoljournal.com]
- 16. researchgate.net [researchgate.net]
- 17. A standardised bioassay method using a bench‐top spray tower to evaluate entomopathogenic fungi for control of the greenhouse whitefly, Trialeurodes vaporariorum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 19. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 20. innovationtoimpact.org [innovationtoimpact.org]
Technical Support Center: Optimizing Bioresmethrin Concentration for Effective Pest Knockdown
Welcome to the Technical Support Center for Bioresmethrin optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving effective pest knockdown using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic pyrethroid insecticide, specifically the (1R,trans)-isomer of resmethrin, which is known for its high insecticidal activity.[1] Its primary mode of action is as a sodium channel modulator in the insect's nervous system.[1] By interfering with the normal function of these channels, it causes uncontrolled nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[2] This mechanism is characteristic of Type I pyrethroids.
Q2: What are the primary applications of this compound?
A2: this compound is a broad-spectrum insecticide used in various settings, including:
-
Public Health: For the control of flying insects like mosquitoes and houseflies.[2][3]
-
Stored Product Protection: To manage pests in stored grains and food premises.[3][4][5][6][7]
-
Household and Industrial Use: In aerosols and sprays for general pest control.[2][3]
Q3: What factors can influence the knockdown effectiveness of this compound?
A3: Several factors can impact the performance of this compound:
-
Concentration and Dosage: Applying the correct concentration is critical. Too low a dose may not provide a lethal effect and could contribute to resistance development.[8]
-
Pest Species and Life Stage: Susceptibility to this compound can vary significantly between different insect species and their developmental stages.[9]
-
Insecticide Resistance: The development of resistance in pest populations, such as through target-site insensitivity (e.g., kdr mutations) or metabolic detoxification, is a major factor that can reduce efficacy.[8][10][11]
-
Environmental Conditions: Temperature, humidity, and sunlight (UV radiation) can all affect the stability and activity of the insecticide.[8][12][13][14]
-
Formulation: The type of formulation (e.g., emulsifiable concentrate, wettable powder) can influence the application, residual activity, and knockdown speed.[1][15]
-
Synergists: The addition of synergists like piperonyl butoxide (PBO) can enhance the effectiveness of this compound, especially against resistant pest strains, by inhibiting metabolic enzymes that would otherwise break down the insecticide.
Q4: How does temperature affect the efficacy of this compound?
A4: The effect of temperature on pyrethroid insecticides like this compound can be complex. Many pyrethroids exhibit a negative temperature coefficient, meaning they are more toxic at lower temperatures.[16] However, the specific impact can vary depending on the insect species and the presence of resistance mechanisms. For some pyrethroids and insect strains, increased temperatures can lead to decreased mortality.[16][17] It is crucial to consider the environmental temperature of your experimental setup or field application, as it can significantly influence the observed knockdown and mortality rates.
Q5: Is this compound susceptible to degradation by UV light?
A5: Yes, like many pyrethroids, this compound is sensitive to light and can undergo photodegradation when exposed to sunlight (UV radiation).[17] This degradation can reduce the residual activity of the insecticide.[12][13][14] Formulations may include UV protectants to enhance photostability. When conducting experiments, it is important to control light exposure to ensure consistent results.
Troubleshooting Guide
Problem: Reduced or no knockdown of target pests.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify calculations for serial dilutions. Ensure the stock solution is properly prepared and has not degraded. Prepare fresh dilutions for each experiment. |
| Pest Resistance | Test a known susceptible strain of the same pest species to confirm the activity of your this compound solution. If the susceptible strain is controlled, the target population may be resistant. Consider incorporating a synergist like Piperonyl Butoxide (PBO) to overcome metabolic resistance. |
| Improper Application | Ensure uniform application of the insecticide in your bioassay. For topical applications, ensure the droplet is applied to the correct location (e.g., the pronotum). For residual assays, ensure even coating of the surface. |
| Environmental Factors | Control and monitor temperature and humidity during the experiment, as these can affect both the insect's physiology and the insecticide's activity.[18][19] Avoid exposing treated surfaces to direct sunlight or UV sources to prevent photodegradation.[13][14] |
| Formulation Issues | If using a commercial product, ensure it has not expired and has been stored correctly. The formulation components can affect the bioavailability of the active ingredient.[15] |
Problem: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Variable Insect Quality | Use insects of a consistent age, sex, and nutritional status for all replicates.[1] Ensure insects are properly anesthetized (if required by the protocol) for a consistent duration. |
| Non-uniform Treatment Application | Calibrate application equipment (e.g., micro-applicator, sprayer) before each experiment. Ensure thorough mixing of insecticide solutions before application. |
| Cross-Contamination | Use separate, thoroughly cleaned equipment for each concentration and for the control group. Ensure proper cleaning procedures are followed for reusable bioassay materials (e.g., glass bottles). |
| Observer Bias | Clearly define the criteria for "knockdown" and "mortality" and ensure all observers are trained and apply these criteria consistently. |
Data Presentation
While specific concentration-knockdown time (KT50) data for this compound is limited in publicly available literature, the following tables provide lethal concentration (LC50) and mortality data for this compound and other pyrethroids against common pests. LC50 values are a measure of toxicity, and lower LC50 values generally correlate with faster knockdown at a given concentration.
Table 1: Toxicity of Pyrethroid Insecticides against Housefly (Musca domestica)
| Insecticide | Strain | LC50 (ppm) | Exposure Time (hours) |
| Deltamethrin | Susceptible | 0.44 | 24 |
| Cypermethrin | Lab Strain | 183 | 48 |
| Fenvalerate | Lab Strain | 247 | 48 |
Data compiled from various sources. Conditions may vary between studies.
Table 2: Efficacy of Insecticides against Stored Product Pests
| Insecticide | Pest Species | LC50 (ppm) | Exposure Time (hours) |
| Lambda-cyhalothrin | Tribolium castaneum | 3.28 | 72 |
| Spinetoram | Tribolium castaneum | 4.12 | 72 |
| Chlorpyrifos | Sitophilus oryzae | 17.09 | 24 |
| Spinetoram | Sitophilus oryzae | 17.22 | 24 |
Data from a study on stored product pests, illustrating the range of toxicities of different insecticides.[20]
Experimental Protocols
Topical Application Bioassay
This method is used to determine the dose-response of an insect to a specific insecticide by applying a precise volume directly onto the insect's body.[1][21][22]
Methodology:
-
Insect Preparation: Anesthetize adult insects (e.g., mosquitoes, houseflies) using carbon dioxide or by chilling them.[2]
-
Insecticide Dilution: Prepare a series of insecticide dilutions in a suitable solvent (e.g., acetone).[1]
-
Application: Use a micro-applicator to apply a small, precise volume (e.g., 0.2-0.5 µL) of the insecticide solution to the dorsal thorax (pronotum) of each anesthetized insect.[2][21]
-
Observation: Place the treated insects in clean holding containers with access to a food source (e.g., 10% sucrose solution for mosquitoes).
-
Data Collection: Record knockdown at set time intervals (e.g., every 10 minutes for the first hour, then hourly) and mortality at 24 hours post-application.
CDC Bottle Bioassay
This method is a standardized way to assess insecticide resistance by exposing insects to a known concentration of insecticide coated on the inside of a glass bottle.[2][3][10][23]
Methodology:
-
Bottle Preparation: Coat the inside of 250 ml glass bottles with 1 ml of an insecticide-acetone solution at a predetermined diagnostic concentration. Roll the bottles until the acetone has completely evaporated, leaving a uniform layer of insecticide. Prepare control bottles using only acetone.
-
Insect Exposure: Introduce 20-25 adult insects into each bottle and start a timer.[3]
-
Observation: Record the number of knocked-down insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.[3] A mosquito is considered knocked down if it can no longer stand.
-
Data Analysis: Determine the percentage of mortality at the diagnostic time for the specific insecticide and species. Resistance is suspected if mortality is below a certain threshold (e.g., 90%).[10]
Wind Tunnel Bioassay
This method simulates the exposure of flying insects to insecticide sprays and is used to evaluate the efficacy of space spray formulations.[24][25]
Methodology:
-
Setup: Place a cage containing a known number of adult insects inside the wind tunnel.
-
Airflow: Generate a constant airflow through the tunnel at a specified velocity (e.g., 3 m/s).[24]
-
Insecticide Atomization: Introduce a precise volume of the insecticide formulation into the tunnel upwind of the cage using an atomizer to create droplets of a specific size.[24]
-
Exposure: Expose the insects to the insecticide cloud for a defined period.
-
Post-Exposure: Remove the cage from the tunnel, transfer the insects to clean holding containers with a food source, and record knockdown and mortality at specified time points.
Signaling Pathway
This compound Mode of Action: Disruption of Voltage-Gated Sodium Channels
This compound, like other pyrethroids, targets the voltage-gated sodium channels in the nerve cell membranes of insects. The binding of this compound to the channel protein disrupts its normal function, keeping the channel in an open state for an extended period. This leads to a continuous influx of sodium ions (Na+), causing repetitive nerve firing and eventual paralysis.
References
- 1. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 2. innovationtoimpact.org [innovationtoimpact.org]
- 3. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. innovationtoimpact.org [innovationtoimpact.org]
- 9. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 10. westnile.ca.gov [westnile.ca.gov]
- 11. Organochlorine knockdown-resistance (kdr) association in housefly (Musca domestica): A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synpestlab.com [synpestlab.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Effects and the Off-target Transport of Pyrethroid Insecticides from Urban Hard Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. d1rbsgppyrdqq4.cloudfront.net [d1rbsgppyrdqq4.cloudfront.net]
- 20. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]
- 21. restoredcdc.org [restoredcdc.org]
- 22. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nsadada.com [nsadada.com]
- 24. innovationtoimpact.org [innovationtoimpact.org]
- 25. SOP: Wind Tunnel Testing | [innovationtoimpact.org]
Factors affecting Bioresmethrin efficacy in laboratory bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bioresmethrin in laboratory bioassays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a synthetic pyrethroid insecticide, specifically the (1R,trans)-isomer of resmethrin, which is its most biologically active form.[1] It functions as a potent neurotoxin with contact action.[1] Its primary mode of action is the disruption of the insect's nervous system by targeting and modifying the function of voltage-gated sodium channels in nerve cells.[1][2][3] This interference prevents the channels from closing normally after activation, leading to prolonged sodium ion influx, repetitive nerve discharge, hyperactivity, paralysis, and ultimately, the death of the insect.[2][3]
Q2: What are the key physical and chemical properties of this compound that are relevant for bioassays?
A2: this compound is a viscous yellow liquid that can form an off-white solid upon crystallization.[4] It is soluble in most organic solvents like acetone but is practically insoluble in water.[4] Key properties to consider during experimental design include its sensitivity to light and atmospheric oxidation.[4] While stable under normal storage temperatures, prolonged exposure to UV light or air can lead to degradation, potentially reducing its efficacy in bioassays.[4] The use of antioxidants can mitigate oxidative degradation.[4]
Q3: Should I use technical grade this compound or a commercial formulation for my bioassay?
A3: The choice depends on the objective of your study.
-
Technical Grade (95-99% purity): Use technical grade active ingredient (a.i.) to determine the intrinsic toxicity of this compound to a specific insect species, to establish baseline susceptibility (LC50/LD50), or to investigate mechanisms of resistance.[5] This approach avoids the confounding effects of other ingredients.
-
Commercial Formulation: Use a formulated product to evaluate the efficacy of the product as it would be used in the field. Formulations contain adjuvants, solvents, and other ingredients that can significantly enhance toxicity and may overcome certain types of resistance, sometimes proving more potent than the active ingredient alone.[6][7] When comparing laboratory results to field outcomes, using the formulated product may provide a stronger correlation.[7]
Section 2: Troubleshooting Guide
Problem: High mortality (>20%) is observed in the control group.
| Question | Possible Causes & Solutions |
| Why is my control group dying? | 1. Solvent Toxicity: The solvent (e.g., acetone) may be toxic to the insects at the volume applied. Solution: Reduce the volume of solvent applied to each insect or ensure complete evaporation in residual bioassays. Run a preliminary test with the solvent alone to confirm its non-lethality.[8] 2. Unhealthy Test Subjects: The insects may be stressed, old, or from a poor-quality colony, making them susceptible to handling and environmental conditions. Solution: Use healthy, non-anesthetized adult insects of a standardized age and from a robust colony. Ensure they are properly fed and hydrated before the assay.[5][9] 3. Environmental Stress: Sub-optimal temperature, humidity, or ventilation in the holding or testing area can cause mortality. Solution: Maintain a controlled environment with stable temperature and humidity suitable for the test species.[10][11] 4. Contamination: Glassware, application equipment, or food/water sources may be contaminated with insecticide residues. Solution: Implement rigorous cleaning procedures for all equipment. Use dedicated glassware for insecticides and controls. Previous studies have shown that standard cleaning methods may not be sufficient to remove all pyrethroid residues.[12] |
Problem: Results are highly variable and not reproducible between replicates or assays.
| Question | Possible Causes & Solutions |
| Why are my LC50/LD50 values inconsistent? | 1. Inconsistent Insecticide Application: Uneven coating of surfaces in residual assays or imprecise volumes in topical applications are major sources of variability.[12][13] Solution: For bottle/vial assays, ensure a standardized rolling technique for a uniform inner coating.[10] For topical assays, use a calibrated micro-applicator and ensure the droplet is placed on the same body part (e.g., thoracic notum) for each insect.[13][14] 2. Fluctuating Environmental Conditions: Changes in temperature, humidity, or light exposure between assays can alter insect metabolism and insecticide efficacy.[10] Solution: Conduct all assays under strictly controlled and recorded environmental conditions.[10][15] 3. Heterogeneous Insect Population: Variations in age, sex, size, or nutritional status within the test population can lead to variable responses.[5] Solution: Use a synchronized population of insects (e.g., adults of the same age and sex) for testing.[9] 4. Insecticide Degradation: this compound stock solutions can degrade if not stored correctly.[4] Solution: Store stock solutions in dark, airtight containers at -20°C.[13] Prepare fresh serial dilutions for each assay and avoid repeated freeze-thaw cycles. Mark the meniscus on the storage vial to monitor for evaporation.[13] |
Problem: No clear dose-response relationship is observed.
| Question | Possible Causes & Solutions |
| Why isn't mortality increasing with concentration? | 1. Inappropriate Concentration Range: The selected concentrations may be too high (all insects die) or too low (no insects die). Solution: Conduct a preliminary range-finding experiment with a wide range of serial dilutions (e.g., 10-fold dilutions) to identify the concentrations that result in mortality between 10% and 90%.[13] 2. High Insect Resistance: The population may be highly resistant to this compound, requiring significantly higher concentrations to see an effect. Solution: Test for known resistance mechanisms (e.g., kdr mutations). If resistance is confirmed, the concentration range must be adjusted upwards. The lack of response to a diagnostic dose can indicate resistance.[9] 3. Insecticide Degradation: The this compound may have degraded due to improper storage or exposure to light.[4] Solution: Prepare fresh solutions from a reliable source of technical grade insecticide and store them properly.[13] 4. Incorrect Dilutions: Errors in calculating or performing serial dilutions will invalidate the dose-response curve. Solution: Double-check all calculations and use calibrated pipettes for dilutions. Prepare fresh dilutions for each replicate.[16] |
Section 3: Data on Factors Affecting this compound Efficacy
Q: How do environmental and experimental variables impact bioassay outcomes?
A: The efficacy of this compound is not static; it is influenced by a combination of environmental, biological, and methodological factors. Controlling these variables is critical for obtaining accurate and reproducible data.
Data Tables
Table 1: Summary of Physicochemical Properties and Stability of this compound
| Property | Value / Description | Implication for Bioassays | Citation |
| Chemical Class | Type I Synthetic Pyrethroid | Acts on sodium channels; does not contain an alpha-cyano group. | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone). | Acetone is a common solvent for preparing stock solutions. | [4] |
| Stability | Sensitive to UV light and atmospheric oxidation. Stable at normal storage temperatures. | Protect solutions and treated surfaces from direct light. Store stock solutions cold and in the dark. Assays should be conducted promptly after solution preparation. | [4] |
Table 2: Influence of Environmental Factors on Bioassay Outcomes
| Factor | Effect on Efficacy | Rationale & Troubleshooting | Citation |
| Temperature | Efficacy can be temperature-dependent (often a negative correlation for pyrethroids). | Insect metabolism and nerve sensitivity are affected by temperature. Maintain and report a constant, controlled temperature (e.g., 23±1°C) during incubation. | [10][11] |
| Light | Decreases efficacy over time. | This compound is subject to photodegradation. Avoid exposing treated surfaces and stock solutions to UV light. Conduct assays under controlled, low-light conditions if necessary. | [4][13] |
| Humidity | Can influence insect survival and insecticide uptake. | High or low humidity can stress insects, affecting their susceptibility. Maintain a stable relative humidity (e.g., ~70%) in both rearing and experimental environments. | [10][11] |
Table 3: Impact of Insect and Methodological Variables on this compound Efficacy
| Variable | Factor | Expected Impact on LC50 / LD50 | Rationale & Best Practice | Citation |
| Insect Strain | Susceptible vs. Resistant | LC50 (Resistant) >> LC50 (Susceptible) | Resistant strains may have target-site insensitivity or enhanced metabolic detoxification. Always characterize the resistance profile of your test strain. | [17][18][19] |
| Insect Age | Young vs. Old Adults | Variable; often older insects are more susceptible. | Physiological changes with age can alter susceptibility. Standardize the age of test insects (e.g., 2-5 day old adults) to ensure consistency. | [5][15] |
| Nutritional Status | Fed vs. Starved | Variable; blood-feeding can increase susceptibility in some species. | Nutritional state affects metabolic rates and overall vigor. Provide a consistent diet and standardize the time since last feeding before the assay. | [9][15] |
| Formulation | Technical Grade vs. Commercial | LD50 (Formulated) may be < LD50 (Technical) | Formulations contain synergists and adjuvants that enhance penetration and efficacy. Clearly report which type was used as results are not directly comparable. | [6][7] |
| Bioassay Method | Topical vs. Residual Contact | LD50 (Topical) vs. LC50 (Residual) | Topical application measures intrinsic toxicity per unit mass, while residual assays measure response to a treated surface. The choice of method impacts the results and their interpretation. | [13][20] |
Section 4: Standardized Experimental Protocols
Protocol 1: Topical Application Bioassay (for LD50 Determination)
This method determines the dose of this compound required to kill 50% of the test population (Lethal Dose, LD50) by applying a precise volume directly onto the insect.[13]
Materials:
-
Technical grade this compound
-
Analytical grade acetone
-
Calibrated micro-applicator
-
Chilling plate or CO2 for insect immobilization
-
Glass vials or petri dishes for holding insects post-treatment
-
Beakers, volumetric flasks, and pipettes
-
Environmental chamber set to standard conditions
Procedure:
-
Prepare Stock Solution: Accurately weigh technical grade this compound and dissolve it in acetone to create a high-concentration stock solution (e.g., 10,000 µg/mL). Store in a sealed, dark glass vial at -20°C.[5][13]
-
Prepare Serial Dilutions: On the day of the assay, perform serial dilutions of the stock solution with acetone to create a range of at least 5-7 concentrations expected to cause mortality between 10% and 90%. Also prepare an acetone-only control.[13]
-
Insect Handling: Collect healthy, 2-5 day old adult insects of a single sex. Briefly immobilize them using CO2 or a chilling plate. Avoid prolonged anesthesia.
-
Application: Using the micro-applicator, apply a small, consistent volume (e.g., 0.2-0.5 µL) of an insecticide dilution to the dorsal thorax of each immobilized insect. Treat a separate group with acetone only for the control.[13] Use 3-5 replicates of 10-20 insects per concentration.[5]
-
Incubation: Place the treated insects into clean holding containers with access to food and water. Incubate in an environmental chamber under controlled conditions (e.g., 23°C, 70% RH, 16:8 L:D photoperiod) for 24 hours.[10]
-
Mortality Assessment: After 24 hours, assess mortality. An insect is considered dead if it is unable to move or stand when gently prodded.
-
Data Analysis: Correct mortality using Abbott's formula if control mortality is between 5-20%.[21] Analyze the dose-response data using probit analysis to calculate the LD50, 95% confidence limits, and slope.
Protocol 2: Residual Contact Bioassay (CDC Bottle Method for LC50/Resistance Monitoring)
This method determines the concentration of this compound required to kill 50% of the test population (Lethal Concentration, LC50) after continuous exposure to a treated surface.[9]
Materials:
-
Technical grade this compound
-
Analytical grade acetone
-
250 mL glass bottles with screw caps
-
Pipettes and beakers
-
Aspirator for transferring insects
-
Rotary shaker or rollers
-
Environmental chamber
Procedure:
-
Prepare Stock and Dilutions: Prepare a stock solution and serial dilutions in acetone as described in the topical assay protocol.
-
Bottle Coating: Pipette 1 mL of a specific dilution (or acetone for control) into a 250 mL glass bottle. Cap the bottle and roll it on a flat surface or a roller until the acetone has completely evaporated, leaving a thin, even film of insecticide on the inner surface.[9][10] Prepare 3-5 replicate bottles per concentration and for the control.
-
Insect Exposure: Using an aspirator, introduce 20-25 healthy, non-blood-fed adult insects into each bottle.[9]
-
Incubation and Observation: Lay the bottles on their side in an environmental chamber under controlled conditions. Observe knockdown at set time intervals (e.g., 15, 30, 45, 60 minutes) and assess final mortality at 24 hours.[7]
-
Data Analysis: Analyze the concentration-mortality data at the 24-hour time point using probit analysis to determine the LC50 value. For resistance monitoring, use a single diagnostic dose and time; survival at this time point indicates resistance.[9]
Section 5: Visualizations and Diagrams
Caption: this compound's mode of action on insect voltage-gated sodium channels.
Caption: Troubleshooting workflow for high variability in bioassay results.
Caption: Standard experimental workflow for a topical application bioassay.
References
- 1. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]
- 2. Buy this compound | 28434-01-7 | >98% [smolecule.com]
- 3. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 5. entomoljournal.com [entomoljournal.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Reviewing the WHO Tube Bioassay Methodology: Accurate Method Reporting and Numbers of Mosquitoes Are Key to Producing Robust Results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 18. Variation in susceptibility of laboratory and field strains of three stored-grain insect species to β-cyfluthrin and chlorpyrifos-methyl plus deltamethrin applied to concrete surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Behavioral responses of pyrethroid resistant and susceptible Anopheles gambiae mosquitoes to insecticide treated bed net - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparability between insecticide resistance bioassays for mosquito vectors: time to review current methodology? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating Bioresmethrin: A Technical Guide to Preventing and Mitigating Lab Contamination
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing Bioresmethrin contamination in laboratory equipment. This compound, a synthetic pyrethroid insecticide, is valued for its potent and broad-spectrum insecticidal activity. However, its persistence on various surfaces necessitates rigorous cleaning protocols to ensure the integrity of experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential contamination issues.
Troubleshooting Guide: Addressing this compound Contamination
Unexpected or inconsistent experimental results may indicate the presence of residual this compound. This section provides a structured approach to identifying and resolving such issues.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent cell-based assay results, particularly with neuronal cells. | This compound is a neurotoxin that modulates sodium channels, leading to hyperexcitability of the nervous system.[1] Even trace amounts can interfere with neurological assays. | 1. Immediately quarantine the suspect equipment. 2. Verify the presence of this compound using the appropriate analytical method (see Experimental Protocols). 3. Implement a thorough decontamination procedure as outlined in this guide. |
| High background noise or unexpected peaks in mass spectrometry analysis. | This compound or its degradation products may be leaching from contaminated plasticware or glassware. | 1. Analyze a blank solvent that has been in contact with the suspect labware to confirm contamination. 2. Follow the detailed cleaning protocols for glassware and plastics. 3. Consider using single-use, disposable labware for highly sensitive experiments. |
| Failed synthesis of a target molecule sensitive to ester hydrolysis. | This compound is an ester and its presence, or the presence of cleaning agents used for its removal, could interfere with ester-sensitive reactions. The initial step in the metabolism of this compound is hydrolysis at the ester linkage.[2] | 1. Review the cleaning logs for the equipment used. 2. Test for residual cleaning agents and this compound. 3. Dedicate specific glassware for sensitive synthetic steps and ensure it is cleaned with validated procedures. |
| Variability in insecticidal efficacy studies. | Inconsistent application or residual amounts of this compound from previous experiments can affect the outcome of new bioassays. | 1. Validate the application method to ensure uniform coating. 2. Thoroughly decontaminate all application equipment between experiments. 3. Include control groups with no this compound exposure to establish a baseline. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for laboratory contamination?
A1: this compound is a synthetic Type I pyrethroid insecticide.[3] It acts as a potent neurotoxin by targeting voltage-gated sodium channels in nerve cells, causing prolonged channel opening and leading to paralysis and death in insects.[1] Its stability on surfaces and high biological activity at low concentrations make it a significant contamination risk in laboratory settings, potentially compromising a wide range of biological and chemical experiments.[2]
Q2: How can I detect this compound contamination on my lab equipment?
A2: The most common and sensitive methods for detecting pyrethroid residues are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] These techniques can identify and quantify this compound at very low levels. A detailed protocol for wipe sampling and analysis is provided in the Experimental Protocols section.
Q3: What are the best cleaning agents for removing this compound?
A3: While specific data for this compound is limited, studies on other pyrethroids suggest that alkaline solutions and detergents are effective. For general glassware cleaning, a base bath of potassium hydroxide in ethanol can be used, followed by an acid wash and thorough rinsing.[6] For stainless steel, detergents and certain solvents are effective, but bleach should be used with caution as it can damage the surface.[7] The effectiveness of various cleaning agents on different surfaces is summarized in the table below.
Q4: Are there any materials that are particularly prone to this compound contamination?
A4: Porous materials and some plastics can be more challenging to decontaminate as they can absorb the lipophilic this compound molecules. Non-porous surfaces like glass and stainless steel are generally easier to clean. It is recommended to use glass or solvent-resistant plastic labware when working with this compound.
Q5: What are the primary degradation products of this compound?
A5: The initial degradation of this compound involves the hydrolysis of the ester linkage, yielding 5-benzyl-3-furylmethanol and chrysanthemic acid.[2] Further oxidation can occur, leading to a variety of metabolites.[8] It is important to consider these degradation products during analysis as they may also have biological activity or interfere with experiments.
Quantitative Data on Decontamination Efficacy
The following table summarizes the reported efficacy of various cleaning agents for the removal of pyrethroids from different laboratory surfaces. It is important to note that the effectiveness can vary based on the specific pyrethroid, the concentration of the cleaning agent, contact time, and temperature.
| Surface Material | Cleaning Agent | Pyrethroid Tested | Removal Efficacy (%) | Reference |
| Stainless Steel | Household Bleach | Deltamethrin | >94% | [1] |
| Stainless Steel | Hydrogen Peroxide-based Decontaminant | Deltamethrin | >94% | [1] |
| Stainless Steel | Alkaline Detergent | General Protein Contamination | High | [9] |
| Glass | Base Bath (KOH in Ethanol) | General Pyrethroids | High (Qualitative) | [6] |
| Glass | Anionic Surfactant (SDS) + Isopropyl Alcohol | Various Organic Compounds | ~90% | [10] |
| Plastic (HDPE) | Limonene (dissolution-precipitation) | Colorants (as model contaminants) | 94-100% | [11][12] |
| Vinyl | Household Bleach | Malathion (Organophosphate) | >96% | [1] |
| Plywood | Household Bleach | Malathion (Organophosphate) | >96% (with second application) | [1] |
Experimental Protocols
1. Protocol for Surface Wipe Sampling to Detect this compound Contamination
This protocol describes a method for collecting surface wipe samples for the analysis of this compound residues.
-
Materials:
-
Sterile gauze pads or cotton swabs
-
Wetting solvent: Isopropanol or Acetone
-
Sterile, screw-cap vials
-
Gloves
-
Template (e.g., 10 cm x 10 cm square) for consistent sampling area
-
-
Procedure:
-
Put on a new pair of gloves.
-
Moisten a sterile gauze pad or swab with the wetting solvent.
-
Place the template over the area to be sampled.
-
Wipe the entire area within the template firmly and thoroughly in one direction.
-
Fold the wipe with the exposed side inward and wipe the same area again in a perpendicular direction.
-
Place the wipe into a labeled sterile vial.
-
Seal the vial and store it at 4°C until analysis.
-
Collect a blank sample by wetting a wipe with the solvent and placing it directly into a vial without wiping a surface.
-
2. Protocol for Decontamination of Glassware
This protocol is for the thorough cleaning of glassware contaminated with this compound. Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling strong bases and acids.
-
Materials:
-
Potassium Hydroxide (KOH)
-
Ethanol (or Isopropanol)
-
Dilute Hydrochloric Acid (HCl) (e.g., 1 M)
-
Deionized water
-
Acetone (technical grade)
-
Large, chemical-resistant containers for soaking
-
-
Procedure:
-
Initial Rinse: Rinse the glassware with acetone to remove the bulk of the oily residue.
-
Base Bath: Prepare a saturated solution of KOH in ethanol in a designated container. Carefully place the glassware in the base bath and allow it to soak overnight.
-
Acid Wash: Remove the glassware from the base bath and rinse thoroughly with tap water. Place the glassware in a container with dilute HCl and soak for at least one hour.
-
Final Rinse: Remove the glassware from the acid bath and rinse extensively with deionized water.
-
Drying: Rinse the glassware with acetone to facilitate drying and then place it in a drying oven.
-
Visualizations
This compound's Mode of Action: Targeting the Voltage-Gated Sodium Channel
This compound, a Type I pyrethroid, exerts its insecticidal effect by binding to and modifying the function of voltage-gated sodium channels in the nerve cell membranes of insects. This diagram illustrates the signaling pathway disruption caused by this compound.
References
- 1. Remediating Indoor Pesticide Contamination from Improper Pest Control Treatments: Persistence and Decontamination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 3. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]
- 4. Evaluating wipe sampling parameters to assess method performance and data confidence during remediation of hazardous pesticide misuse chemicals on indoor materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. Cleaning Up After Indoor Pesticide Misuse [npic.orst.edu]
- 7. terrauniversal.com [terrauniversal.com]
- 8. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Bioresmethrin Resistance in Laboratory Insect Colonies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bioresmethrin and managing insecticide resistance in laboratory insect colonies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic Type I pyrethroid insecticide.[1] Its primary mode of action is as a sodium channel modulator in the insect's nervous system.[2] It binds to voltage-gated sodium channels, forcing them to remain open for extended periods. This leads to continuous nerve excitation, resulting in paralysis and eventual death of the insect.[3]
Q2: My insect colony is showing reduced susceptibility to this compound. What are the likely causes?
A2: Reduced susceptibility, or resistance, to this compound in your insect colony is likely due to one or a combination of the following mechanisms:
-
Target-site resistance: This is most commonly due to mutations in the voltage-gated sodium channel gene, often referred to as knockdown resistance (kdr). These mutations alter the binding site of this compound, reducing its efficacy.
-
Metabolic resistance: The insects may have enhanced detoxification capabilities through the overproduction of certain enzymes. The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s), carboxylesterases (ESTs), and glutathione S-transferases (GSTs).[4][5][6] These enzymes metabolize this compound into less toxic compounds.
-
Penetration resistance: Changes in the insect's cuticle can slow the absorption of the insecticide, giving metabolic enzymes more time to break it down.[7]
-
Behavioral resistance: In some cases, insects may develop behaviors that help them avoid contact with the insecticide.[7]
Q3: How can I determine if my insect colony has developed resistance to this compound?
A3: You can determine the resistance status of your colony by performing insecticide susceptibility bioassays. Common methods include the WHO tube test, the CDC bottle bioassay, and the adult vial test.[1][8][9][10] These tests involve exposing your colony and a known susceptible strain to a range of this compound concentrations and comparing their mortality rates. A significantly higher lethal dose (LD50) or lethal concentration (LC50) for your colony compared to the susceptible strain indicates resistance.
Q4: What is a resistance ratio (RR) and how is it calculated?
A4: The resistance ratio (RR) is a quantitative measure of the level of resistance in an insect population. It is calculated by dividing the LD50 or LC50 of the field or lab-reared resistant strain by the LD50 or LC50 of a known susceptible strain.[11]
RR = LD50 of Resistant Strain / LD50 of Susceptible Strain
A higher RR value indicates a higher level of resistance.
Q5: What are synergists and how can they help manage this compound resistance?
A5: Synergists are chemicals that, while having low toxicity on their own, can enhance the effectiveness of an insecticide.[12][13] They typically work by inhibiting the detoxification enzymes responsible for metabolic resistance.[12] For example, piperonyl butoxide (PBO) is a common synergist that inhibits P450s and esterases.[7][14] Using a synergist like PBO in your experiments can help overcome metabolic resistance and restore the efficacy of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in susceptibility bioassays. | 1. Variation in insect age, sex, or nutritional status. 2. Improper preparation of insecticide solutions. 3. Contamination of testing equipment. 4. Environmental fluctuations (temperature, humidity). | 1. Standardize the age (e.g., 3-5 day old adults), sex, and rearing conditions of the insects used in each assay. 2. Ensure accurate weighing of the technical grade insecticide and thorough mixing of serial dilutions. Prepare fresh solutions for each experiment. 3. Thoroughly clean all glassware and equipment with acetone and allow to dry completely before use.[15] 4. Conduct bioassays in a controlled environment with stable temperature and humidity. |
| High survival rates even at high this compound concentrations. | 1. High levels of target-site resistance (kdr). 2. Potent metabolic resistance. | 1. Consider molecular testing to screen for kdr mutations in your colony. 2. Perform a synergist bioassay with piperonyl butoxide (PBO). A significant increase in mortality in the presence of PBO suggests metabolic resistance mediated by P450s or esterases is a major factor.[7][14] |
| Mortality in control groups. | 1. Contamination of glassware or solvent. 2. Unhealthy insect colony. 3. Natural mortality. | 1. Use high-purity acetone or ethanol for control vials and ensure no cross-contamination from insecticide-treated equipment. 2. Ensure your insect colony is healthy and not stressed from overcrowding, disease, or poor nutrition. 3. If control mortality is between 5% and 20%, correct the observed mortality in the treatment groups using Abbott's formula. If control mortality exceeds 20%, the experiment should be repeated. |
| Difficulty in determining the mechanism of resistance. | 1. Multiple resistance mechanisms are present. | 1. Use a combination of assays. Start with susceptibility bioassays to confirm resistance. Follow up with synergist bioassays to investigate metabolic resistance. If synergists do not fully restore susceptibility, target-site resistance is likely also present. Conduct biochemical assays to quantify the activity of specific detoxification enzymes. |
Quantitative Data on this compound Resistance
The following tables provide examples of quantitative data related to this compound resistance. Note that resistance levels can vary significantly between different insect species and strains.
Table 1: Lethal Dose (LD50) of this compound in Susceptible and Resistant Housefly (Musca domestica) Strains
| Strain | LD50 (µ g/fly ) | Resistance Ratio (RR) | Reference |
| Susceptible | Value not specified | - | [12] |
| Field Population (1997) | Value not specified | Trend of increasing resistance observed | [12] |
Note: Specific LD50 values were not provided in the search result, but a clear trend of increasing resistance was documented.
Table 2: Effect of Piperonyl Butoxide (PBO) on this compound Toxicity in Houseflies (Musca domestica)
| Treatment | LD50 (µ g/fly ) | Synergistic Ratio (SR) | Reference |
| This compound alone | Value not specified | - | [12] |
| This compound + PBO | Value not specified | Not specified | [12] |
Note: While the specific values were not available in the search results, the study confirmed that PBO synergizes this compound in houseflies.
Experimental Protocols
Protocol 1: Adult Vial Test for Insecticide Susceptibility
This protocol is a common method for determining the susceptibility of insects to a contact insecticide.[1][5]
Materials:
-
Technical grade this compound
-
High-purity acetone
-
20 ml glass scintillation vials with screw caps
-
Repeating pipette
-
Vortex mixer
-
Fume hood
-
Healthy, 3-5 day old adult insects from both the test and a known susceptible colony
Procedure:
-
Preparation of Stock Solution: In a fume hood, prepare a stock solution of this compound in acetone. The concentration will depend on the target insect species.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations that will produce between 10% and 90% mortality.
-
Coating Vials:
-
Pipette 0.5 ml of each this compound dilution into a separate, labeled glass vial.
-
Prepare control vials with 0.5 ml of acetone only.
-
Roll the vials on a hot dog roller (with the heating element off) or manually to ensure an even coating of the inside surface.
-
Allow the acetone to evaporate completely in a fume hood, leaving a thin film of the insecticide.
-
-
Insect Exposure:
-
Introduce 10-25 insects into each vial (the number may vary depending on the species).
-
Secure the caps (ensure they are not airtight to allow for air circulation).
-
-
Observation and Data Collection:
-
Record mortality at regular intervals, with a final reading at 24 hours. Consider an insect dead if it is unable to move when gently prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Perform probit analysis on the mortality data to determine the LC50 for both the test and susceptible colonies.
-
Calculate the resistance ratio (RR).
-
Protocol 2: Synergist Bioassay with Piperonyl Butoxide (PBO)
This assay helps to determine if metabolic resistance mediated by P450s or esterases is present.
Materials:
-
Same materials as the Adult Vial Test
-
Piperonyl Butoxide (PBO)
Procedure:
-
Prepare two sets of vials:
-
Set 1: Vials coated with this compound only, as described in Protocol 1.
-
Set 2: Vials coated with a mixture of this compound and PBO. A common ratio is 1:5 (this compound:PBO).
-
-
Insect Exposure and Data Collection: Follow the same procedure for insect exposure and data collection as in Protocol 1 for both sets of vials.
-
Data Analysis:
-
Calculate the LC50 for both the this compound-only and the this compound + PBO treatments.
-
Calculate the Synergistic Ratio (SR) using the following formula: SR = LC50 of this compound alone / LC50 of this compound + PBO
-
An SR significantly greater than 1 indicates that PBO is synergizing the effect of this compound, suggesting the involvement of P450s or esterases in resistance.
-
Protocol 3: Biochemical Assay for Esterase Activity
This protocol measures the general esterase activity in insect homogenates using α-naphthyl acetate as a substrate.[6][13][16]
Materials:
-
Individual insects (frozen at -80°C)
-
Ice-cold phosphate buffer (0.1M, pH 7.0)
-
Microplate reader
-
96-well microplate
-
α-naphthyl acetate solution
-
Fast Blue B salt solution
-
Bovine Serum Albumin (BSA) for standard curve
Procedure:
-
Sample Preparation:
-
Homogenize individual insects in a known volume of ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant, which will be used as the enzyme source.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a method like the Bradford assay, with BSA as a standard.
-
Enzyme Assay:
-
In a 96-well microplate, add a specific volume of the supernatant to each well.
-
Add the α-naphthyl acetate solution to each well to start the reaction.
-
Incubate at room temperature for a specific time (e.g., 15-30 minutes).
-
Add the Fast Blue B salt solution to stop the reaction and develop the color.
-
Read the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of α-naphthol.
-
Calculate the esterase activity as nmol of α-naphthol produced per minute per mg of protein.
-
Compare the esterase activity between your test colony and a susceptible colony.
-
Protocol 4: Biochemical Assay for Cytochrome P450 Activity
This protocol measures general P450 activity using 7-ethoxycoumarin as a substrate.[17][18]
Materials:
-
Individual insects (frozen at -80°C)
-
Ice-cold phosphate buffer
-
Microplate reader with fluorescence detection
-
Black 96-well microplate
-
7-ethoxycoumarin solution
-
NADPH solution
-
7-hydroxycoumarin for standard curve
Procedure:
-
Sample Preparation: Prepare insect homogenates as described in the esterase assay protocol.
-
Enzyme Assay:
-
In a black 96-well microplate, add the insect supernatant.
-
Add the 7-ethoxycoumarin solution.
-
Initiate the reaction by adding NADPH solution.
-
Incubate at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction (e.g., by adding a glycine buffer-ethanol mixture).
-
Read the fluorescence (excitation ~370 nm, emission ~450 nm) to quantify the amount of 7-hydroxycoumarin produced.[19]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of 7-hydroxycoumarin.
-
Calculate the P450 activity as pmol of 7-hydroxycoumarin produced per minute per mg of protein.
-
Compare the P450 activity between your test and susceptible colonies.
-
Visualizations
Caption: Mechanisms of insect resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 2. pacmossi.org [pacmossi.org]
- 3. Control of Neglected Tropical Diseases [who.int]
- 4. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
- 5. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 7. lornajane.net [lornajane.net]
- 8. pacmossi.org [pacmossi.org]
- 9. CDC Bottle Bioassay | Parasites | CDC [cdc.gov]
- 10. cdc.gov [cdc.gov]
- 11. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. cicr.org.in [cicr.org.in]
- 16. Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation and optimization of the protocols for measuring cytochrome P450 activity in aphids | bioRxiv [biorxiv.org]
- 18. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioresmethrin: A Technical Guide to Safe Laboratory Handling and Disposal
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Bioresmethrin in a research setting. The following information is presented in a question-and-answer format to directly address potential issues and ensure the safety of laboratory personnel and the environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as very toxic to aquatic life with long-lasting effects.[1][2][3] While it is considered to have low mammalian toxicity, inhalation or ingestion of large amounts can lead to symptoms such as dizziness, headache, nausea, and muscle twitching.[4] Dermal exposure may cause temporary skin sensations like numbness, itching, or burning.[4] Liquid formulations containing organic solvents may be flammable.[1][3]
Q2: What immediate actions should be taken in case of accidental exposure to this compound?
A2: In case of accidental exposure, it is crucial to follow these first aid measures:
-
Inhalation: Move the individual to fresh air and allow them to rest.[1][2]
-
Skin Contact: Remove any contaminated clothing immediately. Rinse the affected skin area and then wash thoroughly with soap and water.[1][2][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so. Seek medical attention.[1][2][3]
-
Ingestion: Rinse the mouth with water.[1][2] Do not induce vomiting unless instructed to do so by medical personnel.[5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When working with this compound, appropriate personal protective equipment must be worn to minimize exposure. This includes:
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory.[6][7]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton™, should be worn.[6]
-
Protective Clothing: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.[6][8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors or aerosols.[2][7]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Skin irritation after handling | Inadequate PPE (gloves, lab coat) leading to dermal exposure. | Immediately wash the affected area with soap and water. For persistent irritation, topical application of Vitamin E may provide relief.[9] Review and reinforce proper PPE usage for all personnel handling the substance. |
| Accidental release of this compound powder | Improper handling or container failure. | Evacuate the immediate area. Cover the spill with a plastic sheet to prevent airborne dust.[10] Moisten the powder with a suitable solvent before carefully sweeping it up with a broom and dustpan.[11] Place the collected material in a sealed, labeled container for hazardous waste disposal. |
| A small liquid spill (<1 Liter) on a lab bench | Mishandling during transfer or measurement. | Alert others in the lab.[11] Contain the spill using absorbent materials like sand, sawdust, or commercial sorbents.[2][3][12] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area. |
| Uncertainty about proper disposal of contaminated materials | Lack of clear laboratory-specific disposal protocols. | All this compound waste and contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.[13] Do not dispose of it in regular trash or down the drain.[9] Follow your institution's hazardous waste disposal procedures. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H26O3 |
| Molecular Weight | 338.44 g/mol [14] |
| Melting Point | 32 °C[14] |
| Boiling Point | Decomposes >180 °C[14] |
| Flash Point | 92-125°C[1] |
| Vapor Pressure | < 10 Pa at 25°C[1] |
| Water Solubility | < 0.3 mg/L at 25°C[1] |
Occupational Exposure Limits (Reference for Pyrethrins)
| Guideline | Limit (8-hour TWA) | Limit (15-min STEL) |
| ISO (for natural pyrethrins) | 5 mg/m³[2] | 10 mg/m³[2] |
Note: Specific occupational exposure limits for this compound have not been established by all regulatory agencies. The limits for natural pyrethrins are often used as a conservative guideline.
Experimental Protocols
Protocol for a Minor Liquid this compound Spill Cleanup
-
Notification and Assessment: Immediately alert colleagues in the vicinity. Assess the extent of the spill and the hazards of the material. This protocol is for minor spills (less than 1 liter) that do not pose an immediate fire or respiratory hazard.
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Containment: Prevent the spill from spreading by encircling it with an absorbent material such as spill socks, sand, or vermiculite.[12][15]
-
Absorption: Apply an absorbent material over the spill.[2][15] Work from the outside of the spill inwards to prevent further spreading.
-
Collection: Carefully collect the absorbed material using a scoop or dustpan.[10] Place all contaminated materials into a designated, leak-proof hazardous waste container.
-
Decontamination:
-
Prepare a decontamination solution. A 10% solution of household bleach in water can be effective for decontaminating surfaces from pyrethroids.[16] Alternatively, a hydrogen peroxide-based decontaminant can be used.[16]
-
Apply the decontamination solution to the spill area and allow a contact time of at least 30 minutes.[17][18]
-
Wipe the area clean with fresh absorbent pads.
-
Wash the area with a mild detergent and water.[11]
-
-
Disposal: Seal the hazardous waste container and label it clearly with the contents ("this compound spill debris") and the date. Arrange for disposal through your institution's environmental health and safety office.
-
Post-Cleanup: Remove and dispose of contaminated PPE in the hazardous waste container. Wash hands thoroughly with soap and water. Document the spill and the cleanup procedure in the laboratory records.[11]
Visualizations
Caption: A decision tree for responding to a chemical spill in a laboratory setting.
Caption: A workflow for the proper disposal of hazardous waste from a research laboratory.
References
- 1. Buy this compound | 28434-01-7 | >98% [smolecule.com]
- 2. This compound (UK PID) [inchem.org]
- 3. This compound | C22H26 O3 - BuyersGuideChem [buyersguidechem.com]
- 4. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. oehs.tulane.edu [oehs.tulane.edu]
- 11. onepointesolutions.com [onepointesolutions.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. chembk.com [chembk.com]
- 14. accustandard.com [accustandard.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. Remediating Indoor Pesticide Contamination from Improper Pest Control Treatments: Persistence and Decontamination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decontamination [fao.org]
- 18. icup.org.uk [icup.org.uk]
Validation & Comparative
A Comparative Guide to the Efficacy of Bioresmethrin and Other Pyrethroid Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of bioresmethrin with other widely used pyrethroid insecticides, namely permethrin, deltamethrin, and cypermethrin. The information is intended to assist researchers and professionals in the selection of appropriate insecticides for various pest management strategies. The data presented is compiled from various scientific studies. It is important to note that a direct comparison of efficacy can be challenging due to variations in experimental protocols, insect strains, and environmental conditions across different studies.
Executive Summary
This compound is a potent, broad-spectrum pyrethroid insecticide known for its rapid knockdown effect and relatively low mammalian toxicity.[1] While it has been shown to be highly effective against a range of pests, particularly in public health and stored product protection, its comparative efficacy against other common pyrethroids like permethrin, deltamethrin, and cypermethrin varies depending on the target insect species and resistance levels. Deltamethrin and cypermethrin, both Type II pyrethroids, generally exhibit higher toxicity to a broader range of insects compared to the Type I pyrethroids, permethrin and this compound.[1] However, the development of insecticide resistance is a significant factor influencing the field performance of all pyrethroids.[2][3][4]
Comparative Efficacy Data
The following tables summarize the available data on the lethal concentration (LC50), lethal dose (LD50), and knockdown time (KD50) of this compound and other pyrethroids against various insect species of public health and agricultural importance.
Disclaimer: The data presented below is collated from different research articles. Direct comparison of absolute values should be made with caution as experimental conditions may have varied between studies.
Table 1: Efficacy Against Houseflies (Musca domestica)
| Insecticide | Type | LC50 / LD50 | Resistance Ratio (RR) | Source(s) |
| This compound | I | Data not available in comparative studies | Data not available in comparative studies | |
| Permethrin | I | LD50: 5.36 - 16.04-fold vs. susceptible strain | 5.36 - 16.04 | [2] |
| Deltamethrin | II | LD50: 7.22 - 19.31-fold vs. susceptible strain | 7.22 - 19.31 | [2] |
| Cypermethrin | II | LC50: 18.272 µL/Fly | Moderate resistance observed | [5] |
Table 2: Efficacy Against Mosquitoes (Aedes aegypti, Culex quinquefasciatus)
| Insecticide | Type | LC50 / LD50 / KD50 | Efficacy Notes | Source(s) |
| This compound | I | More effective at 1- and 24-h post-treatment than Esbiothrin | Exhibited quick knockdown | [6] |
| Permethrin | I | High variability in resistance | Repellent effect maintained against resistant strains | [7] |
| Deltamethrin | II | High potency at low doses | Resistance can significantly reduce efficacy | [8] |
| Cypermethrin | II | Faster knockdown than deltamethrin in some cases | Effective against a wide range of mosquito species | [9] |
Table 3: Efficacy Against Stored Product Pests (Tribolium castaneum)
| Insecticide | Type | LC50 / LD50 | Efficacy Notes | Source(s) |
| This compound | I | Low level of resistance reported (<10-fold) | Effective grain protectant | [10] |
| Permethrin | I | Resistance reported in some populations | Often used in combination with other agents | |
| Deltamethrin | II | Highly effective, but resistance is a concern | Synergists can enhance toxicity against resistant strains | [11] |
| Cypermethrin | II | Effective, but cross-resistance with other pyrethroids can occur | [11] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized toxicological bioassays. The following are generalized methodologies for the key experiments cited.
Determination of Lethal Concentration (LC50) and Lethal Dose (LD50)
The LC50 (the concentration of a chemical that kills 50% of a test population) and LD50 (the dose of a chemical that kills 50% of a test population) are determined through bioassays where insects are exposed to a range of insecticide concentrations or doses.
Typical Protocol:
-
Insect Rearing: Test insects are reared under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 h light:dark cycle) to ensure uniformity.
-
Insecticide Preparation: Serial dilutions of the technical grade insecticide are prepared in a suitable solvent (e.g., acetone).
-
Application Method:
-
Topical Application (for LD50): A precise volume (e.g., 1 µL) of each insecticide dilution is applied to the dorsal thorax of individual insects using a microapplicator.
-
Residual Film Method (for LC50): A known amount of the insecticide solution is applied to the inner surface of a glass jar or petri dish. The solvent is allowed to evaporate, leaving a uniform film of the insecticide. A known number of insects are then introduced into the container.
-
Diet Incorporation (for LC50): The insecticide is mixed into the insect's diet at various concentrations.
-
-
Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours) post-treatment.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 or LD50 values and their 95% confidence limits. A control group (treated with solvent only) is run in parallel, and mortality data is corrected using Abbott's formula if necessary.
Determination of Knockdown Time (KD50)
The KD50 is the time required to cause knockdown (paralysis) in 50% of the test population upon exposure to a specific insecticide concentration.
Typical Protocol:
-
Exposure: A population of insects is exposed to a surface treated with a fixed concentration of the insecticide (e.g., in a WHO tube or a treated bottle).
-
Observation: The number of insects knocked down is recorded at regular intervals (e.g., every 5-10 minutes) over a set exposure period (e.g., 60 minutes).
-
Data Analysis: The cumulative knockdown percentage over time is plotted, and the time at which 50% of the insects are knocked down (KD50) is determined, often using log-probit analysis.
Mode of Action: Pyrethroid Signaling Pathway
Pyrethroid insecticides, including this compound, permethrin, deltamethrin, and cypermethrin, share a common mode of action. They primarily target the voltage-gated sodium channels in the nerve cell membranes of insects.
Caption: Pyrethroid insecticide mode of action on insect nerve cell sodium channels.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for conducting insecticide efficacy studies to determine LC50 and KD50 values.
Caption: General workflow for determining insecticide efficacy (LC50, LD50, KD50).
References
- 1. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to pyrethroid insecticides in house flies, Musca domestica L., (Diptera: Muscidae) collected from urban areas in Punjab, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Frequency of Pyrethroid Insecticide Resistance kdr Gene and Its Associated Enzyme Modulation in Housefly, Musca domestica L. Populations From Jhang, Pakistan [frontiersin.org]
- 4. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Comparison of the synthetic pyrethroids Esbiothrin and this compound with Scourge and Cythion against adult mosquitoes in a laboratory wind tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrethroid insecticides maintain repellent effect on knock-down resistant populations of Aedes aegypti mosquitoes | PLOS One [journals.plos.org]
- 8. Pyrethroid Insecticides Compared: Permethrin, Bifenthrin, Deltamethrin [allpesticides.com]
- 9. tianyiago.com [tianyiago.com]
- 10. ejppri.eg.net [ejppri.eg.net]
- 11. Base-line susceptibility of Tribolium castaneum to various synthetic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bioresmethrin's Mode of Action: An Electrophysiological Comparison
A Guide for Researchers, Scientists, and Drug Development Professionals
Bioresmethrin, a Type I synthetic pyrethroid insecticide, exerts its potent effects by targeting the nervous system of insects.[1] This guide provides a comparative analysis of this compound's mode of action, validated through electrophysiological studies, and contrasts its performance with other pyrethroid alternatives. The information presented herein is intended to support research and development efforts in the field of insecticides.
Electrophysiological Validation of this compound's Mode of Action
The primary target of this compound and other pyrethroids is the voltage-gated sodium channel (VGSC) in insect neurons.[1][2] These channels are crucial for the initiation and propagation of action potentials. By binding to the VGSC, this compound disrupts its normal gating mechanism, leading to a prolonged opening of the channel.[2] This sustained influx of sodium ions causes membrane depolarization, repetitive neuronal firing, and ultimately results in insect paralysis and death.[3][4]
Electrophysiological techniques, such as voltage-clamp and patch-clamp, have been instrumental in elucidating this mechanism. These methods allow for the direct measurement of ion channel activity and the effects of insecticides on neuronal membranes.
Comparison with Alternative Pyrethroids
Pyrethroids are broadly classified into two categories, Type I and Type II, based on their chemical structure and the resulting intoxication symptoms. This compound is a Type I pyrethroid, lacking an α-cyano group in its structure. In contrast, Type II pyrethroids, such as deltamethrin and cypermethrin, possess this functional group, which significantly alters their interaction with the sodium channel.[5]
The primary electrophysiological difference between the two types lies in the duration of the sodium tail current, which is a measure of the prolonged channel opening after repolarization. Type I pyrethroids typically induce shorter tail currents compared to the significantly prolonged currents caused by Type II pyrethroids.[2] This difference in channel kinetics underlies the distinct poisoning symptoms observed in insects.
While direct, comprehensive quantitative electrophysiological data comparing this compound to a wide range of other pyrethroids under identical conditions is limited in the readily available scientific literature, a key study by Lucas and Renou (1992) provided a direct electrophysiological comparison of this compound, the Type II pyrethroid deltamethrin, and DDT on pheromone receptor neurons in moths. The findings of this and other related studies are summarized qualitatively and with representative data below.
Data Presentation
Table 1: Qualitative Electrophysiological Comparison of Pyrethroid Types
| Feature | This compound (Type I) | Permethrin (Type I) | Deltamethrin (Type II) | Cypermethrin (Type II) |
| Primary Target | Voltage-Gated Sodium Channel | Voltage-Gated Sodium Channel | Voltage-Gated Sodium Channel | Voltage-Gated Sodium Channel |
| Effect on Na+ Channel | Prolongs opening | Prolongs opening | Greatly prolongs opening | Greatly prolongs opening |
| Tail Current Duration | Short to moderate | Short to moderate | Very long | Very long |
| Repetitive Firing | Induces repetitive firing | Induces repetitive firing | Leads to membrane depolarization and conduction block | Leads to membrane depolarization and conduction block |
| Use-Dependency | Less pronounced | Variable | Pronounced | Pronounced |
Table 2: Representative Quantitative Data on Pyrethroid Effects on Insect Sodium Channels
| Pyrethroid (Type) | Preparation | Method | Key Finding | Reference |
| Permethrin (I) | Heliothis virescens neurons | Patch-clamp | 10 µM permethrin modified ~30% of sodium channels, with a tail current decay time constant of ~335 ms. | (Ginsburg & Narahashi, 1993) |
| Deltamethrin (II) | Cockroach neurons | Patch-clamp | Deltamethrin induced a slowly activating and inactivating inward sodium current at concentrations from 10⁻⁸ to 5 x 10⁻⁶ M. | (Pichon et al., 1993) |
| Cypermethrin (II) | Honeybee neurons | Patch-clamp | Cypermethrin induced a use-dependent increase in the percentage of modified sodium channels. | (Dupuis et al., 2014) |
Disclaimer: The quantitative data presented are from different studies and preparations and are for illustrative purposes to highlight the general differences between Type I and Type II pyrethroids. Direct quantitative comparison of this compound under these exact conditions is not currently available in the cited literature.
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Insect Neurons
This protocol is adapted from established methods for recording from insect central nervous system neurons.
1. Preparation of Insect Neurons:
- Dissect the desired neural tissue (e.g., brain, thoracic ganglia) from the insect in a cold saline solution.
- Mechanically and enzymatically dissociate the neurons to obtain a single-cell suspension.
- Plate the isolated neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) and allow them to adhere.
2. Electrophysiological Recording:
- Mount the coverslip with adherent neurons onto the stage of an inverted microscope equipped with micromanipulators.
- Continuously perfuse the recording chamber with an external saline solution.
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- The internal solution should be formulated to mimic the intracellular ionic composition of insect neurons.
- Approach a target neuron with the recording pipette and apply gentle suction to form a high-resistance (GΩ) seal (giga-seal).
- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
- Record sodium currents in voltage-clamp mode using a suitable amplifier and data acquisition system.
3. Application of this compound and other Pyrethroids:
- Prepare stock solutions of the insecticides in a suitable solvent (e.g., DMSO).
- Dilute the stock solutions to the desired final concentrations in the external saline solution immediately before application.
- Apply the insecticide-containing solution to the recording chamber via the perfusion system.
- Record the effects of the compound on sodium channel currents.
Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
This protocol is suitable for studying the effects of insecticides on specific insect sodium channel isoforms expressed heterologously.
1. Oocyte Preparation and Injection:
- Harvest oocytes from a female Xenopus laevis.
- Treat the oocytes with collagenase to remove the follicular layer.
- Inject the oocytes with cRNA encoding the desired insect voltage-gated sodium channel α-subunit and any necessary auxiliary subunits.
- Incubate the injected oocytes for 2-7 days to allow for channel expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber perfused with a standard oocyte Ringer's solution.
- Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
- Use a two-electrode voltage-clamp amplifier to control the membrane potential and record the resulting ionic currents.
3. Data Acquisition and Analysis:
- Apply voltage protocols to elicit sodium currents. A typical protocol involves holding the membrane potential at a hyperpolarized level (e.g., -100 mV) and then stepping to a range of depolarized potentials.
- To study use-dependent effects, a train of short depolarizing pulses can be applied.
- Analyze the recorded currents to determine parameters such as peak current amplitude, activation and inactivation kinetics, and the characteristics of the tail current in the presence and absence of the test compounds.
Mandatory Visualization
Caption: Signaling pathway of this compound's neurotoxic action.
Caption: Experimental workflow for electrophysiological validation.
References
- 1. Comparison of the synthetic pyrethroids Esbiothrin and this compound with Scourge and Cythion against adult mosquitoes in a laboratory wind tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Insect Sodium Currents by a Pyrethroid Permethrin and Positive Cooperativity with Scorpion Toxins -Korean journal of applied entomology | Korea Science [koreascience.kr]
Comparative Analysis of Bioresmethrin Metabolism in Different Insect Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of bioresmethrin metabolism across various insect species. The information is supported by experimental data and detailed methodologies to facilitate further research and development in insecticide science.
This compound, a synthetic pyrethroid insecticide, is widely used for controlling a variety of insect pests.[1][2] The efficacy of this compound is largely dependent on the insect's ability to metabolize and detoxify the compound. This process is primarily mediated by three major families of enzymes: cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione S-transferases (GSTs).[3][4][5][6] Understanding the comparative metabolism of this compound in different insect species is crucial for developing more effective and selective insecticides, managing insecticide resistance, and assessing the potential for cross-resistance to other compounds.[3][4]
Quantitative Data on Pyrethroid Metabolism in Insects
While direct comparative quantitative data for this compound metabolism across a wide range of insect species is limited in the published literature, data from studies on other pyrethroids, such as permethrin and deltamethrin, provide valuable insights into the metabolic capacities of different insect orders and species. The following table summarizes key findings on the metabolic pathways and enzyme activities involved in pyrethroid detoxification in several important insect species.
| Insect Species | Insect Order | Primary Metabolic Pathways | Key Enzymes Involved | Quantitative Insights (Example with other Pyrethroids) | Reference |
| Musca domestica (House Fly) | Diptera | Oxidation and Hydrolysis | CYP6D1, other P450s, CarE (MdαE7) | Resistant strains show significantly higher P450 and CarE activities. Diel rhythms in P450 and CarE activities correlate with tolerance to beta-cypermethrin.[7][8] | [7][8][9] |
| Heliothis virescens (Tobacco Budworm) | Lepidoptera | Oxidation and Hydrolysis | P450s, Esterases | Cypermethrin resistance is highly correlated with increased metabolism. Resistant larvae and adults show reduced penetration and increased excretion of metabolites.[10][11] | [10][11] |
| Tribolium castaneum (Red Flour Beetle) | Coleoptera | Primarily Oxidation | CYP6BQ9, other P450s | Overexpression of specific P450s, like CYP6BQ9, is a major mechanism of deltamethrin resistance.[12] this compound is significantly synergized by the P450 inhibitor piperonyl butoxide in stored product pests.[2] | [2][12] |
| Aedes aegypti (Yellow Fever Mosquito) | Diptera | Oxidation and Hydrolysis | CYP9J family, other P450s, Esterases | Overexpression of multiple P450s is associated with pyrethroid resistance. | [3] |
| Anopheles gambiae (Malaria Mosquito) | Diptera | Oxidation | CYP6M2, CYP6P3 | Specific P450s have been shown to metabolize pyrethroids, leading to resistance. | [3] |
Key Metabolic Pathways of this compound
The metabolism of this compound in insects, like other pyrethroids, primarily proceeds through two main pathways:
-
Ester Hydrolysis: Carboxylesterases cleave the ester bond of the this compound molecule, a major detoxification step.[5][13]
-
Oxidative Attack: Cytochrome P450 monooxygenases introduce hydroxyl groups into the molecule, increasing its water solubility and facilitating excretion. This occurs at various positions on both the acid and alcohol moieties of the molecule.[3][4][6]
These initial phase I reactions are often followed by phase II conjugation reactions, where enzymes like glutathione S-transferases (GSTs) attach endogenous molecules (e.g., glutathione) to the metabolites, further increasing their water solubility for excretion.
Regulation of Detoxification Enzymes: The CncC/Maf Signaling Pathway
The expression of detoxification genes, including those encoding P450s and GSTs, is regulated by complex signaling pathways. One of the key pathways involved in the xenobiotic stress response in insects is the Cap 'n' collar Isoform-C (CncC) and Maf transcription factor pathway. Exposure to insecticides can lead to the activation of this pathway, resulting in the upregulation of detoxification enzymes and contributing to metabolic resistance.
Experimental Protocols
Topical Application of this compound
This protocol is adapted from standard methods for applying insecticides to individual insects to determine toxicity and to prepare them for metabolism studies.
Materials:
-
This compound (analytical grade)
-
Acetone (HPLC grade)
-
Microapplicator (e.g., Hamilton PB600-1)
-
Microsyringes (10 µl)
-
CO2 anesthesia setup
-
Petri dishes
-
Ice
-
Forceps
-
Vials for holding treated insects
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Make serial dilutions to obtain a range of concentrations for dose-response assays or a single concentration for metabolism studies.
-
Insect Anesthesia: Anesthetize adult insects (e.g., house flies, mosquitoes, or beetles) using a brief exposure to CO2.
-
Application: Place the anesthetized insects on a chilled petri dish to maintain anesthesia. Using the microapplicator, apply a precise volume (typically 0.1-1.0 µl) of the this compound solution to the dorsal thorax of each insect. A control group should be treated with acetone only.
-
Post-Treatment: Place the treated insects in clean vials with access to food and water (or an appropriate substrate) and maintain them under controlled conditions (temperature, humidity, and photoperiod).
-
Observation: For toxicity assays, record mortality at specified time points (e.g., 24, 48, 72 hours). For metabolism studies, collect insects at various time points for analysis.
In Vitro Metabolism of this compound with Insect Microsomes
This protocol describes the preparation of insect microsomes and their use to study the in vitro metabolism of this compound.
Materials:
-
Insects (e.g., abdomens from 50-100 adult insects)
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing EDTA, DTT, and protease inhibitors)
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
This compound
-
NADPH (for P450-mediated metabolism)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system for analysis
Procedure:
-
Microsome Preparation:
-
Dissect the desired tissue (e.g., abdomens) from the insects on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Metabolism Assay:
-
In a reaction tube, combine the insect microsomes, reaction buffer, and this compound.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding NADPH (for oxidative metabolism) or buffer (for hydrolytic metabolism).
-
Incubate for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Metabolite Analysis:
-
Extract the metabolites by vortexing and centrifuging the reaction mixture.
-
Collect the organic phase and evaporate it to dryness.
-
Reconstitute the residue in a suitable solvent for analysis by HPLC or LC-MS to separate and quantify the parent compound and its metabolites.
-
Experimental Workflow for a Comparative Metabolism Study
The following diagram outlines a typical workflow for a comparative study of this compound metabolism in different insect species.
This guide provides a framework for the comparative analysis of this compound metabolism in insects. Further research is needed to generate more specific quantitative data for this compound across a broader range of pest species to enhance our understanding of insecticide efficacy and resistance.
References
- 1. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Cytochrome P450s in Insect Toxicology and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]
- 6. Cytochromes P450 and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Time of Day-Specific Changes in Metabolic Detoxification and Insecticide Tolerance in the House Fly, Musca domestica L. [frontiersin.org]
- 8. Time of Day-Specific Changes in Metabolic Detoxification and Insecticide Tolerance in the House Fly, Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple-P450 Gene Co-Up-Regulation in the Development of Permethrin Resistance in the House Fly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 12. A brain-specific cytochrome P450 responsible for the majority of deltamethrin resistance in the QTC279 strain of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Bioresmethrin and Resmethrin: A Comparative Toxicological Analysis
An in-depth comparison of the toxicological profiles of the synthetic pyrethroid insecticide resmethrin and its more active isomer, bioresmethrin.
Resmethrin is a synthetic pyrethroid insecticide comprised of a mixture of four stereoisomers.[1][2] Its insecticidal activity is primarily attributed to one of these isomers, this compound, which is the (1R,trans)-isomer.[1][2][3] This guide provides a comparative toxicological overview of resmethrin and this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action.
Quantitative Toxicological Data
The acute toxicity of this compound and resmethrin varies significantly, with this compound generally exhibiting lower toxicity to mammals. The following table summarizes key quantitative toxicological data for both compounds.
| Toxicological Endpoint | Species | This compound | Resmethrin |
| Acute Oral LD50 | Rat | 8800 - >5000 mg/kg[4][5][6] | 1244 - 6091 mg/kg[7][8][9] |
| Mouse | 480 - 10000 mg/kg[6] | >5000 mg/kg[8] | |
| Rabbit | 225 mg/kg[6] | - | |
| Acute Dermal LD50 | Rat | 10000 mg/kg[4][5] | >3000 mg/kg[8] |
| Rabbit | - | >2000 - >2500 mg/kg[7][8] | |
| Acute Inhalation LC50 (4-hour) | Rat | - | >9.49 - 5.28 mg/L[7][8] |
| Chronic Toxicity (NOEL) | Dog (180-day feeding) | - | 10 mg/kg/day[9] |
| Rat (90-day inhalation) | - | 0.1 g/m³[9] |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population. LC50 (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of the test population. NOEL (No-Observed-Effect Level): The highest dose or exposure level of a substance at which no adverse effects are observed.
Experimental Protocols
A standard protocol for determining acute oral toxicity, such as the one that would be used to establish the LD50 values in the table above, is the Acute Oral Toxicity—Up-and-Down Procedure (OECD Test Guideline 425). A generalized workflow for such a study is as follows:
Caption: A typical experimental workflow for an acute oral toxicity study.
Methodology Details:
-
Dose Formulation: The test substance (this compound or resmethrin) is prepared in a suitable vehicle (e.g., corn oil).
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Sprague-Dawley rats) of a single sex are used. They are acclimated to laboratory conditions for at least 5 days.
-
Dosing: A single animal is dosed with the starting concentration. The outcome (survival or death) determines the dose for the next animal (a lower dose after death, a higher dose after survival).
-
Clinical Observation: Animals are observed for signs of toxicity immediately after dosing, and periodically for up to 14 days. Observations include changes in skin, fur, eyes, and behavior.[9]
-
Data Analysis: The results are analyzed using a statistical program to calculate the LD50 value and its confidence interval.
Mechanism of Action and Metabolism
Both this compound and resmethrin are Type I pyrethroids that act as neurotoxins in insects.[7] They target the voltage-gated sodium channels in the nervous system, forcing them to remain open for extended periods.[7] This leads to repetitive nerve discharge, paralysis, and ultimately, the death of the insect.[7][10] Mammals are less susceptible to the toxic effects of these pyrethroids due to higher body temperatures, which increases metabolic degradation, and differences in sodium channel sensitivity.[7]
The metabolic pathway for both compounds in mammals primarily involves the cleavage of the central ester bond through hydrolysis.[4][11] This is followed by oxidation and conjugation reactions, leading to more water-soluble metabolites that can be excreted in urine and feces.[4]
Caption: Generalized metabolic pathway of resmethrin and this compound in mammals.
Genotoxicity and Carcinogenicity
Studies on resmethrin have shown that it is not mutagenic, as it did not induce gene mutations, chromosomal aberrations, or unscheduled DNA synthesis.[7] However, the U.S. Environmental Protection Agency (EPA) has classified resmethrin as "likely to be carcinogenic to humans" based on findings of increased benign and malignant liver tumors in female rats and male mice.[7][12] Other long-term studies in mice and rats did not find evidence of carcinogenicity.[7]
Neurotoxicity
As pyrethroids, both compounds are neurotoxicants.[10] In cases of acute exposure in humans, symptoms can include stinging, burning, itching, and tingling of the skin.[7][12] Systemic effects from inhalation or significant dermal absorption are less common for Type I pyrethroids but can include dizziness, nausea, and fatigue.[7][12] Severe exposures, though rare, have the potential to cause seizures.[7]
References
- 1. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]
- 2. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Resmethrin | C22H26O3 | CID 5053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Resmethrins-Resmethrin, this compound, Cisresmethrin [hero.epa.gov]
- 7. Resmethrin Technical Fact Sheet [npic.orst.edu]
- 8. EXTOXNET PIP - RESMETHRIN [extoxnet.orst.edu]
- 9. labelsds.com [labelsds.com]
- 10. assets.nationbuilder.com [assets.nationbuilder.com]
- 11. 317. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 12. Resmethrin General Fact Sheet [npic.orst.edu]
Assessing the Cost-Effectiveness of Bioresmethrin in Pest Control Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bioresmethrin, a synthetic pyrethroid insecticide, has been a subject of extensive research for its application in public health and agricultural pest management. Its high insecticidal activity, coupled with a relatively favorable safety profile compared to older insecticide classes, makes it a significant tool in controlling a wide range of pests. This guide provides an objective comparison of this compound's performance against other alternatives, supported by available experimental data, to aid researchers in assessing its cost-effectiveness for various pest control strategies.
Mode of Action: Targeting the Insect Nervous System
This compound, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nerve cells of insects.[1] This disruption of normal nerve impulse transmission leads to hyperexcitation, paralysis, and eventual death of the insect.[1] The molecular mechanism of action revolves around the binding of the pyrethroid molecule to the sodium channels, causing them to remain open for an extended period.[2][3] This prolonged influx of sodium ions results in repetitive neuronal firing and is the primary mode of its insecticidal activity.[1]
References
Validating Analytical Methods for Bioresmethrin Detection in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of synthetic pyrethroids like Bioresmethrin in complex matrices is critical for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of the leading analytical methods, supported by experimental data, to aid in the selection and validation of the most appropriate technique for your research needs.
This compound, a broad-spectrum pyrethroid insecticide, is valued for its high insecticidal activity and relatively low mammalian toxicity. However, its presence as a residue in food products, environmental samples, and biological tissues necessitates sensitive and reliable analytical methods for monitoring. The two most prominent and effective techniques for this purpose are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The choice between GC-MS/MS and LC-MS/MS often depends on the specific properties of the analyte and the complexity of the sample matrix. GC-MS/MS is a powerful and widely used technique for volatile and semi-volatile compounds like many pyrethroids. It offers excellent sensitivity and accuracy, particularly for chlorinated and organophosphate pesticides. In contrast, LC-MS/MS is better suited for polar, non-volatile, and thermally labile substances, and its application in pesticide residue analysis has been growing due to its versatility.
A critical aspect of any analytical method for complex matrices is the sample preparation stage. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for the extraction of pesticide residues from a wide variety of food and environmental samples. This method involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of GC-MS/MS and LC-MS/MS for the analysis of pyrethroid pesticides, including congeners of this compound, in various complex matrices. The data presented is a synthesis of findings from multiple validation studies.
| Parameter | GC-MS/MS | LC-MS/MS | Matrix Examples |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | 0.03 - 1 µg/kg | Food (Fruits, Vegetables, Grains), Soil, Water |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | 0.1 - 5 µg/kg | Food (Fruits, Vegetables, Grains), Soil, Water |
| Recovery (%) | 70 - 120% | 70 - 120% | Food (Fruits, Vegetables, Grains), Soil, Water, Fatty Matrices |
| Linearity (R²) | > 0.99 | > 0.99 | Not Applicable |
| Throughput | High | High | Not Applicable |
| Compound Amenability | Good for volatile and semi-volatile pyrethroids | Excellent for a broader range of polarities and thermally sensitive compounds | Not Applicable |
| Matrix Effects | Can be significant, often requiring matrix-matched standards | Can be significant, often requiring matrix-matched standards | Fatty foods, complex environmental samples |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the QuEChERS sample preparation method and the instrumental analysis using GC-MS/MS and LC-MS/MS.
QuEChERS Sample Preparation Protocol (General for Food and Soil Matrices)
This protocol is a widely adopted method for the extraction of pesticide residues.
-
Sample Homogenization : A representative 10-15 g sample is homogenized. For dry samples, a specific amount of water is added to achieve a total water content of approximately 80%.
-
Extraction : The homogenized sample is placed in a 50 mL centrifuge tube. 10-15 mL of acetonitrile (often with 1% acetic acid) is added, and the tube is shaken vigorously for 1 minute.
-
Salting-Out : A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube. The tube is again shaken vigorously for 1 minute and then centrifuged. This step induces phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the upper acetonitrile layer is transferred to a microcentrifuge tube containing a d-SPE sorbent mixture. The sorbent composition depends on the matrix; for example, PSA (primary secondary amine) is used to remove organic acids and sugars, C18 is used for fatty matrices, and graphitized carbon black (GCB) is used for samples with high pigment content. The tube is vortexed and then centrifuged.
-
Final Extract : The supernatant is collected, and a portion may be mixed with an internal standard before instrumental analysis.
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC) System :
-
Injector : Split/splitless inlet, typically operated in splitless mode.
-
Column : A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Carrier Gas : Helium or Hydrogen.
-
Oven Temperature Program : A programmed temperature ramp is used to separate the analytes.
-
-
Mass Spectrometer (MS/MS) System :
-
Ionization Mode : Electron Ionization (EI).
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph (LC) System :
-
Column : A reversed-phase C18 column is typically employed.
-
Mobile Phase : A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometer (MS/MS) System :
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is common for pyrethroids.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor and product ion transitions for this compound, ensuring high selectivity and sensitivity.
-
Visualizing the Workflow
To better illustrate the logical flow of analyzing this compound in a complex matrix, the following diagrams outline the key stages of the process.
Figure 1. General experimental workflow for this compound analysis.
Figure 2. Decision logic for selecting an analytical method.
A Comparative Analysis of the Neurotoxic Effects of Bioresmethrin and DDT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neurotoxic effects of the synthetic pyrethroid insecticide, Bioresmethrin, and the organochlorine insecticide, Dichlorodiphenyltrichloroethane (DDT). The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping mechanisms of these two neurotoxicants.
Executive Summary
This compound and DDT, despite belonging to different chemical classes, share a primary mechanism of neurotoxicity: the disruption of voltage-gated sodium channel function in neurons. This interference leads to a state of hyperexcitability, resulting in tremors, paralysis, and ultimately death in target organisms. However, the specifics of their interaction with sodium channels and their downstream effects on neurotransmitter systems exhibit notable differences. This guide delves into these differences through a comparative analysis of their toxicological profiles, mechanisms of action, and the experimental methodologies used to elucidate these effects.
Quantitative Comparison of Neurotoxic Effects
The following table summarizes key quantitative data gathered from various experimental studies to provide a clear comparison of the acute toxicity and neurochemical impacts of this compound and DDT.
| Parameter | This compound | DDT | Source(s) |
| Acute Oral LD50 (Rat) | > 5000 mg/kg | 113 - 800 mg/kg | [1][2] |
| Acute Dermal LD50 (Rat) | 10,000 mg/kg | 2500 - 3000 mg/kg | [2] |
| Primary Molecular Target | Voltage-Gated Sodium Channels | Voltage-Gated Sodium Channels | [3][4] |
| Effect on Sodium Channels | Prolongs the open state by inhibiting deactivation and inactivation.[3] | Prolongs the open state by inhibiting deactivation and inactivation.[3] | [3] |
| Effect on Serotonin (5-HT) Levels | Decreased release in the striatum. | Increased levels and turnover in the brainstem and midbrain.[5][6] | [7] |
| Effect on Dopamine (DA) Levels | Limited direct data available; other pyrethroids show varied effects. | Increased levels of metabolites in the striatum, hypothalamus, and brainstem.[5] | [5] |
| Effect on Norepinephrine (NE) Levels | No direct quantitative data found. | Increased levels of metabolites in the hypothalamus and brainstem.[5] | [5] |
| Effect on GABA Levels | Other pyrethroids have been shown to decrease GABA levels in the brain.[8] | Decreased levels in the striatum. | [8] |
Mechanism of Action: A Deeper Dive
Both this compound and DDT exert their primary neurotoxic effects by targeting voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[3][4]
Shared Mechanism: Sodium Channel Modulation
Both insecticides bind to the sodium channel protein and modify its gating kinetics.[3] Specifically, they slow down the processes of both inactivation and deactivation of the channel.[3] This leads to a prolonged influx of sodium ions into the neuron during excitation, resulting in a prolonged depolarization of the neuronal membrane. This state of hyperexcitability manifests as repetitive firing of neurons, leading to the characteristic symptoms of poisoning, such as tremors and convulsions.[5]
Figure 1: Shared mechanism of this compound and DDT on voltage-gated sodium channels.
Downstream Effects on Neurotransmitter Systems
The persistent neuronal firing induced by this compound and DDT leads to significant alterations in the synthesis, release, and metabolism of various neurotransmitters.
-
DDT has been shown to increase the levels of metabolites of norepinephrine (NE) and serotonin (5-HT) in several brain regions, including the brainstem and hypothalamus.[5] It also increases the levels of the excitatory amino acids glutamate and aspartate in the brainstem.[5] Furthermore, DDT has been found to decrease levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the striatum.
-
This compound , as a representative pyrethroid, has been shown to affect neurotransmitter systems, although the effects can be complex and sometimes contradictory depending on the specific pyrethroid and experimental conditions. For instance, the pyrethroid deltamethrin has been shown to decrease the release of serotonin in the striatum.[7] Other pyrethroids have been demonstrated to reduce GABA levels in the brain.[8]
Figure 2: Comparative effects on key neurotransmitter systems.
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the comparison of this compound and DDT.
Electrophysiological Analysis of Sodium Channel Function
Objective: To measure the effect of the insecticide on the gating kinetics of voltage-gated sodium channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Neurons (e.g., from dorsal root ganglia or cultured neuronal cell lines) are isolated and cultured.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration).
-
Voltage Clamp: The membrane potential of the neuron is controlled by a voltage-clamp amplifier. A series of voltage steps are applied to elicit sodium currents.
-
Data Acquisition: The resulting ionic currents are recorded and digitized. Specific voltage protocols are used to isolate and measure the kinetics of channel activation and inactivation.
-
Drug Application: The insecticide (this compound or DDT) is applied to the bath solution at known concentrations.
-
Analysis: The recorded currents in the presence and absence of the insecticide are compared to determine changes in parameters such as the time constants of inactivation and deactivation, and the voltage-dependence of channel gating.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological modulation of brain levels of glutamate and GABA in rats exposed to total sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurochemical effects of DDT in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p,p'-DDT-induced alterations in brain serotonin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacological effects of deltamethrin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphological and Cytophysiological Changes in the Adult Rat Adrenal Medulla after Prenatal and Postnatal Exposure to Endocrine-Disrupting DDT - PMC [pmc.ncbi.nlm.nih.gov]
Bioresmethrin's Efficacy Against Insecticide-Resistant Pests: A Comparative Analysis
For Immediate Release
In the ongoing battle against insecticide resistance, a critical evaluation of existing and alternative chemical controls is paramount for the development of effective pest management strategies. This guide provides a comparative analysis of bioresmethrin's performance against various insecticide-resistant insect strains, alongside alternative insecticides, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic pyrethroid insecticide, has demonstrated efficacy against a range of insect pests. However, the emergence of resistance, particularly cross-resistance within the pyrethroid class, necessitates a thorough comparison with other insecticidal compounds. This report synthesizes available data on the performance of this compound and its alternatives—including other pyrethroids, organophosphates, spinosyns, and avermectins—against resistant populations of key insect pests such as stored-product beetles, houseflies, and mosquitoes. The findings indicate that while this compound can be effective, particularly when used with synergists, alternative chemistries and integrated pest management (IPM) strategies are crucial in managing resistant insect populations.
Performance Data Against Resistant Strains
The following tables summarize the efficacy of this compound and alternative insecticides against various insecticide-resistant insect strains. The data is presented as median lethal concentration (LC50), resistance ratios (RR), and mortality rates where available.
Table 1: Efficacy Against Resistant Stored-Product Pests
| Insecticide | Insect Species | Strain | LC50 (mg/L or ppm) | Resistance Ratio (RR) | % Mortality | Citation(s) |
| This compound | Rhyzopertha dominica | Resistant (Australia) | Not specified | Resistance noted | Ineffective control | [1] |
| Deltamethrin | Rhyzopertha dominica | Resistant (Australia) | > 1.0 (applied to wheat) | High | Low | [2] |
| Deltamethrin + PBO* | Rhyzopertha dominica | Resistant (Colombia) | Not specified | Not specified | 0-20% | [3][4] |
| Pirimiphos-methyl | Tribolium castaneum | Susceptible | 0.007 µg/cm² | - | - | [5] |
| Malathion | Tribolium castaneum | Resistant | - | 214.4 | - | [5] |
| Emamectin benzoate | Tribolium castaneum | Field Populations | Most toxic of 22 insecticides | - | - | [6] |
*PBO: Piperonyl butoxide
Table 2: Efficacy Against Resistant Houseflies (Musca domestica)
| Insecticide | Strain | LC50 (µ g/fly ) | Resistance Ratio (RR) | Citation(s) |
| This compound | Pyrethroid-Resistant Potential | Not specified | No increase in tolerance with intermittent use | |
| Deltamethrin | Field Strain (Pakistan) | - | 7.22 - 19.31 | [7] |
| Deltamethrin + PBO* | Resistant | 38.76 (from 209.12) | 5-fold reduction | [8] |
| λ-cyhalothrin | Field Strain (unspecified) | 160.96 (larvae) | 7.59 | [9] |
*PBO: Piperonyl butoxide
Table 3: Efficacy Against Resistant Mosquitoes
| Insecticide | Insect Species | Strain | % Mortality (at diagnostic dose) | Notes | Citation(s) |
| This compound | Aedes taeniorhynchus, Culex quinquefasciatus | Susceptible | More effective than Esbiothrin and Scourge at 24h | - | [10] |
| Deltamethrin | Aedes aegypti | Resistant (Mexico) | No significant difference from untreated | Treatment failure | [11] |
| Deltamethrin + PBO* | Aedes aegypti | Resistant (Bangladesh) | 48-94% (at 10x dose) | PBO increased mortality | [12] |
| Deltamethrin | Culex quinquefasciatus | Resistant (West Africa) | - | RR up to 38 | [13] |
| Permethrin | Aedes aegypti | Resistant (India) | 76% | - | [14] |
*PBO: Piperonyl butoxide
Experimental Protocols
A variety of experimental methods are employed to assess insecticide resistance. The most common include topical application, insecticide-impregnated surfaces (filter paper or glass vials), and dietary exposure.
Topical Application Bioassay (for Musca domestica)
This method, often used for houseflies, involves the direct application of a known concentration of insecticide to the dorsal thorax of individual insects.
-
Insect Rearing : Houseflies are reared under controlled laboratory conditions (e.g., 25±1°C, 60-80% relative humidity).
-
Insecticide Dilution : Serial dilutions of the technical grade insecticide are prepared in a suitable solvent, such as acetone.
-
Application : A micropipette is used to apply a precise volume (e.g., 1 µL) of the insecticide solution to each immobilized fly.
-
Observation : Treated flies are held in clean containers with food and water. Mortality is assessed at specific time points, typically 24 hours post-treatment.
-
Data Analysis : The dose-response data is subjected to probit analysis to determine the LD50 (median lethal dose) and calculate resistance ratios by comparing the LD50 of the resistant strain to that of a susceptible reference strain.[15]
WHO Tube Test (for Mosquitoes)
The World Health Organization (WHO) tube test is a standard method for assessing insecticide susceptibility in adult mosquitoes.
-
Preparation : Insecticide-impregnated papers are prepared with a diagnostic concentration of the test insecticide.
-
Exposure : Non-blood-fed female mosquitoes (20-25 individuals) are introduced into the exposure tube lined with the impregnated paper for a set period (usually 60 minutes). Control tubes contain paper treated only with the solvent.
-
Holding Period : After exposure, mosquitoes are transferred to a clean holding tube and provided with a sugar solution.
-
Mortality Assessment : Mortality is recorded 24 hours after the exposure period.
-
Interpretation : The percentage mortality is used to classify the population as susceptible (≥98% mortality), possibly resistant (90-97% mortality), or resistant (<90% mortality).[16]
CDC Bottle Bioassay (for Mosquitoes)
The Centers for Disease Control and Prevention (CDC) bottle bioassay is another widely used method for monitoring insecticide resistance in mosquitoes.
-
Bottle Coating : Glass bottles are coated on the inside with a diagnostic dose of the insecticide dissolved in a solvent (e.g., acetone). The solvent is allowed to evaporate completely.
-
Exposure : A cohort of mosquitoes is introduced into the coated bottle.
-
Observation : The number of mosquitoes knocked down is recorded at regular intervals over a specific exposure period.
-
Mortality Assessment : After the exposure period, mosquitoes can be transferred to a clean container with a food source, and mortality is recorded at 24 hours.
-
Data Analysis : The time to 50% knockdown (KDT50) or the percentage mortality at the diagnostic time is calculated to determine the resistance status.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of insecticide action and resistance, as well as the experimental procedures, the following diagrams are provided.
Caption: Mechanism of pyrethroid action and common resistance pathways in insects.
Caption: Generalized workflow for conducting an insecticide resistance bioassay.
Discussion and Conclusion
The available data indicates that resistance to this compound has been documented in some insect populations, particularly stored-product pests.[1] This is consistent with the broader trend of pyrethroid resistance, which is often conferred by target-site insensitivity (e.g., kdr mutations) or enhanced metabolic detoxification.[15][17]
For pyrethroid-resistant housefly and mosquito populations, the use of the synergist piperonyl butoxide (PBO) can significantly increase the efficacy of pyrethroids, including deltamethrin, by inhibiting metabolic enzymes responsible for detoxification.[8][12] While direct comparative data for this compound with PBO against resistant strains is limited, the known mechanism of PBO suggests it could also enhance this compound's performance.
Alternative insecticides with different modes of action, such as spinosad (a spinosyn) and emamectin benzoate (an avermectin), have shown high toxicity to various insect pests, including those resistant to other insecticide classes. For instance, spinosad was found to be highly effective against diamondback moth (Plutella xylostella) populations that were resistant to deltamethrin and chlorpyrifos.[18] Emamectin benzoate was the most toxic among 22 insecticides tested against the red flour beetle (Tribolium castaneum).[6]
References
- 1. jams.squ.edu.om [jams.squ.edu.om]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Control failure of deltamethrin in Colombian populations of Rhyzopertha dominica (F.) (Coleoptera: Bostrichidae) [scielo.org.co]
- 5. ejppri.eg.net [ejppri.eg.net]
- 6. Base-line susceptibility of Tribolium castaneum to various synthetic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to pyrethroid insecticides in house flies, Musca domestica L., (Diptera: Muscidae) collected from urban areas in Punjab, Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insecticide Mixtures Could Enhance the Toxicity of Insecticides in a Resistant Dairy Population of Musca domestica L | PLOS One [journals.plos.org]
- 9. sjas.journals.ekb.eg [sjas.journals.ekb.eg]
- 10. Comparison of the synthetic pyrethroids Esbiothrin and this compound with Scourge and Cythion against adult mosquitoes in a laboratory wind tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deltamethrin resistance in Aedes aegypti results in treatment failure in Merida, Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insecticide resistance compromises the control of Aedes aegypti in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrethroid resistance in Culex quinquefasciatus from west Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrethroid-Resistance and Presence of Two Knockdown Resistance (kdr) Mutations, F1534C and a Novel Mutation T1520I, in Indian Aedes aegypti | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High pyrethroid-resistance intensity in Culex quinquefasciatus (Say) (Diptera: Culicidae) populations from Jigawa, North-West, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Frequency of Pyrethroid Insecticide Resistance kdr Gene and Its Associated Enzyme Modulation in Housefly, Musca domestica L. Populations From Jhang, Pakistan [frontiersin.org]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
Safety Operating Guide
Proper Disposal of Bioresmethrin: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of bioresmethrin, a synthetic pyrethroid insecticide. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.
Immediate Safety and Handling
Before handling this compound waste, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, immediately contain the material using an inert absorbent (e.g., sand, vermiculite) and collect it into a designated, sealed container for hazardous waste. Do not allow this compound to enter drains or waterways.
This compound Disposal Protocol
The following step-by-step procedure outlines the correct method for disposing of this compound and its contaminated materials in a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste - this compound."
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing and reactions.
-
This includes unused or expired this compound, contaminated labware (e.g., pipettes, flasks), and used PPE.
2. Waste Collection and Containment:
-
Use only designated, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Containers must be kept securely closed except when adding waste.
-
For liquid waste, ensure the container has adequate headspace to accommodate expansion.
-
Solid waste, such as contaminated gloves and bench paper, should be double-bagged in clearly labeled hazardous waste bags.
3. Storage:
-
Store this compound waste in a designated, secure, and well-ventilated satellite accumulation area (SAA) away from incompatible materials.
-
The storage area should have secondary containment to capture any potential leaks.
-
Do not store large quantities of waste in the laboratory for extended periods. Adhere to the storage time limits set by your institution and local regulations.
4. Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[1][2][3][4][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all required waste manifests and documentation are completed accurately.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to this compound hazards and disposal.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | [2][3] |
| GHS Precautionary Statements (Disposal) | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [1][2][4][6] |
| Disposal Method | Incineration by an approved waste disposal plant is the recommended method. | [7] |
| Container Requirements | Must be chemically compatible, leak-proof, and kept securely closed. |
Experimental Protocols Cited
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C22H26O3 | CID 162381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Pesticide Disposal - Apply Responsibly | Apply Responsibly [applyresponsibly.org]
- 6. lgcstandards.com [lgcstandards.com]
- 7. innovationtoimpact.org [innovationtoimpact.org]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Bioresmethrin
An essential guide for laboratory professionals on the safe handling, storage, and disposal of Bioresmethrin, ensuring both personal safety and experimental integrity.
This compound is a potent synthetic pyrethroid insecticide widely used in various applications.[1] For researchers, scientists, and drug development professionals, understanding and implementing the correct safety protocols when handling this compound is paramount. Adherence to these guidelines will minimize exposure risks, prevent contamination, and ensure a safe laboratory environment. This guide provides detailed procedural information on the necessary personal protective equipment (PPE), safe handling practices, and emergency procedures for this compound.
Hazard Identification and Occupational Exposure Limits
This compound is classified with several hazards that necessitate careful handling. It is a combustible liquid that is harmful if swallowed.[2] Furthermore, it is suspected of causing genetic defects and may damage fertility or the unborn child.[2] It is also very toxic to aquatic life with long-lasting effects.[2][3]
To ensure personnel safety, it is crucial to adhere to established occupational exposure limits. While specific limits for this compound are not always available, the limits for natural pyrethrins can serve as a conservative guideline.
| Parameter | Limit | Reference Period |
| Long-Term Exposure Limit | 5 mg/m³ | 8-hour Time-Weighted Average |
| Short-Term Exposure Limit | 10 mg/m³ | 15-minute Reference Period |
| (Data based on International Standards Organization (ISO) limits for natural pyrethrins)[4] |
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. When handling this compound, the following equipment is mandatory.
Respiratory Protection
-
Requirement: A chemical respirator with an organic vapor cartridge and a full facepiece should be used, especially when ventilation is inadequate or when handling powders that can become airborne.[2] In cases of insufficient ventilation, suitable respiratory equipment is required.[5][6]
-
Fit and Maintenance: Ensure the respirator is properly fitted.[7] Cartridges and filters must be replaced according to the manufacturer's instructions or when breathing resistance increases.[7]
Hand Protection
-
Requirement: Wear durable, chemical-resistant gloves.[8] Nitrile, butyl, or barrier laminate gloves are good selections if a specific material is not specified.[9] Do not use leather or fabric gloves as they can absorb the chemical.[8]
-
Proper Use: Wash the outside of the gloves before removing them.[8] For added protection, consider wearing a pair of disposable gloves underneath the primary chemical-resistant gloves.[8]
Eye and Face Protection
-
Requirement: Chemical safety goggles and a face shield are necessary to protect against splashes when mixing or handling liquid this compound.[8] At a minimum, wear safety glasses with front, brow, and temple protection.[10]
-
Maintenance: Clean eyewear after each use.[11]
Body Protection
-
Requirement: Wear chemical-resistant coveralls or a protective suit.[10] An impervious apron that extends below the boot tops is also recommended, particularly when mixing and loading.[8]
-
Best Practices: Choose loose-fitting protective clothing to prevent tears at the seams.[8] Contaminated work clothing should not be allowed out of the workplace and must be washed separately from other laundry.[5][6]
Footwear
-
Requirement: Wear chemical-resistant boots.[8][10] Do not wear leather or canvas shoes.[10]
-
Proper Use: Wear long pants over the top of your boots to prevent chemicals from entering.[8]
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
References
- 1. This compound (Ref: FMC 17370) [sitem.herts.ac.uk]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound (UK PID) [inchem.org]
- 5. lgcstandards.com [lgcstandards.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. epa.gov [epa.gov]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. Personal Protective Equipment - Canada.ca [canada.ca]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
